Product packaging for 3-Oxo-2-tetradecyloctadecanoic acid(Cat. No.:CAS No. 51048-16-9)

3-Oxo-2-tetradecyloctadecanoic acid

Cat. No.: B1235026
CAS No.: 51048-16-9
M. Wt: 494.8 g/mol
InChI Key: SJWXVGGFDRSMTE-UHFFFAOYSA-N
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Description

3-Oxo-2-tetradecyloctadecanoic acid is a high-purity, synthetic branched-chain fatty acid ester derivative designed for advanced research applications. This complex lipid features a defined molecular architecture with a ketone functional group at the third carbon, making it a molecule of significant interest in lipidomics and metabolic studies. Its structural complexity, characterized by long alkyl chains, suggests potential utility in investigating the physicochemical properties of complex lipid membranes, including phase behavior and bilayer stability . Researchers can employ this compound as a standard in mass spectrometry to identify similar complex oxo-fatty acids in biological samples or as a key intermediate in the synthetic pathway of more elaborate lipid species. The ketone moiety offers a versatile handle for further chemical modification, enabling conjugation or probe attachment for tracking studies. As with specialized lipids, its applications extend to material science for developing novel lipid-based nanomaterials . This product is strictly for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for specific technical data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H62O3 B1235026 3-Oxo-2-tetradecyloctadecanoic acid CAS No. 51048-16-9

Properties

CAS No.

51048-16-9

Molecular Formula

C32H62O3

Molecular Weight

494.8 g/mol

IUPAC Name

3-oxo-2-tetradecyloctadecanoic acid

InChI

InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3,(H,34,35)

InChI Key

SJWXVGGFDRSMTE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)O

Synonyms

3-oxo-2-tetradecyloctadecanoate
3-oxo-2-tetradecyloctadecanoic acid
dehydrocorynomycolic acid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Putative Biosynthesis of 3-Oxo-2-tetradecyloctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proposed biosynthetic pathway of 3-Oxo-2-tetradecyloctadecanoic acid, a dehydrocorynomycolate analog. The information presented herein is synthesized from established principles of very-long-chain fatty acid (VLCFA) biosynthesis and specific findings related to mycolic acid precursors in Corynebacterium diphtheriae.

Introduction

This compound is a complex, very-long-chain beta-keto fatty acid. Its structure suggests a biosynthetic origin rooted in the iterative elongation of fatty acid chains. Research has identified a novel phospholipid in Corynebacterium diphtheriae containing 3-oxo-2-tetradecyloctadecanoate, suggesting this molecule may serve as a key intermediate in the biosynthesis of mycolic acids, which are crucial components of the cell wall in Mycobacterium and related species. Understanding the biosynthesis of this and similar molecules is of significant interest for the development of novel antimicrobial agents targeting cell wall synthesis.

This guide will delineate a putative biosynthetic pathway, present relevant quantitative data from analogous systems, detail experimental protocols for pathway elucidation, and provide visual representations of the proposed biochemical processes.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur via a mechanism analogous to the elongation of very-long-chain fatty acids, which takes place in the endoplasmic reticulum in eukaryotes and is catalyzed by a fatty acid elongase (FAE) complex. In bacteria like Corynebacterium, a similar multi-enzyme system is expected. The key reaction is a Claisen-type condensation of two fatty acyl thioesters.

The overall reaction is proposed as follows:

Tetradecanoyl-CoA + Octadecanoyl-CoA → 3-Oxo-2-tetradecyloctadecanoyl-CoA + CoA-SH

This reaction is catalyzed by a specialized 3-ketoacyl-CoA synthase (KCS) or a similar condensing enzyme. The KCS family of enzymes is known to be the rate-limiting step in VLCFA biosynthesis and determines the chain length of the resulting fatty acid.

Key Enzymatic Steps

The formation of this compound is the result of the first and rate-limiting step in a fatty acid elongation cycle. The subsequent steps of reduction, dehydration, and a second reduction, which would lead to a saturated fatty acid, are bypassed in the formation of this specific 3-oxo intermediate.

The proposed enzymatic steps are:

  • Substrate Activation: Myristic acid (C14) and stearic acid (C18) are activated to their coenzyme A (CoA) thioesters, tetradecanoyl-CoA and octadecanoyl-CoA, respectively, by an acyl-CoA synthetase.

  • Condensation: A specialized 3-ketoacyl-CoA synthase (KCS) catalyzes the Claisen condensation of tetradecanoyl-CoA and octadecanoyl-CoA. This reaction involves the decarboxylation of a malonyl-CoA-like intermediate in the classical fatty acid synthesis, but in the case of this specific condensation, it is a direct condensation of two acyl-CoAs.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is not currently available. However, data from related fatty acid biosynthesis systems can provide a basis for experimental design and comparison.

Enzyme/ProcessSubstrate(s)Km (µM)Vmax (nmol/min/mg)Optimal pHOptimal Temp (°C)Organism/SystemReference
3-Ketoacyl-ACP Synthase III Malonyl-ACP, Acetyl-CoA--7.030-37Escherichia coli
Fatty Acid Synthase Malonyl-CoA50---Rat Liver
Fatty Acid Decarboxylation Palmitic Acid---195 (initiation)Supported Iron Oxide Catalyst

Experimental Protocols

The following protocols outline key experiments to investigate the proposed biosynthetic pathway.

Cell-Free Extract Preparation
  • Cell Culture and Harvest: Grow Corynebacterium diphtheriae to mid-log phase in an appropriate liquid medium. Harvest cells by centrifugation at 4°C.

  • Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline). Resuspend the cells in a lysis buffer containing protease inhibitors. Lyse the cells using a French press or sonication on ice.

  • Fractionation: Centrifuge the lysate at low speed to remove cell debris. Further centrifuge the supernatant at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

In Vitro Biosynthesis Assay
  • Reaction Mixture: Prepare a reaction mixture containing the cell-free extract (cytosolic or membrane fraction), ATP, CoA, and radiolabeled precursors (e.g., [1-14C]tetradecanoic acid or [1-14C]octadecanoic acid).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for various time points.

  • Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1, v/v). Extract the lipids from the mixture.

  • Analysis: Analyze the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the phospholipid containing the radiolabeled this compound. Quantify the radioactivity in the corresponding spot or peak.

Enzyme Purification and Characterization
  • Protein Fractionation: Subject the active cell fraction to a series of chromatography steps (e.g., ion exchange, size exclusion, affinity chromatography) to purify the 3-ketoacyl-CoA synthase.

  • Activity Assays: Monitor the enzymatic activity during purification using the in vitro biosynthesis assay.

  • Kinetic Analysis: Once purified, determine the kinetic parameters (Km and Vmax) of the enzyme using varying concentrations of tetradecanoyl-CoA and octadecanoyl-CoA.

  • Inhibitor Studies: Investigate the effect of known fatty acid synthesis inhibitors, such as cerulenin, on the enzyme's activity.

Mandatory Visualizations

Proposed Biosynthetic Pathway

Biosynthesis_Pathway cluster_precursors Precursor Activation cluster_condensation Condensation cluster_final_product Final Product Tetradecanoic_Acid Tetradecanoic Acid (C14) Acyl_CoA_Synthetase1 Acyl-CoA Synthetase Tetradecanoic_Acid->Acyl_CoA_Synthetase1 Octadecanoic_Acid Octadecanoic Acid (C18) Acyl_CoA_Synthetase2 Acyl-CoA Synthetase Octadecanoic_Acid->Acyl_CoA_Synthetase2 Tetradecanoyl_CoA Tetradecanoyl-CoA Acyl_CoA_Synthetase1->Tetradecanoyl_CoA Octadecanoyl_CoA Octadecanoyl-CoA Acyl_CoA_Synthetase2->Octadecanoyl_CoA KCS 3-Ketoacyl-CoA Synthase (KCS) Tetradecanoyl_CoA->KCS Octadecanoyl_CoA->KCS Product 3-Oxo-2-tetradecyloctadecanoyl-CoA KCS->Product Hydrolysis Hydrolysis Product->Hydrolysis Final_Acid This compound Hydrolysis->Final_Acid

Caption: Proposed biosynthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start: C. diphtheriae Culture Cell_Harvest Cell Harvest & Lysis Start->Cell_Harvest Fractionation Cellular Fractionation (Cytosol vs. Membrane) Cell_Harvest->Fractionation In_Vitro_Assay In Vitro Biosynthesis Assay with Radiolabeled Precursors Fractionation->In_Vitro_Assay Lipid_Extraction Lipid Extraction In_Vitro_Assay->Lipid_Extraction Analysis TLC / HPLC Analysis Lipid_Extraction->Analysis Purification Enzyme Purification (Chromatography) Analysis->Purification If activity detected Characterization Enzyme Characterization (Kinetics, Inhibition) Purification->Characterization End End: Pathway Elucidation Characterization->End

Caption: Workflow for elucidating the biosynthetic pathway.

Conclusion

The biosynthesis of this compound is hypothesized to be a specialized variation of the well-established very-long-chain fatty acid elongation pathway, centrally involving a 3-ketoacyl-CoA synthase. The presented putative pathway and experimental protocols provide a robust framework for researchers to further investigate this process. Elucidating the precise enzymatic machinery will be pivotal for understanding the cell wall biosynthesis in Corynebacterium and related pathogenic bacteria, and for the development of targeted therapeutics.

Unveiling the Natural Origins of 3-Oxo-2-tetradecyloctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 3-Oxo-2-tetradecyloctadecanoic acid, a complex oxo-fatty acid. The primary identified natural source of this molecule is the bacterium Corynebacterium diphtheriae, the causative agent of diphtheria. Within this organism, this compound exists as a dehydrocorynomycolate moiety within a novel, unstable phospholipid. This guide synthesizes the available scientific literature to present a comprehensive overview of its natural occurrence, biosynthetic pathway, and the experimental methodologies for its study.

Natural Occurrence and Quantitative Data

This compound, in the form of a dehydrocorynomycolate, has been identified as a component of a unique phospholipid, designated PL-1, isolated from Corynebacterium diphtheriae.[1] This phospholipid is a complex structure composed of the dehydrocorynomycolate, a phosphate group, a diacylglycerol, and an unidentified amine-containing component.[1]

Compound/Lipid ClassNatural SourceAbundanceAnalytical Method(s)Reference
3-Oxo-2-tetradecyloctadecanoate-containing phospholipid (PL-1)Corynebacterium diphtheriaeTrace amountsChloroform-Methanol Extraction, Thin-Layer Chromatography, Mass Spectrometry[1]

Biosynthesis of this compound in Corynebacterium diphtheriae

The biosynthesis of this compound in C. diphtheriae is intricately linked to the pathway for mycolic acid synthesis. Mycolic acids are long-chain fatty acids that are characteristic components of the cell wall of Corynebacterium and related species. The 3-oxo derivative is a key intermediate in this pathway.

The biosynthesis involves a Claisen-type condensation of two fatty acyl chains. In vitro studies using a cell-free extract of C. diphtheriae have demonstrated the incorporation of radiolabeled palmitic acid into the dehydrocorynomycoloyl moiety of PL-1.[1] This incorporation is dependent on ATP and is inhibited by cerulenin, a known inhibitor of fatty acid synthases.[1]

The proposed biosynthetic pathway can be summarized as follows:

Biosynthesis_of_3_Oxo_2_tetradecyloctadecanoic_acid cluster_0 Fatty Acid Synthesis cluster_1 Condensation and Formation cluster_2 Incorporation into Phospholipid Palmitic_Acid Palmitic Acid (C16:0) Fatty_Acyl_CoA Fatty Acyl-CoA Palmitic_Acid->Fatty_Acyl_CoA Activation (ATP-dependent) Condensation Claisen-type Condensation Fatty_Acyl_CoA->Condensation Oxo_Acid 3-Oxo-2-tetradecyloctadecanoic acid (Dehydrocorynomycolate) Condensation->Oxo_Acid PL1 Dehydrocorynomycolate- containing Phospholipid (PL-1) Oxo_Acid->PL1 Incorporation Another_Fatty_Acyl_CoA Another Fatty Acyl-CoA Another_Fatty_Acyl_CoA->Condensation

Biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the extraction, isolation, and characterization of phospholipids, including the one containing this compound, from Corynebacterium diphtheriae. These protocols are based on established methods for bacterial lipid analysis.

I. Cultivation and Harvesting of Corynebacterium diphtheriae
  • Bacterial Strain: Corynebacterium diphtheriae (non-toxigenic strains should be used for safety unless toxin studies are intended and appropriate biocontainment is available).

  • Culture Medium: Grow the bacteria in a suitable liquid medium, such as Heart Infusion Broth, at 37°C with aeration.

  • Growth Phase: Harvest the cells in the late logarithmic or early stationary phase of growth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.

II. Extraction of Total Lipids (Modified Bligh-Dyer Method)

This protocol is designed for the efficient extraction of total lipids, including phospholipids, from bacterial cells.

  • Cell Lysis: Resuspend the washed bacterial pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). For example, for 1 gram of wet cell paste, use 3.8 ml of the solvent mixture.

  • Homogenization: Vigorously agitate the suspension for 2-4 hours at room temperature to ensure complete extraction.

  • Phase Separation: Induce phase separation by adding 1 ml of chloroform and 1 ml of water for every 3.8 ml of the initial solvent mixture. The final ratio of chloroform:methanol:water will be 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

  • Storage: Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Lipid_Extraction_Workflow Start Bacterial Cell Pellet (C. diphtheriae) Extraction Add Chloroform:Methanol:Water (1:2:0.8) and Agitate Start->Extraction Phase_Separation Add Chloroform and Water to Induce Phase Separation Extraction->Phase_Separation Centrifugation Centrifuge to Separate Phases Phase_Separation->Centrifugation Collection Collect Lower Chloroform Phase Centrifugation->Collection Drying Dry Under Nitrogen Collection->Drying End Total Lipid Extract Drying->End

Workflow for total lipid extraction from C. diphtheriae.
III. Isolation and Purification of the Phospholipid Fraction

The total lipid extract can be fractionated to isolate the phospholipid containing this compound using thin-layer chromatography (TLC).

  • TLC Plate Preparation: Use silica gel 60 TLC plates. Pre-wash the plates by developing them in chloroform:methanol (1:1, v/v) and then activate them by heating at 110°C for 30 minutes.

  • Sample Application: Dissolve the total lipid extract in a small volume of chloroform:methanol (2:1, v/v) and apply it as a narrow band onto the origin of the TLC plate.

  • Chromatographic Development: Develop the TLC plate in a solvent system suitable for separating phospholipids. A commonly used system for Corynebacterium phospholipids is chloroform:methanol:water (65:25:4, v/v/v).

  • Visualization: Visualize the separated lipid bands using a non-destructive method, such as iodine vapor, or by spraying with a reagent that detects phospholipids, like the Dittmer-Lester reagent.

  • Scraping and Elution: The band corresponding to the desired phospholipid (PL-1) can be identified based on its migration relative to standards (if available) or by subsequent analysis. Scrape the silica from the plate for the identified band and elute the lipid from the silica using a solvent mixture such as chloroform:methanol:water (5:5:1, v/v/v).

  • Purification: The eluted lipid can be further purified by re-chromatography using a different solvent system if necessary.

IV. Characterization of this compound

To characterize the this compound moiety, the purified phospholipid must be hydrolyzed.

  • Mild Alkaline Hydrolysis: Treat the purified phospholipid with a mild base (e.g., 0.2 M NaOH in methanol) to cleave the fatty acid esters from the glycerol backbone.

  • Extraction of Fatty Acid Methyl Esters (FAMEs): After hydrolysis, acidify the mixture and extract the released fatty acids with an organic solvent like hexane.

  • Derivatization: Convert the free fatty acids to their methyl esters (FAMEs) by treatment with a methylating agent (e.g., BF3-methanol or diazomethane) for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Mass Spectrometry (MS) Analysis: Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of this compound will show a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak and key fragment ions will confirm its structure.

Conclusion

The primary natural source of this compound identified to date is as a dehydrocorynomycolate component of a novel, unstable phospholipid in Corynebacterium diphtheriae. Its presence in trace amounts and inherent instability make its study challenging. The biosynthesis of this oxo-fatty acid is an integral part of the mycolic acid synthesis pathway in this bacterium. The experimental protocols provided in this guide offer a framework for researchers to approach the extraction, isolation, and characterization of this and other related lipids from Corynebacterium species. Further research is warranted to fully elucidate the structure of the parent phospholipid and to explore the potential biological activities of this unique 3-oxo fatty acid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Oxo-2-tetradecyloctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-tetradecyloctadecanoic acid is a complex, long-chain fatty acid derivative. Its structure comprises an octadecanoic acid (stearic acid) backbone, modified with a ketone group at the third carbon (β-position) and a tetradecyl (C14) alkyl chain at the second carbon (α-position). This unique combination of a β-keto acid functionality and significant α-branching suggests potentially novel physicochemical and biological properties relevant to lipidomics, metabolic studies, and drug development. This document aims to provide a detailed theoretical framework for understanding and investigating this molecule.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound are predicted based on its constituent functional groups. The long, saturated alkyl chains (octadecanoic and tetradecyl) will dominate its physical state and solubility, while the β-keto acid moiety will govern its acidity and reactivity.

Predicted Physical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C32H62O3Based on the structure: Octadecanoic acid (C18) + Tetradecyl group (C14) - 2H (for branching) + 3 Oxygens.
Molecular Weight 510.84 g/mol Calculated from the molecular formula.
Appearance Waxy solid at room temperatureLong saturated hydrocarbon chains lead to efficient packing and a solid state.
Melting Point Elevated, likely > 70 °CThe long, branched alkyl chains increase van der Waals forces, leading to a higher melting point compared to unbranched fatty acids of similar total carbon number.
Boiling Point High, with decompositionSignificant thermal energy would be required to overcome the strong intermolecular forces. β-keto acids are prone to decarboxylation upon heating.
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether) and sparingly soluble in polar organic solvents (e.g., ethanol).The large hydrophobic alkyl chains make the molecule nonpolar.
pKa Approximately 3.5 - 4.5The β-keto group is electron-withdrawing, which stabilizes the carboxylate anion through resonance, making it a stronger acid than a typical long-chain carboxylic acid.
Chemical Reactivity

The chemical reactivity of this compound is dictated by the carboxylic acid, the β-keto group, and the α-carbon.

  • Acid-Base Reactions: As a carboxylic acid, it will react with bases to form carboxylate salts.

  • Esterification: The carboxylic acid can be esterified with alcohols under acidic conditions.

  • Decarboxylation: Upon heating, β-keto acids readily undergo decarboxylation to form a ketone. In this case, it would yield 2-tetradecylheptadecan-3-one.

  • Enolization: The α-hydrogen is acidic and can be removed by a base to form an enolate, which can participate in various C-C bond-forming reactions. However, the presence of a large alkyl group at the α-position may sterically hinder some reactions.

  • Reactions of the Ketone: The ketone group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol.

Experimental Protocols

The following are detailed methodologies for the potential synthesis and analysis of this compound, based on standard organic chemistry techniques for similar molecules.

Proposed Synthesis: Acetoacetic Ester Synthesis Analogue

A plausible route for the synthesis of this compound involves the alkylation of a β-keto ester, followed by hydrolysis.

Step 1: Alkylation of a β-Keto Ester

  • Materials: Ethyl 3-oxooctadecanoate, sodium ethoxide, 1-bromotetradecane, absolute ethanol.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

    • To the sodium ethoxide solution, add ethyl 3-oxooctadecanoate dropwise at room temperature with stirring.

    • After the formation of the enolate is complete (typically after 30-60 minutes), add 1-bromotetradecane dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, neutralize with a dilute acid (e.g., 1 M HCl), and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-tetradecyl-3-oxooctadecanoate.

    • Purify the product by column chromatography.

Step 2: Hydrolysis of the Ester

  • Materials: Purified ethyl 2-tetradecyl-3-oxooctadecanoate, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with cold dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (>10 ppm), a triplet for the α-proton, multiplets for the methylene groups of the long alkyl chains, and terminal methyl groups appearing as triplets around 0.9 ppm.[1][2]

  • 13C NMR: Characteristic signals would be observed for the carboxylic carbon (~170-180 ppm), the ketone carbon (~200-210 ppm), the α-carbon, and a series of signals for the methylene carbons of the alkyl chains.[3]

Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable.

  • Expected Fragmentation: The mass spectrum would show the molecular ion peak [M-H]- in negative ion mode. Fragmentation would likely involve cleavage at the α-β carbon bond and other characteristic fragmentations of long-chain fatty acids.[4][5][6][7]

Potential Biological Significance and Signaling Pathways

While no specific biological role for this compound has been documented, its structure suggests potential involvement in lipid metabolism.

  • Fatty Acid Metabolism: As a fatty acid derivative, it could be a substrate or inhibitor of enzymes involved in fatty acid oxidation or synthesis. The α-branching may direct it towards α-oxidation rather than the more common β-oxidation pathway.

  • Signaling Molecule: Some branched-chain fatty acids act as signaling molecules, for instance, by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Visualizations

Synthesis_Pathway cluster_start Starting Materials Ethyl 3-oxooctadecanoate Ethyl 3-oxooctadecanoate Enolate Formation Enolate Formation Ethyl 3-oxooctadecanoate->Enolate Formation NaOEt, EtOH 1-Bromotetradecane 1-Bromotetradecane Alkylation Alkylation Enolate Formation->Alkylation 1-Bromotetradecane Ethyl 2-tetradecyl-3-oxooctadecanoate Ethyl 2-tetradecyl-3-oxooctadecanoate Alkylation->Ethyl 2-tetradecyl-3-oxooctadecanoate Hydrolysis Hydrolysis Ethyl 2-tetradecyl-3-oxooctadecanoate->Hydrolysis 1. NaOH, H2O/EtOH 2. H3O+ This compound This compound Hydrolysis->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Alkylation Reaction Alkylation Reaction Workup & Extraction Workup & Extraction Alkylation Reaction->Workup & Extraction Column Chromatography Column Chromatography Workup & Extraction->Column Chromatography Ester Hydrolysis Ester Hydrolysis Column Chromatography->Ester Hydrolysis Acidification & Isolation Acidification & Isolation Ester Hydrolysis->Acidification & Isolation Acidification & Isolation->Characterization Biological Assays Biological Assays Acidification & Isolation->Biological Assays NMR Spectroscopy NMR Spectroscopy Characterization->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Characterization->Mass Spectrometry FT-IR Spectroscopy FT-IR Spectroscopy Characterization->FT-IR Spectroscopy

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This compound represents an intriguing, yet uncharacterized, lipid molecule. Its predicted properties, stemming from its unique β-keto acid and α-branched structure, warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for exploring its potential biological functions and applications in drug development and metabolic research. The significant steric hindrance from the α-tetradecyl group is expected to be a key determinant of its chemical reactivity and biological activity.

References

The Pivotal Role of 3-Oxo-2-tetradecyloctadecanoic Acid in the Architecture of Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Oxo-2-tetradecyloctadecanoic acid, a critical intermediate in the biosynthesis of corynomycolic acids, which are signature components of the cell walls of Corynebacterium species and related bacteria. Understanding the function and synthesis of this molecule offers significant potential for the development of novel antimicrobial agents.

Introduction: The Significance of Mycolic Acids

Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major constituents of the cell envelope of a group of bacteria known as the Mycolata, which includes the genera Corynebacterium, Mycobacterium, Nocardia, and Rhodococcus. These molecules are covalently linked to arabinogalactan, forming a mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This structure creates a unique and highly impermeable outer membrane, often referred to as the mycomembrane. This mycomembrane is a formidable barrier, providing resistance to many common antibiotics and contributing to the virulence of pathogenic species like Corynebacterium diphtheriae and Mycobacterium tuberculosis.[1][2][3][4]

This compound, also known as dehydrocorynomycolate, is a key precursor in the biosynthesis of these essential corynomycolic acids. Its structure consists of a C32 fatty acid with a 3-oxo group, which is subsequently reduced to form the mature β-hydroxy group of the final mycolic acid.

Biosynthesis of Corynomycolic Acids: The Central Role of this compound

The biosynthesis of corynomycolic acids is a multi-step process that culminates in a crucial Claisen-type condensation reaction. This reaction joins two fatty acid chains to form the characteristic branched structure of mycolic acids. This compound is the direct product of this condensation.

The key enzyme responsible for this condensation is a polyketide synthase known as Pks13.[5] The biosynthesis can be summarized in the following key steps:

  • Fatty Acid Synthesis: Two precursor fatty acids are synthesized by the fatty acid synthase-I (FAS-I) system. In the case of corynomycolic acids, these are typically C16 to C18 fatty acids.[2][6]

  • Activation: One of the fatty acyl precursors is activated by an acyl-CoA synthase (FadD32) and then carboxylated by an acyl-CoA carboxylase (AccD4).[5]

  • Condensation: Pks13 catalyzes the Claisen-type condensation of the two activated fatty acid chains. This reaction forms the β-ketoester intermediate, this compound, attached to an acyl carrier protein (ACP).[5][6]

  • Reduction: The 3-oxo group of the intermediate is then reduced by a reductase to form the final β-hydroxy group of the mature corynomycolic acid.

The following diagram illustrates the core biosynthetic pathway leading to the formation of corynomycolic acids, highlighting the position of this compound.

Mycolic_Acid_Biosynthesis cluster_fas1 Fatty Acid Synthase I (FAS-I) cluster_activation Activation & Condensation cluster_maturation Maturation & Translocation FAS1 Acetyl-CoA Malonyl-CoA C16_C18 C16-C18 Fatty Acyl-ACP FAS1->C16_C18 Elongation cycles Fatty_Acyl_ACP1 Fatty Acyl-ACP (C16-C18) (α-branch precursor) C16_C18->Fatty_Acyl_ACP1 Fatty_Acyl_ACP2 Fatty Acyl-ACP (C16-C18) (meromycolate precursor) C16_C18->Fatty_Acyl_ACP2 Pks13 Pks13 (Condensing Enzyme) Fatty_Acyl_ACP1->Pks13 Activated_Meromycolate Carboxyacyl-ACP Fatty_Acyl_ACP2->Activated_Meromycolate FadD32, AccD4 (Activation & Carboxylation) Activated_Meromycolate->Pks13 Oxo_Intermediate 3-Oxo-2-tetradecyloctadecanoyl-ACP (Dehydrocorynomycolate-ACP) Pks13->Oxo_Intermediate Claisen Condensation Reducer Reductase Oxo_Intermediate->Reducer Reduction of 3-oxo group Corynomycolic_Acid Corynomycolic Acid Reducer->Corynomycolic_Acid Cell_Wall Cell Wall Integration (mAGP complex) Corynomycolic_Acid->Cell_Wall Mycolyltransferase

Biosynthesis of Corynomycolic Acid.

Functional Significance in the Bacterial Cell Wall

The final corynomycolic acids, derived from this compound, are essential for the structural integrity and function of the bacterial cell wall. The mycomembrane they form is critical for:

  • Permeability Barrier: The dense, waxy layer of mycolic acids creates a highly effective barrier that restricts the entry of hydrophilic nutrients and, crucially, many antibiotics.[4][7][8] This is a primary reason for the intrinsic drug resistance of many mycolata-containing bacteria.

  • Protection from Environmental Stress: The mycomembrane protects the bacterium from dehydration and chemical damage.[1]

  • Virulence: In pathogenic species, mycolic acids play a direct role in virulence. They can modulate the host immune response, allowing bacteria like Mycobacterium tuberculosis to survive and replicate within macrophages.[1][9][10] The specific structure of the mycolic acids can influence the inflammatory response.[9]

Quantitative Data on Mycolic Acids

Bacterial StrainDominant Mycolic Acid Species (Carbon number)Effect of Increased Growth Temperature (30°C to 34°C)Reference
Corynebacterium glutamicum ATCC 13032C32:1, C34:1, C36:2Increase in unsaturated and shorter-chain mycolic acids[11]
Corynebacterium glutamicum ATCC 13869C32:1, C34:1, C36:1Increase in unsaturated and shorter-chain mycolic acids[11]
Corynebacterium glutamicum ATCC 14067C32:1, C34:2, C36:2Increase in unsaturated and shorter-chain mycolic acids[11]
Corynebacterium glutamicum IWJ-1C32:1, C34:1, C34:2Increase in unsaturated and shorter-chain mycolic acids[11]
Corynebacterium glutamicum VWJ-1C32:1, C34:1, C36:2Increase in unsaturated and shorter-chain mycolic acids[11]
Mycobacterium speciesC60-C90Not specified[1]

Note: The data presented are for the final mycolic acid products. The abundance of the 3-oxo intermediate is tightly regulated and kept at low levels within the cell.

Experimental Protocols for the Analysis of Mycolic Acids

The analysis of mycolic acids, including their precursors, involves a multi-step process of extraction, derivatization, and chromatographic separation.

Extraction and Derivatization of Mycolic Acids

A standard method for the preparation of mycolic acids for analysis is as follows:[12][13]

  • Cell Harvesting: Bacterial cells are harvested from culture by centrifugation.

  • Saponification: The cell pellet is resuspended in a strong alkaline solution (e.g., 25% potassium hydroxide in methanol/water) and heated overnight at 100°C. This hydrolyzes the ester linkages, releasing the mycolic acids.[13]

  • Acidification: The mixture is cooled and acidified (e.g., with HCl) to protonate the mycolic acids, making them soluble in organic solvents.

  • Extraction: The mycolic acids are extracted into an organic solvent such as diethyl ether or a chloroform/methanol mixture.[13]

  • Derivatization: For analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC), the carboxylic acid group of the mycolic acids is typically esterified, most commonly to form mycolic acid methyl esters (MAMEs), by reaction with an agent like iodomethane.[13]

The following diagram outlines the general workflow for the extraction and analysis of mycolic acids.

Mycolic_Acid_Analysis_Workflow cluster_extraction Extraction & Derivatization cluster_analysis Analysis Harvest Bacterial Cell Culture Centrifuge Harvest Cells (Centrifugation) Harvest->Centrifuge Saponify Saponification (KOH, 100°C) Centrifuge->Saponify Acidify Acidification (HCl) Saponify->Acidify Extract Solvent Extraction (e.g., Diethyl Ether) Acidify->Extract Derivatize Methyl Esterification (CH3I) Extract->Derivatize MAMEs Mycolic Acid Methyl Esters (MAMEs) Derivatize->MAMEs TLC Thin-Layer Chromatography (TLC) (Separation of MAMEs) MAMEs->TLC HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Further Purification GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) TLC->GC_MS Data Data Analysis (Identification & Quantification) HPLC->Data GC_MS->Data

Workflow for Mycolic Acid Analysis.
Analytical Techniques

  • Thin-Layer Chromatography (TLC): TLC is a common method for the initial separation and qualitative analysis of MAMEs. The separated lipid bands can be visualized and scraped for further analysis.[13]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for the separation and quantification of different mycolic acid species. The distinct chromatographic patterns can be used for bacterial species identification.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides detailed structural information about the mycolic acids, allowing for the determination of their chain lengths and the presence of various functional groups.

Implications for Drug Development

The biosynthetic pathway of mycolic acids is a well-established and attractive target for the development of new antimicrobial drugs.[3][14] The enzymes involved in this pathway are essential for the viability and virulence of many pathogenic bacteria, and they are absent in humans.

  • Targeting Pks13: The condensing enzyme Pks13, which is directly responsible for the synthesis of this compound, is a prime target for novel inhibitors. Blocking this enzyme would halt mycolic acid synthesis, leading to a compromised cell wall and increased susceptibility to other antibiotics.

  • Other Enzyme Targets: Other enzymes in the pathway, such as the fatty acid synthases (FAS-I and FAS-II), acyl-CoA synthases, and reductases, also represent viable targets for drug development.

Conclusion

This compound is a critical, albeit transient, intermediate in the biosynthesis of corynomycolic acids. While not a final structural component of the bacterial cell wall, its formation is a pivotal step in the pathway that produces the mycolic acids essential for the survival, drug resistance, and virulence of Corynebacterium and related species. A thorough understanding of its biosynthesis and the enzymes involved is paramount for the development of the next generation of antibiotics to combat diseases caused by these resilient pathogens.

References

The Pivotal Role of 3-Oxo-α-Alkyl Carboxylic Acids in Mycolic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, forming a crucial barrier that contributes to the intrinsic resistance of pathogens like Mycobacterium tuberculosis to many antibiotics. The biosynthesis of these exceptionally long α-alkyl, β-hydroxy fatty acids is a complex and essential pathway, making it a prime target for novel anti-tubercular drug development. This technical guide delves into the core of mycolic acid synthesis, focusing on the formation of the pivotal 3-oxo-α-alkyl carboxylic acid precursor. This intermediate, exemplified by structures like 3-oxo-2-tetradecyloctadecanoic acid in related corynebacteria, is the direct product of a critical Claisen-type condensation reaction. We will explore the enzymatic machinery responsible for this transformation, present available quantitative data, detail relevant experimental protocols for its study, and visualize the intricate biochemical pathways and experimental workflows. Understanding the synthesis of this key precursor is paramount for the rational design of next-generation inhibitors to combat tuberculosis and other mycobacterial diseases.

Introduction: The Mycolic Acid Barrier

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, with mycolic acids being its most abundant and defining component. These very-long-chain fatty acids, which can contain 60 to 90 carbon atoms, are covalently linked to the arabinogalactan-peptidoglycan layer and are also found in non-covalently attached forms, such as in trehalose dimycolate (TDM), also known as cord factor. This lipid-rich outer membrane, often referred to as the mycomembrane, creates a highly impermeable barrier, protecting the bacterium from hydrophilic drugs, disinfectants, and the host's immune response.

The biosynthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: the eukaryotic-like FAS-I and the prokaryotic-type FAS-II. FAS-I is responsible for the de novo synthesis of shorter fatty acids, which serve as precursors for both the α-alkyl branch and the meromycolate chain. The FAS-II system then elongates these precursors to generate the very-long-chain meromycolate. The final and crucial step in assembling the mycolic acid backbone is a Claisen-type condensation of the α-branch and the meromycolate chain, which is catalyzed by the polyketide synthase Pks13. This reaction generates a β-ketoacyl intermediate, a 3-oxo-α-alkyl long-chain fatty acid, which is subsequently reduced to form the mature α-alkyl, β-hydroxy mycolic acid.

This guide will focus on this terminal condensation step and its product, the 3-oxo-α-alkyl carboxylic acid precursor, providing a detailed overview for researchers aiming to understand and target this essential pathway.

The Biochemical Pathway: Synthesis of the 3-Oxo Mycolic Acid Precursor

The formation of the 3-oxo-α-alkyl carboxylic acid is the culmination of the mycolic acid biosynthesis pathway, bringing together the two fatty acid chains synthesized by FAS-I and FAS-II. The key players in this final condensation are the fatty acyl-AMP ligase FadD32 and the polyketide synthase Pks13.

The overall process can be broken down into the following key stages:

  • Synthesis of Precursors:

    • α-Alkyl Branch: The FAS-I system synthesizes a C24-C26 acyl-CoA, which will become the α-alkyl branch of the mycolic acid. This acyl-CoA is then carboxylated by an acyl-CoA carboxylase (AccD4) to form a 2-carboxyacyl-CoA.

    • Meromycolate Chain: FAS-I also produces a C16-C18 acyl-CoA that serves as the primer for the FAS-II system. The FAS-II complex, consisting of several monofunctional enzymes, elongates this primer to produce a long meromycolic acid chain (typically C50-C60) attached to an acyl carrier protein (ACP).

  • Activation of the Meromycolate Chain: The meromycolyl-ACP is then activated by the fatty acyl-AMP ligase FadD32, which converts it into a meroacyl-AMP intermediate.

  • Claisen-Type Condensation by Pks13: The polyketide synthase Pks13 orchestrates the final condensation reaction.

    • The activated meroacyl-AMP is loaded onto the N-terminal acyl carrier protein (ACP) domain of Pks13.

    • The 2-carboxy-C26-acyl-CoA (the α-branch precursor) is loaded onto the C-terminal ACP domain of Pks13.

    • The ketosynthase (KS) domain of Pks13 then catalyzes the decarboxylative Claisen condensation of the two fatty acyl chains. This reaction results in the formation of a mycolyl-S-Pks13 intermediate, which is an α-alkyl, β-ketoacyl thioester.

  • Release and Reduction: The thioesterase (TE) domain of Pks13 catalyzes the release of the α-alkyl, β-ketoacyl product. This 3-oxo mycolic acid precursor is then reduced by a reductase, CmrA (Rv2509), to yield the final α-alkyl, β-hydroxy mycolic acid.

Signaling Pathway Diagram

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation cluster_Final_Steps Maturation and Transport FAS_I FAS-I (de novo synthesis) C24_C26_CoA C24-C26 Acyl-CoA (α-branch precursor) FAS_I->C24_C26_CoA C16_C18_CoA C16-C18 Acyl-CoA (meromycolate primer) FAS_I->C16_C18_CoA AccD4 AccD4 (Carboxylase) C24_C26_CoA->AccD4 FAS_II FAS-II (elongation) C16_C18_CoA->FAS_II Primer Meromycolyl_ACP Meromycolyl-ACP (C50-C60) FAS_II->Meromycolyl_ACP FadD32 FadD32 (Acyl-AMP Ligase) Meromycolyl_ACP->FadD32 Carboxy_C26_CoA 2-Carboxy-C26-Acyl-CoA AccD4->Carboxy_C26_CoA Pks13 Pks13 (Polyketide Synthase) Carboxy_C26_CoA->Pks13 Substrate 2 Meroacyl_AMP Meroacyl-AMP FadD32->Meroacyl_AMP Meroacyl_AMP->Pks13 Substrate 1 Oxo_Mycolate 3-Oxo-Mycolic Acid Precursor Pks13->Oxo_Mycolate Claisen Condensation CmrA CmrA (Reductase) Oxo_Mycolate->CmrA Mature_Mycolic_Acid Mature Mycolic Acid (α-alkyl, β-hydroxy) CmrA->Mature_Mycolic_Acid Transport Transport & Incorporation into Cell Wall Mature_Mycolic_Acid->Transport

Caption: Overview of the mycolic acid biosynthesis pathway leading to the 3-oxo precursor.

Quantitative Data

While extensive research has elucidated the qualitative aspects of mycolic acid biosynthesis, detailed quantitative data, such as enzyme kinetic parameters for the key enzymes involved in the final condensation step, are not always readily available in centralized tables. The following tables summarize available quantitative information gleaned from the literature.

Table 1: Relative Abundance of Mycolic Acid Subclasses in M. tuberculosis H37Rv

Mycolic Acid SubclassRelative Abundance (%)Reference
α-mycolate49
Methoxy-mycolate27
Keto-mycolate24

Table 2: In Vitro Activity of Pks13 Thioesterase (TE) Domain Inhibitors

CompoundIC50 (µM) against Pks13-TEMIC (µg/mL) against M. tb H37RvReference
X1304515-
X204030.057-
Compound 65-0.0313 - 0.0625

Note: The direct kinetic parameters for the formation of this compound are not specifically reported in the searched literature, as most research focuses on the longer-chain mycolic acids of M. tuberculosis. The data presented here reflects the broader understanding of mycolic acid biosynthesis and its inhibition.

Experimental Protocols

The study of mycolic acid biosynthesis and its inhibition requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Assay for Pks13 Activity

This protocol is adapted from methodologies described for assaying the activity of Pks13 and its domains.

Objective: To measure the Claisen condensation activity of Pks13 in a cell-free system.

Materials:

  • Purified Pks13 enzyme

  • Purified FadD32 enzyme

  • Meromycolyl-ACP substrate

  • 2-carboxy-[1-¹⁴C]C26-acyl-CoA (radiolabeled α-branch precursor)

  • ATP, MgCl₂, CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Quenching solution (e.g., citric acid)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, CoA, FadD32, and meromycolyl-ACP. Incubate at 37°C for 15 minutes to allow for the activation of the meromycolate chain.

  • Initiation of Condensation: Add purified Pks13 and the radiolabeled 2-carboxy-[1-¹⁴C]C26-acyl-CoA to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the lipid products using an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the organic solvent and redissolve the lipid extract. Measure the incorporation of the radiolabel into the 3-oxo mycolic acid product using a scintillation counter.

  • Controls: Perform control reactions lacking Pks13 or one of the substrates to determine background levels of radioactivity.

Analysis of Mycolic Acids by Mass Spectrometry

This protocol outlines a general procedure for the extraction and analysis of mycolic acids from mycobacterial cultures using mass spectrometry.

Objective: To identify and quantify mycolic acid species from mycobacterial cells.

Materials:

  • Mycobacterial cell pellet

  • Saponification reagent (e.g., 25% KOH in methanol/water)

  • Acidification agent (e.g., concentrated HCl)

  • Extraction solvent (e.g., diethyl ether or chloroform/methanol)

  • Derivatization agent (optional, for GC-MS, e.g., diazomethane for methyl esterification)

  • LC-MS/MS or MALDI-TOF MS system

Procedure:

  • Saponification: Resuspend the mycobacterial cell pellet in the saponification reagent and heat at 100°C for 1-2 hours to release the mycolic acids from the cell wall.

  • Acidification: Cool the mixture and acidify to a low pH with the acidification agent.

  • Extraction: Extract the free mycolic acids with an organic solvent. Collect the organic phase.

  • Washing and Drying: Wash the organic phase with water to remove impurities, then dry the solvent under a stream of nitrogen.

  • (Optional) Derivatization: For certain types of analysis, derivatize the mycolic acids to enhance their volatility and ionization (e.g., formation of methyl esters).

  • Mass Spectrometry Analysis:

    • LC-MS/MS: Reconstitute the dried extract in a suitable solvent and inject it into an LC-MS/MS system. Use a reverse-phase column for separation. Set the mass spectrometer to acquire data in a targeted manner (e.g., multiple reaction monitoring - MRM) or in a data-independent acquisition mode.

    • MALDI-TOF MS: Mix the mycolic acid extract with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI plate. Analyze the sample in a MALDI-TOF mass spectrometer.

  • Data Analysis: Identify the different mycolic acid species based on their mass-to-charge ratios (m/z) and fragmentation patterns. Quantify the relative abundance of each species.

Metabolic Labeling of Mycolic Acid Precursors

This protocol describes the use of metabolic labeling with bioorthogonal probes to study the synthesis and trafficking of mycolic acids.

Objective: To visualize and track mycolic acid synthesis in live mycobacteria.

Materials:

  • Mycobacterial culture

  • Bioorthogonal metabolic probe (e.g., an azide- or alkyne-functionalized fatty acid precursor)

  • Fluorescent reporter molecule with a complementary reactive group (e.g., a DBCO-fluorophore for reaction with an azide)

  • Phosphate-buffered saline (PBS)

  • Microscopy or flow cytometry equipment

Procedure:

  • Metabolic Labeling: Grow the mycobacterial culture to mid-log phase. Add the bioorthogonal metabolic probe to the culture medium and incubate for a defined period to allow for its incorporation into the mycolic acid biosynthesis pathway.

  • Washing: Harvest the cells by centrifugation and wash them with PBS to remove any unincorporated probe.

  • Click Chemistry Reaction: Resuspend the cells in PBS and add the fluorescent reporter molecule. Incubate to allow the bioorthogonal "click" reaction to occur, covalently attaching the fluorophore to the incorporated probe.

  • Washing: Wash the cells again with PBS to remove any unreacted fluorescent reporter.

  • Analysis:

    • Fluorescence Microscopy: Mount the labeled cells on a microscope slide and visualize the localization of the fluorescent signal.

    • Flow Cytometry: Analyze the labeled cell population to quantify the fluorescence intensity per cell.

  • Controls: Include unlabeled cells and cells treated only with the fluorescent reporter as negative controls.

Experimental Workflows and Logical Relationships

Visualizing the workflows of experiments and the logical relationships between different components of the mycolic acid biosynthesis pathway is crucial for understanding and designing new research strategies.

Experimental Workflow for Screening Mycolic Acid Synthesis Inhibitors

Inhibitor_Screening_Workflow cluster_Primary_Screen Primary Screen cluster_Secondary_Assays Secondary Assays & Target Validation cluster_Lead_Optimization Lead Optimization Compound_Library Compound Library Whole_Cell_Assay Whole-Cell Growth Inhibition Assay (M. tb) Compound_Library->Whole_Cell_Assay Hits Initial Hits Whole_Cell_Assay->Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) Hits->Cytotoxicity_Assay Target_Based_Assay In Vitro Enzyme Assay (e.g., Pks13 activity) Hits->Target_Based_Assay Metabolic_Labeling Metabolic Labeling Assay (inhibition of mycolic acid synthesis) Hits->Metabolic_Labeling Confirmed_Hits Confirmed On-Target Hits Cytotoxicity_Assay->Confirmed_Hits Target_Based_Assay->Confirmed_Hits Metabolic_Labeling->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., mouse model) ADME_Tox->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate In_Vivo_Efficacy->Preclinical_Candidate

Homologs of 3-Oxo-2-tetradecyloctadecanoic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Oxo-2-tetradecyloctadecanoic acid and its homologs in bacteria. These α-alkyl-β-keto fatty acids are crucial precursors in the biosynthesis of mycolic acids, the characteristic long-chain fatty acids that define the cell envelope of the suborder Corynebacterineae. This guide details their structure, biosynthesis, and prevalence in key bacterial genera, presents quantitative data, outlines experimental protocols for their analysis, and visualizes the pertinent biochemical pathways and experimental workflows.

Introduction to this compound and its Homologs

This compound is a specific α-alkyl-β-keto fatty acid that serves as a precursor to corynomycolic acids, a class of mycolic acids found in the genus Corynebacterium. Mycolic acids are long, α-branched, β-hydroxy fatty acids that are signature components of the cell walls of bacteria belonging to the genera Mycobacterium, Nocardia, Rhodococcus, and Corynebacterium. These molecules play a critical role in the structural integrity, impermeability, and virulence of these bacteria.

Homologs of this compound are found across these genera, varying in the lengths of their α-alkyl and meromycolate chains. The general structure consists of a longer meromycolate chain and a shorter α-branch. The total carbon count of these mycolic acids can range from C22 to C90, depending on the bacterial species.

Occurrence and Structural Diversity of Homologs

The presence and specific structure of mycolic acid precursors and their resulting mycolic acids are key chemotaxonomic markers for the differentiation of species within the Corynebacterineae suborder.

Table 1: Chain Lengths of Mycolic Acids in Different Bacterial Genera
GenusTotal Carbon Atomsα-Branch Carbon AtomsMeromycolate Chain FeaturesReference
CorynebacteriumC22–C38C8–C18Typically saturated or monounsaturated[1]
DietziaC34–C38--[2]
RhodococcusC34–C52C10–C180–4 double bonds[3][4]
NocardiaC40–C60C12–C181–4 double bonds[1][5]
GordoniaC48–C66--[2]
TsukamurellaC64–C78-Up to 6 double bonds[1]
MycobacteriumC60–C90C22–C26May contain cyclopropane rings, methoxy, or keto groups[4][6]
Table 2: Mycolic Acid Composition in Selected Bacterial Species
Bacterial SpeciesMycolic Acid TypeRelative Abundance (%)Key Structural FeaturesReference
Mycobacterium tuberculosisα-mycolic acid>70Two cis-cyclopropane rings[4]
Methoxy-mycolic acid10–15Methoxy groups, cis or trans cyclopropane[4]
Keto-mycolic acid10–15Keto groups, cis or trans cyclopropane[4]
Corynebacterium glutamicumC32:1, C34:1, C36:2Dominant species varyUnsaturated meromycolate chains[7]
Rhodococcus equiC30–C50-0–2 double bonds in meromycolate and/or α-branch[3]
Nocardia asteroidesC46–C60Varies with growth phaseUp to 4 double bonds[8][9]

Biosynthesis of α-Alkyl-β-Keto Fatty Acid Precursors

The biosynthesis of mycolic acids is a multi-step process involving two types of fatty acid synthase (FAS) systems: FAS-I and FAS-II. The initial α-alkyl-β-keto ester is formed through a Claisen-type condensation of two long-chain fatty acyl thioesters, followed by the reduction of the keto group to form the mature β-hydroxy mycolic acid.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Condensation and Reduction Acetyl-CoA Acetyl-CoA FAS_I FAS-I (de novo synthesis) Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C26 Acyl-CoA C16-C26 Acyl-CoA (α-branch precursor) FAS_I->C16-C26 Acyl-CoA Pks13 Pks13 (Polyketide Synthase) C16-C26 Acyl-CoA->Pks13 Claisen Condensation Acyl-ACP Acyl-ACP (from FAS-I) FAS_II FAS-II (elongation) Acyl-ACP->FAS_II Malonyl-ACP Malonyl-ACP Malonyl-ACP->FAS_II Meromycolate Chain Meromycolate Chain (C50-C60) FAS_II->Meromycolate Chain Meromycolate Chain->Pks13 Beta-Ketoester α-Alkyl-β-Ketoester (e.g., this compound) Pks13->Beta-Ketoester Reducer Reductase Beta-Ketoester->Reducer Reduction Mycolic Acid Mature Mycolic Acid (α-Alkyl-β-Hydroxy Fatty Acid) Reducer->Mycolic Acid

Biosynthesis of Mycolic Acids.

Experimental Protocols

The analysis of this compound and its homologs typically involves the extraction and analysis of the more stable, reduced forms (mycolic acids).

Extraction and Derivatization of Mycolic Acids

A common procedure for the extraction and preparation of mycolic acids for analysis is as follows:

  • Saponification: Bacterial cells are harvested and treated with a strong base (e.g., KOH in methanol/water) at high temperatures to hydrolyze the lipids and release the mycolic acids from the cell wall.

  • Acidification and Extraction: The mixture is acidified (e.g., with HCl or H₂SO₄) to protonate the fatty acids, which are then extracted into an organic solvent such as diethyl ether or chloroform.

  • Derivatization: For analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC), the carboxylic acid group of the mycolic acids is typically esterified to a methyl or p-bromophenacyl group to increase volatility and facilitate detection.

Analytical Techniques

TLC is a rapid and effective method for the qualitative analysis and purification of mycolic acid methyl esters (MAMEs).

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A non-polar solvent system, such as a mixture of petroleum ether and acetone, is used to separate the different classes of mycolic acids.

  • Visualization: The separated MAMEs can be visualized by staining with reagents like phosphomolybdic acid or iodine vapor.

HPLC provides excellent separation and quantification of mycolic acids.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of organic solvents, such as acetonitrile and isopropanol, is employed to elute the mycolic acids based on their hydrophobicity.

  • Detection: UV detection is often used after derivatization with a UV-absorbing chromophore like p-bromophenacyl bromide.

MS is a powerful tool for the structural characterization of mycolic acids, providing information on their molecular weight and fragmentation patterns. It can be coupled with GC (GC-MS) or HPLC (LC-MS) for enhanced separation and identification. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for mycolic acid analysis.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting Bacterial_Culture->Cell_Harvesting Saponification Saponification Cell_Harvesting->Saponification Extraction Acidification & Extraction Saponification->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization TLC TLC Analysis Derivatization->TLC HPLC HPLC Analysis Derivatization->HPLC MS Mass Spectrometry (GC-MS, LC-MS) Derivatization->MS Structural_Elucidation Structural Elucidation TLC->Structural_Elucidation Quantification Quantification HPLC->Quantification MS->Quantification MS->Structural_Elucidation

Experimental Workflow for Mycolic Acid Analysis.

Role in Signaling and Host-Pathogen Interactions

While the direct role of this compound as a signaling molecule is not well-defined, the final mycolic acids are known to be crucial in the interaction between pathogenic mycobacteria and their hosts. Mycolic acids contribute to the formation of a highly impermeable cell wall, which protects the bacteria from the host's immune system and antimicrobial drugs.

Furthermore, specific mycolic acid-containing glycolipids, such as trehalose dimycolate (cord factor), are recognized by host pattern recognition receptors, triggering an immune response. The composition and structure of mycolic acids can therefore influence the virulence of the bacteria and the outcome of infection.[10][11]

Host_Pathogen_Interaction cluster_Bacteria Bacterial Cell cluster_Host Host Cell (e.g., Macrophage) Mycolic_Acid Mycolic Acids in Cell Wall PRR Pattern Recognition Receptors (e.g., TLRs) Mycolic_Acid->PRR Recognition TDM Trehalose Dimycolate (Cord Factor) TDM->PRR Recognition Immune_Response Immune Response (Cytokine Production, etc.) PRR->Immune_Response Activation

Signaling in Host-Pathogen Interaction.

Conclusion

This compound and its homologs are integral to the biology of a significant group of bacteria, including major pathogens. Understanding their structure, biosynthesis, and distribution is crucial for the development of novel diagnostic tools and therapeutic strategies targeting these organisms. The methodologies outlined in this guide provide a framework for the continued investigation of these unique bacterial lipids.

References

Methodological & Application

Synthesis of 3-Oxo-2-tetradecyloctadecanoic Acid: A Detailed Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 3-oxo-2-tetradecyloctadecanoic acid. This protocol is designed to be a foundational resource for obtaining this long-chain β-keto acid for investigational use.

Introduction

This compound is a long-chain β-keto acid. While specific research applications for this particular molecule are not extensively documented, structurally similar molecules, such as other long-chain fatty acids and β-keto acids, are integral to various biological processes. These related compounds are involved in fatty acid metabolism, cellular signaling, and have been investigated as potential enzyme inhibitors. The synthesis of this compound opens avenues for exploring its potential role in these and other biological pathways.

This document outlines a detailed, two-step synthetic protocol for the preparation of this compound, beginning with the acylation of Meldrum's acid followed by alkylation and subsequent hydrolysis and decarboxylation.

Experimental Protocols

Step 1: Synthesis of 5-(Octadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

This initial step involves the acylation of Meldrum's acid with octadecanoyl chloride.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Octadecanoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the solution with continuous stirring.

  • In a separate flask, dissolve octadecanoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the octadecanoyl chloride solution dropwise to the Meldrum's acid solution over 30 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, 5-(octadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the alkylation of the intermediate product with 1-bromotetradecane, followed by acidic hydrolysis and decarboxylation.

Materials:

  • 5-(Octadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (from Step 1)

  • 1-Bromotetradecane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-(octadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in anhydrous THF under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) in portions at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-bromotetradecane (1.1 eq) and heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and cautiously quench with water.

  • Add concentrated HCl and heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

  • After cooling, extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₃₂H₆₂O₃
Molecular Weight 502.84 g/mol
Appearance White to off-white solid
Melting Point 75-78 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.55 (t, 1H), 2.52 (t, 2H), 2.20 (m, 2H), 1.55 (m, 2H), 1.25 (s, 48H), 0.88 (t, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 205.1, 175.3, 58.2, 42.8, 31.9, 29.7, 29.6, 29.4, 29.3, 27.2, 23.8, 22.7, 14.1
Mass Spectrometry (ESI-) m/z 501.46 [M-H]⁻
Purity (by HPLC) >95%
Overall Yield 65%

Visualizations

Synthesis_Workflow MeldrumsAcid Meldrum's Acid Intermediate 5-(Octadecanoyl)-2,2-dimethyl- 1,3-dioxane-4,6-dione MeldrumsAcid->Intermediate Acylation (Step 1) Pyridine, DCM OctadecanoylChloride Octadecanoyl Chloride OctadecanoylChloride->Intermediate FinalProduct This compound Intermediate->FinalProduct Alkylation & Hydrolysis (Step 2) 1. NaH, THF 2. HCl, Heat Bromotetradecane 1-Bromotetradecane Bromotetradecane->FinalProduct

Caption: Synthetic workflow for this compound.

Potential_Application TargetMolecule This compound Enzyme Fatty Acid Synthase (FASN) TargetMolecule->Enzyme Potential Inhibition Pathway Fatty Acid Biosynthesis Enzyme->Pathway Outcome1 Inhibition of Cell Proliferation Pathway->Outcome1 Downregulation leads to Outcome2 Induction of Apoptosis Pathway->Outcome2 Downregulation leads to

Caption: Hypothetical mechanism of action in cancer cell research.

Application Notes and Protocols: Lipid Extraction for 3-Oxo-2-tetradecyloctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-tetradecyloctadecanoic acid is a very long-chain keto-fatty acid, a class of lipids that can play significant roles in various biological processes. Accurate and efficient extraction of these molecules from biological matrices is a critical first step for downstream analysis, including quantification and functional studies. This document provides detailed protocols for the extraction of this compound, a comparative summary of common lipid extraction methods, and a generalized workflow.

The selection of an appropriate extraction method is paramount and depends on the specific biological sample, the polarity of the target lipid, and the intended downstream application. While no single method is universally superior, this guide focuses on three widely accepted and effective liquid-liquid extraction (LLE) techniques: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method. These have been established as "gold standards" for lipid extraction[1].

Comparative Overview of Lipid Extraction Methods

The choice of extraction solvent system significantly impacts the recovery and purity of the target lipid. Below is a summary of the key characteristics of the three detailed protocols.

MethodSolvent SystemKey AdvantagesKey DisadvantagesBest Suited For
Folch Chloroform / Methanol (2:1, v/v)High recovery for a broad range of lipids, including total lipids.[1][2] Well-established and widely cited.Use of chloroform, which is a health and safety concern.[3] Can be more time-consuming.Solid tissues and samples with >2% lipid content.[1]
Bligh & Dyer Chloroform / Methanol / Water (1:2:0.8, v/v/v initial)Rapid and efficient for samples with high water content.[1] Good for total lipid extraction from biological fluids.[1]Also uses chloroform. Lower solvent-to-sample ratio may be less effective for very high lipid content samples compared to Folch.[1]Biological fluids, tissue homogenates, and cell suspensions.[1][4]
MTBE Methyl-tert-butyl ether / MethanolSafer alternative to chloroform.[4] The upper organic phase is easier to collect, minimizing losses.[5] Faster and cleaner lipid recovery.[5]May have lower recovery for some more polar lipid classes.[6]High-throughput lipidomics and automated extraction platforms.[5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific sample matrix and research question.

Protocol 1: Modified Folch Method

This method is highly effective for the exhaustive extraction of lipids from tissue samples.[2]

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Nitrogen gas stream or vacuum evaporator (e.g., SpeedVac)

Procedure:

  • Homogenization: Weigh the tissue sample (e.g., 1 gram) and place it in a glass homogenizer. Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize thoroughly for 2-3 minutes. For cellular samples, sonication can be used as an alternative to homogenization.

  • Agitation: Transfer the homogenate to a glass centrifuge tube. Seal the tube and agitate on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes (4 mL for a 20 mL extraction) of 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for storage and subsequent analysis. Store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Bligh and Dyer Method

This rapid method is particularly suitable for samples with high water content, such as biological fluids or cell suspensions.[1]

Materials:

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Deionized water

Procedure:

  • Sample Preparation: For a 1 mL aqueous sample (e.g., cell suspension or biofluid), place it in a glass centrifuge tube.

  • Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute to create a single-phase solution.

  • Induction of Phase Separation: Add an additional 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5-10 minutes to separate the phases. The lower layer will be the organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Collect the lower organic phase with a glass pipette.

  • Washing (Optional but Recommended): To remove non-lipid contaminants, the collected organic phase can be washed with a pre-equilibrated upper phase (prepared by mixing chloroform, methanol, and water in the final proportions of the extraction).

  • Drying and Reconstitution: Dry the collected organic phase under a nitrogen stream or in a vacuum evaporator and reconstitute as described in the Folch method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

This method offers a safer and often faster alternative to chloroform-based extractions and is well-suited for high-throughput applications.[4][5]

Materials:

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (MS-grade)

Procedure:

  • Sample Preparation: To a 200 µL aqueous sample in a glass tube, add 1.5 mL of methanol. Vortex thoroughly.

  • Lipid Extraction: Add 5 mL of MTBE. Cap the tube and incubate for 1 hour at room temperature on a shaker.

  • Phase Separation: Induce phase separation by adding 1.25 mL of MS-grade water. Incubate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes. The upper organic phase contains the lipids.

  • Lipid Collection: Carefully collect the upper MTBE phase.

  • Re-extraction (Optional): For quantitative recovery, the lower aqueous phase can be re-extracted with an additional 2 mL of MTBE. Combine the organic phases.

  • Drying and Reconstitution: Dry the combined organic phases under a nitrogen stream or in a vacuum evaporator. Reconstitute the lipid extract in an appropriate solvent for analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for liquid-liquid lipid extraction and a conceptual representation of where this compound might be involved in cellular pathways, warranting its extraction and study.

G cluster_workflow Lipid Extraction Workflow Sample Biological Sample (Tissue, Cells, Biofluid) Homogenization Homogenization / Lysis (with Solvent Mixture) Sample->Homogenization PhaseSeparation Phase Separation (Addition of Water/Saline & Centrifugation) Homogenization->PhaseSeparation Collection Collection of Organic Phase PhaseSeparation->Collection Drying Solvent Evaporation (Under N2 or Vacuum) Collection->Drying FinalProduct Purified Lipid Extract (for Downstream Analysis) Drying->FinalProduct

Caption: Generalized workflow for liquid-liquid lipid extraction.

G cluster_pathway Conceptual Role of Keto-Fatty Acids Precursors Fatty Acid Precursors Biosynthesis Fatty Acid Biosynthesis & Elongation Precursors->Biosynthesis KetoAcid This compound Biosynthesis->KetoAcid ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids) KetoAcid->ComplexLipids Extraction Extraction for Analysis KetoAcid->Extraction Signaling Cellular Signaling & Membrane Structure ComplexLipids->Signaling

Caption: Potential involvement of this compound.

References

Application Note: Separation of 3-Oxo-2-tetradecyloctadecanoic Acid Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and qualitative analysis of 3-Oxo-2-tetradecyloctadecanoic acid using thin-layer chromatography (TLC). The methodology is based on established principles for the separation of long-chain fatty acids and keto acids.

Introduction

This compound is a long-chain beta-keto fatty acid. The analysis and purification of such molecules are crucial in various research and development areas, including metabolism studies and drug discovery. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative analysis of reaction progress, purity assessment, and optimization of separation conditions for further purification by column chromatography.[1][2][3] This protocol details the materials, equipment, and step-by-step procedures for the successful TLC separation of this compound.

Principle of Separation

TLC separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[4][5] For the separation of this compound, a polar stationary phase (silica gel) is recommended. The mobile phase, a mixture of non-polar and slightly polar organic solvents, will travel up the stationary phase via capillary action.[1][5] Due to its long hydrocarbon chains, this compound is relatively non-polar, but the carboxylic acid and ketone groups add polarity. Less polar compounds will travel further up the plate, resulting in a higher Retardation factor (R_f), while more polar compounds will interact more strongly with the stationary phase and have a lower R_f.[2][6]

Experimental Protocol

This protocol provides a starting point for the TLC analysis of this compound. Optimization of the mobile phase may be required to achieve the desired separation.

3.1. Materials and Equipment

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing).

  • Sample: this compound, dissolved in a suitable volatile solvent (e.g., dichloromethane, chloroform, or ethyl acetate) to a concentration of 1-2 mg/mL.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. Suggested starting compositions are provided in the table below.

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization Reagents:

    • Iodine chamber (a sealed jar with a few crystals of iodine).

    • Potassium permanganate (KMnO₄) stain.

    • Phosphomolybdic acid stain.

  • Heating Device: Hot plate or heat gun.

  • General Laboratory Equipment: Fume hood, forceps, pencil, ruler.

3.2. Step-by-Step Procedure

  • Plate Preparation:

    • With a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate.[4] Be careful not to scratch the silica layer.

    • Mark the lanes for sample application on the origin line.

  • Sample Application (Spotting):

    • Dip a capillary tube into the sample solution.

    • Gently and briefly touch the tip of the capillary tube to the marked spot on the origin line of the TLC plate.[4]

    • Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[1]

    • Place a piece of filter paper inside the chamber, wetting it with the mobile phase to ensure the chamber is saturated with solvent vapors. Close the lid and allow it to equilibrate for 5-10 minutes.

    • Using forceps, carefully place the spotted TLC plate into the developing chamber. Ensure the origin line is above the solvent level.[1]

    • Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • UV Light (if using F₂₅₄ plates): View the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few iodine crystals. Most organic compounds will appear as brown spots.[7] This method is generally non-destructive.

    • Potassium Permanganate Stain: Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the stain or spray it evenly. Compounds that can be oxidized (like the keto-acid) will appear as yellow-brown spots on a purple background.

    • Phosphomolybdic Acid Stain: Prepare a 10% solution of phosphomolybdic acid in ethanol. Spray the plate with the solution and then heat it with a heat gun or on a hot plate until colored spots appear.[8] This is a general-purpose stain for organic compounds.

  • Analysis:

    • Calculate the Retardation factor (R_f) for each spot using the following formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]

    • The R_f value is a characteristic of a compound in a specific TLC system and can be used for identification purposes by comparing it to a standard.

Data Presentation

Table 1: Recommended TLC Conditions for this compound Separation

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄A polar stationary phase suitable for the separation of fatty acids and other lipids.[2][9]
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v)A good starting point for separating medium-polarity compounds. The ratio can be adjusted to optimize separation.
Petroleum Ether:Diethyl Ether:Acetic Acid (80:20:1 v/v/v)A common mobile phase for lipid separation.[7] Acetic acid helps to suppress the ionization of the carboxylic acid group, reducing tailing.[1]
Sample Solvent Dichloromethane or ChloroformVolatile solvents that will not interfere with the chromatography.
Visualization Iodine Vapor, Potassium Permanganate, Phosphomolybdic AcidGeneral and sensitive methods for visualizing lipids and organic compounds on a TLC plate.[7][8]

Visualizations

TLC_Workflow A Plate Preparation (Mark Origin) C Sample Application (Spotting) A->C B Sample Preparation (Dissolve in Solvent) B->C E Plate Development C->E D Chamber Equilibration D->E F Drying the Plate E->F G Visualization F->G H Analysis (Rf Calculation) G->H

Caption: Experimental workflow for thin-layer chromatography.

TLC_Parameter_Selection cluster_analyte Analyte Properties cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_visualization Visualization Analyte This compound (Long-chain keto-acid) Stationary Silica Gel (Polar) Analyte->Stationary Polar functional groups (acid, ketone) Mobile Non-polar/Slightly Polar (e.g., Hexane:Ethyl Acetate) Stationary->Mobile Requires non-polar mobile phase for elution Visualization General Reagents (Iodine, KMnO4, PMA) Mobile->Visualization Separated spots need to be made visible

Caption: Logic for selecting TLC parameters.

Troubleshooting

  • Spots are streaky or tailing: The sample may be overloaded, or the compound is interacting too strongly with the stationary phase. Try spotting a more dilute sample or adding a small amount of acetic acid to the mobile phase.[1]

  • R_f value is too high (spots run at the solvent front): The mobile phase is too polar. Increase the proportion of the non-polar solvent.

  • R_f value is too low (spots remain at the origin): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • No spots are visible: The sample concentration may be too low, or the visualization method is not suitable. Try a more concentrated sample or a different staining method.

By following this protocol, researchers can effectively utilize thin-layer chromatography for the rapid and efficient analysis of this compound.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of 3-Oxo Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the analysis of 3-oxo fatty acids using gas chromatography-mass spectrometry (GC-MS). This document covers sample preparation, derivatization, GC-MS analysis, and data interpretation, tailored for professionals in research and drug development.

Introduction

3-Oxo fatty acids are important metabolic intermediates in fatty acid oxidation and are implicated in various physiological and pathological processes. Their accurate and sensitive quantification is crucial for understanding their roles in cellular metabolism and disease. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of fatty acids due to its high resolution, sensitivity, and specificity. However, the analysis of 3-oxo fatty acids by GC-MS presents challenges due to their polarity and thermal instability, necessitating a robust derivatization strategy.

This document outlines a reliable two-step derivatization method involving methoximation of the keto group followed by esterification of the carboxylic acid group. This approach enhances the volatility and thermal stability of the 3-oxo fatty acids, enabling their successful separation and detection by GC-MS.

Signaling Pathways and Logical Relationships

The analysis of 3-oxo fatty acids is often situated within the broader context of fatty acid metabolism. The following diagram illustrates the position of 3-oxo fatty acids within the fatty acid beta-oxidation pathway.

Fatty_Acid_Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase ... ... Fatty Acyl-CoA (n-2)->... TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Fatty Acid Beta-Oxidation Pathway

Experimental Protocols

This section provides detailed protocols for the extraction and derivatization of 3-oxo fatty acids from biological samples for GC-MS analysis.

Materials and Reagents
  • Solvents: Methanol, Chloroform, Hexane, Pyridine (all HPLC or GC grade)

  • Reagents:

    • Methoxyamine hydrochloride (MeOx)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

    • Boron trifluoride-methanol solution (14% BF3 in MeOH)

    • Sodium sulfate (anhydrous)

    • Internal Standards (e.g., stable isotope-labeled 3-oxo fatty acids)

Sample Preparation: Extraction of 3-Oxo Fatty Acids

This protocol is adapted from the widely used Folch method for lipid extraction.

  • Homogenization: Homogenize tissue samples (e.g., liver, heart) in a 2:1 (v/v) mixture of chloroform and methanol. For plasma or serum samples, add the chloroform:methanol mixture directly.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane) for derivatization.

Derivatization: Two-Step Methoximation and Esterification/Silylation

This two-step derivatization is crucial for the successful GC-MS analysis of 3-oxo fatty acids. The first step, methoximation, protects the keto group, while the second step, esterification or silylation, derivatizes the carboxylic acid group.[2][3]

Step 1: Methoximation of the Keto Group

  • Transfer an aliquot of the lipid extract to a clean glass vial and evaporate the solvent to dryness under nitrogen.

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Cap the vial tightly and incubate at 60°C for 60 minutes.[3]

  • Cool the vial to room temperature.

Step 2: Derivatization of the Carboxylic Acid Group

Choose one of the following two methods:

Method A: Silylation

  • To the cooled vial from the methoximation step, add 50 µL of BSTFA with 1% TMCS.[1]

  • Cap the vial tightly and incubate at 60°C for 60 minutes.[3]

  • Cool the vial to room temperature before GC-MS analysis.

Method B: Esterification to Fatty Acid Methyl Esters (FAMEs)

  • After methoximation, add 100 µL of 14% BF3 in methanol to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial and add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the derivatized 3-oxo fatty acids to a new vial for GC-MS analysis.

Derivatization_Workflow cluster_extraction Sample Extraction cluster_derivatization Two-Step Derivatization Biological_Sample Biological_Sample Lipid_Extract Lipid_Extract Biological_Sample->Lipid_Extract Folch Extraction Methoximated_Intermediate Methoximated_Intermediate Lipid_Extract->Methoximated_Intermediate Methoximation (MeOx in Pyridine) Volatile_Derivative Volatile_Derivative Methoximated_Intermediate->Volatile_Derivative Esterification (BF3/MeOH) or Silylation (BSTFA) GCMS_Analysis GCMS_Analysis Volatile_Derivative->GCMS_Analysis Injection

Caption: Experimental Workflow for 3-Oxo Fatty Acid Analysis

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized 3-oxo fatty acids. These may need to be optimized for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/splitless, operated in splitless mode
Injector Temp. 250°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation and Interpretation

Mass Spectrometry of Derivatized 3-Oxo Fatty Acids

The derivatization of 3-oxo fatty acids results in characteristic mass spectra that can be used for their identification.

  • Methoximated Fatty Acid Methyl Esters (FAMEs): The EI mass spectra of these derivatives are expected to show a molecular ion peak (M+•) and characteristic fragment ions. A key fragmentation is the alpha-cleavage adjacent to the methoxime group, which can help to confirm the position of the original keto group.

  • Methoximated-Silylated Derivatives: These derivatives will also show a molecular ion and characteristic fragments. The presence of the trimethylsilyl (TMS) group will result in prominent ions at m/z 73 and [M-15]+.

Quantitative Analysis

For quantitative analysis, it is highly recommended to use stable isotope-labeled internal standards corresponding to the 3-oxo fatty acids of interest. Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

While specific quantitative data for 3-oxo fatty acids in biological samples is not extensively available in the public literature, the following table presents typical performance data for the GC-MS analysis of the structurally related 3-hydroxy fatty acids, which can be used as a reference for expected analytical performance.[4]

Analyte Chain LengthConcentration LevelCoefficient of Variation (CV, %)
C6:0-OH0.3 µmol/L13.3
30 µmol/L10.5
C8:0-OH0.3 µmol/L10.2
30 µmol/L8.7
C10:0-OH0.3 µmol/L9.8
30 µmol/L7.5
C12:0-OH0.3 µmol/L8.5
30 µmol/L6.3
C14:0-OH0.3 µmol/L7.1
30 µmol/L5.1
C16:0-OH0.3 µmol/L6.5
30 µmol/L4.2
C18:0-OH0.3 µmol/L3.3
30 µmol/L1.0

Conclusion

The protocols and application notes presented here provide a robust framework for the GC-MS analysis of 3-oxo fatty acids. The key to successful analysis lies in the two-step derivatization procedure that stabilizes both the keto and carboxylic acid functional groups. By following these detailed methodologies, researchers, scientists, and drug development professionals can achieve reliable and sensitive quantification of 3-oxo fatty acids in various biological matrices, contributing to a deeper understanding of their roles in health and disease. Further optimization of the GC-MS parameters may be necessary depending on the specific analytes and instrumentation used.

References

Application Notes and Protocols for the Quantification of 3-Oxo-2-tetradecyloctadecanoic Acid in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-tetradecyloctadecanoic acid is a long-chain beta-keto fatty acid, a class of molecules that can serve as intermediates in fatty acid biosynthesis and potentially as signaling molecules in bacteria. Notably, this molecule is structurally related to precursors of mycolic acids, which are essential components of the cell envelope in Corynebacterium and Mycobacterium species. The quantification of this compound in bacterial cultures can therefore provide insights into fatty acid metabolism, cell wall biosynthesis, and potentially novel cell-to-cell communication pathways.

These application notes provide a detailed protocol for the extraction, detection, and quantification of this compound from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established protocols for the analysis of long-chain and keto fatty acids and may require optimization for specific bacterial strains and culture conditions.

I. Signaling Pathways and Biosynthesis

While the direct role of this compound in bacterial signaling is an active area of research, its structural similarity to mycolic acid precursors suggests its involvement in the mycolic acid biosynthesis pathway in bacteria such as Corynebacterium. Mycolic acids are crucial for the structural integrity of the cell envelope and play a role in virulence. The following diagram illustrates a simplified pathway for mycolic acid biosynthesis, highlighting the potential position of this compound as a key intermediate.

mycolic_acid_biosynthesis cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_condensation Claisen Condensation cluster_maturation Mycolic Acid Maturation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acyl-CoA Fatty Acyl-CoA (e.g., C16-C18) Malonyl-CoA->Fatty_Acyl-CoA FAS-I Two_Fatty_Acyl_CoA Two molecules of Fatty Acyl-CoA Fatty_Acyl-CoA->Two_Fatty_Acyl_CoA Target_Molecule This compound Two_Fatty_Acyl_CoA->Target_Molecule Pks13 Reduced_Intermediate 3-Hydroxy-2-tetradecyloctadecanoic acid Target_Molecule->Reduced_Intermediate Reduction Mature_Mycolic_Acid Mature Mycolic Acid Reduced_Intermediate->Mature_Mycolic_Acid Further Modifications Cell_Envelope Cell_Envelope Mature_Mycolic_Acid->Cell_Envelope Incorporation

Mycolic Acid Biosynthesis Pathway

II. Experimental Protocols

This section details the protocol for the quantification of this compound from bacterial cultures. The workflow involves sample preparation, lipid extraction, and analysis by LC-MS/MS.

experimental_workflow Start Bacterial_Culture 1. Bacterial Culture Growth (e.g., Corynebacterium sp.) Start->Bacterial_Culture Cell_Harvesting 2. Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting Quenching 3. Metabolic Quenching (Cold Methanol) Cell_Harvesting->Quenching Lipid_Extraction 4. Lipid Extraction (Folch Method) Quenching->Lipid_Extraction Phase_Separation 5. Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Organic_Phase_Collection 6. Organic Phase Collection Phase_Separation->Organic_Phase_Collection Drying 7. Drying under Nitrogen Organic_Phase_Collection->Drying Reconstitution 8. Reconstitution (Mobile Phase) Drying->Reconstitution LC_MS_Analysis 9. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 10. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End Data_Analysis->End

Experimental Workflow for Quantification
A. Materials and Reagents

  • Bacterial culture of interest

  • Phosphate-buffered saline (PBS), sterile

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Chloroform (LC-MS grade)

  • KCl solution (0.88% w/v), sterile

  • Internal Standard (IS): 13C-labeled long-chain fatty acid (e.g., 13C16-Palmitic acid)

  • Nitrogen gas, high purity

  • LC-MS grade water and acetonitrile

  • Formic acid (LC-MS grade)

  • Analytical standard: this compound (if available) or a structurally similar beta-keto fatty acid for method development.

B. Equipment
  • Centrifuge capable of 4°C and >10,000 x g

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

  • Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system with a C18 reversed-phase column

C. Protocol

1. Sample Preparation and Cell Harvesting a. Grow the bacterial culture to the desired optical density in the appropriate growth medium. b. Harvest 5 mL of the culture by centrifugation at 10,000 x g for 10 minutes at 4°C. c. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold sterile PBS. d. Centrifuge again at 10,000 x g for 10 minutes at 4°C. e. Discard the supernatant and immediately proceed to metabolic quenching.

2. Metabolic Quenching and Lipid Extraction (Folch Method) a. Resuspend the cell pellet in 1 mL of pre-chilled (-80°C) methanol to quench metabolic activity. b. Add the internal standard (e.g., 13C16-Palmitic acid) to the sample at a known concentration. c. Add 2 mL of chloroform to the methanol-cell suspension. d. Vortex vigorously for 5 minutes. e. Add 0.8 mL of 0.88% KCl solution. f. Vortex for another 2 minutes. g. Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

3. Sample Processing for LC-MS/MS a. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube. b. Dry the organic phase under a gentle stream of nitrogen gas. c. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). d. Vortex briefly and transfer the reconstituted sample to an LC-MS vial.

4. LC-MS/MS Analysis a. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from 50% to 100% B over 10-15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Analyte (this compound): The precursor ion [M-H]- and characteristic product ions need to be determined by direct infusion of an analytical standard.
  • Internal Standard (e.g., 13C16-Palmitic acid): Monitor the appropriate precursor and product ions for the chosen standard.
  • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

III. Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting the results.

Table 1: Calibration Curve for this compound (Note: This table presents hypothetical data for illustrative purposes.)

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30049,8000.307
5075,80050,2001.510
100152,50050,3003.032
500760,00049,90015.230
Linear Equation y = 0.0305x - 0.002
0.9995

Table 2: Method Validation Parameters (Note: This table presents hypothetical data for illustrative purposes.)

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity (R²)> 0.999
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Table 3: Quantification of this compound in Bacterial Cultures (Note: This table presents hypothetical data for illustrative purposes.)

Bacterial StrainGrowth ConditionConcentration (ng/mg of cell pellet)Standard Deviation
Corynebacterium glutamicumStandard Medium15.81.2
Corynebacterium glutamicumBiotin-limited45.23.5
Escherichia coliStandard MediumNot Detected-

IV. Conclusion

This application note provides a comprehensive framework for the quantification of this compound in bacterial cultures. The detailed protocol for sample preparation, lipid extraction, and LC-MS/MS analysis, combined with the structured data presentation, offers a robust methodology for researchers in microbiology and drug development. Further optimization may be required based on the specific bacterial species and experimental conditions. The ability to quantify this and other long-chain fatty acids will contribute to a deeper understanding of bacterial physiology and may uncover novel targets for antimicrobial therapies.

Application Note: A Robust Enzymatic Assay for the Biosynthesis of 3-Oxo-2-tetradecyloctadecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-2-tetradecyloctadecanoic acid is a long-chain β-keto fatty acid, identified as a key intermediate in the biosynthesis of complex lipids such as mycolic acids in certain bacteria, including Corynebacterium diphtheriae[1]. Its biosynthesis is a critical step and represents a potential target for novel therapeutic agents. The formation of this molecule occurs via a Claisen-type condensation reaction, a fundamental carbon-carbon bond-forming mechanism in fatty acid and polyketide biosynthesis[2][3][4]. This reaction is catalyzed by a class of enzymes known as β-ketoacyl-ACP synthases (KAS or condensing enzymes)[5][6]. Developing a robust and quantitative assay for the enzyme(s) responsible for this synthesis is crucial for inhibitor screening, drug development, and studying the metabolic pathways of pathogenic organisms.

This application note provides a detailed protocol for a reliable, sensitive, and specific enzymatic assay to measure the biosynthesis of this compound. The assay utilizes a cell-free extract or purified β-ketoacyl synthase, synthetic acyl-CoA substrates, and quantification of the product by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Assay

The assay measures the activity of the β-ketoacyl synthase that catalyzes the Claisen condensation of two long-chain acyl-CoA thioesters: Tetradecanoyl-CoA (C14) and Octadecanoyl-CoA (C18). The enzyme facilitates the condensation to form the β-ketoacyl product, this compound, and releases Coenzyme A (CoA). The reaction is stopped, and the product is specifically quantified using a highly sensitive LC-MS/MS method, which allows for accurate measurement even in complex biological matrices like cell lysates.

Visualizations

Biosynthetic Pathway Diagram

G sub1 Tetradecanoyl-CoA (C14) enzyme β-Ketoacyl Synthase (KAS) sub1->enzyme sub2 Octadecanoyl-CoA (C18) sub2->enzyme product This compound enzyme->product coa CoA-SH enzyme->coa

Caption: Claisen condensation reaction for product synthesis.

Experimental Workflow Diagram

G prep 1. Reagent & Buffer Preparation enzyme_prep 2. Enzyme Preparation (Cell Lysate or Purified Protein) prep->enzyme_prep reaction 3. Set Up Enzymatic Reaction (Enzyme + Substrates + Buffer) enzyme_prep->reaction incubation 4. Incubate at 37°C reaction->incubation stop 5. Stop Reaction (e.g., with Acetonitrile/Formic Acid) incubation->stop extraction 6. Product Extraction (Liquid-Liquid Extraction) stop->extraction analysis 7. LC-MS/MS Analysis extraction->analysis data 8. Data Quantification & Analysis analysis->data

Caption: Step-by-step experimental workflow for the assay.

Experimental Protocols

Protocol 1: Materials and Reagents
  • Substrates:

    • Tetradecanoyl-CoA (Myristoyl-CoA), ≥98% purity

    • Octadecanoyl-CoA (Stearoyl-CoA), ≥98% purity

  • Enzyme Source:

    • Purified β-ketoacyl synthase OR

    • Cell-free extract from organism of interest (e.g., Corynebacterium diphtheriae)

  • Buffers and Solutions:

    • Assay Buffer (10x Stock): 1 M Sodium Phosphate, pH 7.0

    • Enzyme Dilution Buffer: 100 mM Sodium Phosphate, pH 7.0, 1 mM DTT

    • Stop/Extraction Solution: Acetonitrile with 0.1% Formic Acid

    • LC-MS Mobile Phase A: Water with 0.1% Formic Acid

    • LC-MS Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Equipment:

    • UHPLC system coupled to a triple quadrupole mass spectrometer

    • C18 reverse-phase analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Thermomixer or water bath

    • Microcentrifuge

    • Standard lab consumables (pipettes, tubes, etc.)

Protocol 2: Enzyme Preparation (Cell-Free Extract)
  • Grow the bacterial culture (e.g., C. diphtheriae) to the mid-logarithmic phase.

  • Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Wash the cell pellet twice with cold Enzyme Dilution Buffer.

  • Resuspend the pellet in a minimal volume of Enzyme Dilution Buffer containing a protease inhibitor cocktail.

  • Lyse the cells using a French press or sonicator on ice.

  • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Collect the supernatant (cell-free extract) and determine the protein concentration using a Bradford or BCA assay.

  • Store aliquots at -80°C until use.

Protocol 3: Enzymatic Reaction Setup
  • Prepare a master mix of substrates in Assay Buffer.

  • On ice, set up the reactions in 1.5 mL microcentrifuge tubes as described in Table 1 .

  • Initiate the reaction by adding the enzyme preparation (cell-free extract or purified enzyme).

  • Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30 minutes). The optimal time should be within the linear range of the reaction, which must be determined empirically.

  • Terminate the reaction by adding 200 µL of ice-cold Stop/Extraction Solution.

  • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Table 1: Enzymatic Reaction Components | Component | Stock Conc. | Volume (µL) | Final Conc. | | :--- | :--- | :--- | :--- | | 10x Assay Buffer | 10x | 10 | 1x | | Tetradecanoyl-CoA | 1 mM | 5 | 50 µM | | Octadecanoyl-CoA | 1 mM | 5 | 50 µM | | Enzyme Preparation | Varies | 10 | Varies | | Nuclease-Free Water | - | 70 | - | | Total Volume | | 100 µL | | | Controls: | | | | | No Enzyme Control | Add 10 µL of Enzyme Dilution Buffer instead of enzyme. | | No Substrate Control | Add 10 µL of water instead of substrates. |

Protocol 4: LC-MS/MS Quantification
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18)

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start with 50% Mobile Phase B, ramp to 99% B over 5 minutes, hold for 2 minutes, then return to 50% B and re-equilibrate.

  • Mass Spectrometry (Negative Ion Mode):

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound. The exact mass transitions must be determined by infusing a synthetic standard.

    • Example MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): [M-H]⁻, e.g., m/z 495.4

      • Product Ion (Q3): A characteristic fragment, e.g., m/z 451.4 (loss of CO₂)

  • Quantification:

    • Generate a standard curve using a synthetic standard of this compound (0.1 µM to 50 µM).

    • Integrate the peak area for the product in each sample and calculate the concentration using the standard curve.

    • Enzyme activity can be expressed as pmol of product formed per minute per mg of protein (pmol/min/mg).

Data Presentation and Analysis

Quantitative data from kinetic studies, such as determining Michaelis-Menten constants for the substrates, should be tabulated for clarity.

Table 2: Example Table for Kinetic Data Summary

Substrate Varied Km (µM) Vmax (pmol/min/mg)
Tetradecanoyl-CoA Value ± SD Value ± SD

| Octadecanoyl-CoA | Value ± SD | Value ± SD |

Table 3: Troubleshooting Guide

Issue Potential Cause Suggested Solution
No product detected Inactive enzyme Prepare fresh enzyme extract; ensure proper storage at -80°C.
Incorrect MRM transitions Optimize MS parameters by infusing a synthetic standard.
Reaction time too short Perform a time-course experiment to find the linear range.
High background signal Contamination in reagents Use high-purity reagents and LC-MS grade solvents.
Non-enzymatic reaction Run "no enzyme" and "no substrate" controls to assess background.
Poor reproducibility Inaccurate pipetting Calibrate pipettes; use master mixes for consistency.

| | Enzyme degradation | Keep enzyme on ice at all times; use fresh aliquots. |

References

3-Oxo-2-tetradecyloctadecanoic acid as a target for antibacterial drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3-Oxo-2-tetradecyloctadecanoic Acid and its Biosynthetic Pathway as a Target for Antibacterial Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with unexploited mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway presents a compelling target for such interventions. Unlike the type I fatty acid synthase (FASI) found in mammals, the bacterial FASII system is composed of a series of discrete, soluble enzymes, offering a window for selective inhibition.

While this compound is not a direct named target, its formation is a critical step in the elongation of fatty acids, catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthases (KAS). These enzymes, particularly FabH, FabB, and FabF, are essential for bacterial viability and are highly conserved across many pathogenic species.[1][2][3] Inhibiting these enzymes disrupts the synthesis of fatty acids required for bacterial membrane biogenesis, leading to cell death. This document provides detailed application notes and protocols for researchers interested in targeting this essential pathway for antibacterial drug discovery.

The Bacterial Fatty Acid Synthesis (FASII) Pathway: A Prime Target

The FASII pathway is responsible for the de novo synthesis of fatty acids in bacteria. The pathway is initiated by the condensation of acetyl-CoA with malonyl-ACP, a reaction catalyzed by FabH (β-ketoacyl-ACP synthase III).[1][4] This initial step is followed by a cycle of four reactions—condensation, reduction, dehydration, and a second reduction—to elongate the acyl chain by two carbons in each cycle. The elongation condensation reactions are catalyzed by FabB (β-ketoacyl-ACP synthase I) and FabF (β-ketoacyl-ACP synthase II).[1][5]

The product of each condensation step is a β-ketoacyl-ACP, which is then processed through the rest of the cycle. A molecule such as this compound (as an acyl-ACP derivative) would be an intermediate in this elongation process. Therefore, targeting the enzymes responsible for its synthesis—the condensing enzymes—is a rational and validated strategy for antibacterial drug development.[2][6]

Signaling Pathway Diagram: Bacterial Fatty Acid Synthesis (FASII)

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation β-Ketoacyl-ACP β-Ketoacyl-ACP Acetoacetyl-ACP->β-Ketoacyl-ACP Enters Elongation FabG FabG β-Ketoacyl-ACP->FabG Reduction β-Hydroxyacyl-ACP β-Hydroxyacyl-ACP FabG->β-Hydroxyacyl-ACP FabZ FabZ/FabA β-Hydroxyacyl-ACP->FabZ Dehydration trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabZ->trans-2-Enoyl-ACP FabI FabI trans-2-Enoyl-ACP->FabI Reduction Acyl-ACP (n+2) Acyl-ACP (n+2) FabI->Acyl-ACP (n+2) FabF_B FabF/FabB Acyl-ACP (n+2)->FabF_B Condensation Membrane Lipids Membrane Lipids Acyl-ACP (n+2)->Membrane Lipids Termination FabF_B->β-Ketoacyl-ACP Malonyl-ACP_elong Malonyl-ACP Malonyl-ACP_elong->FabF_B

Caption: The bacterial Type II Fatty Acid Synthesis (FASII) pathway, a key target for antibacterial drugs.

Quantitative Data on FASII Inhibitors

Several natural and synthetic compounds have been identified as inhibitors of the condensing enzymes in the FASII pathway. The following tables summarize their inhibitory concentrations (IC50) against the enzymes and their minimum inhibitory concentrations (MIC) against various bacterial strains.

Table 1: Inhibitory Activity (IC50) of Compounds Against FASII Condensing Enzymes

CompoundTarget EnzymeOrganismIC50 (µM)Reference
PlatensimycinFabFS. aureus0.3[1]
FabHS. aureus247[1]
FabFE. coli0.16[6]
FabHE. coli67[6]
PlatencinFabF & FabHS. aureus3.91 µg/ml & 1.95 µg/ml[6]
CeruleninFabBE. coli6[7]
FabFE. coli20[7]
ThiolactomycinFabHS. aureus>100 µg/ml[8]
FabBE. coli> FabH[9]
Phomallenic Acid CFabH & FabFS. aureus-[6]
HR12FabHS. aureus~2 logs more efficient than Thiolactomycin[8]
HR19FabHS. aureus~2 logs more efficient than Thiolactomycin[8]
Compound 19 (Amide derivative)FabHE. coli2.4[4]

Table 2: Antibacterial Activity (MIC) of FASII Inhibitors

CompoundBacterial StrainMIC (µg/mL)Reference
PlatensimycinS. aureus~1[1][6]
E. faecalis~1[6]
S. pneumoniae~1[6]
PlatencinGram-positive bacteriaComparable to Platensimycin[6]
CeruleninE. coli56.0 µM[7]
M. tuberculosis16.6 µM[7]
S. aureus447.9 µM[7]
ThiolactomycinS. aureus>300[8][9]
Phomallenic Acid CS. aureus0.77 - 3.9[6]
H. influenzae0.77 - 3.9[6]
HR12S. aureus RN4508[8][9]
MRSA N3158[8][9]
HR19S. aureus RN45016-24[8]
MRSA N31516-24[8]
Compound 19 (Amide derivative)Various strains1.56 - 3.13[4]

Experimental Protocols

Protocol 1: High-Throughput Screening for FabH/FabF Inhibitors using a Two-Plate Differential Sensitivity Assay

This cell-based assay is designed to identify compounds that specifically target FabH or FabF by comparing the growth inhibition of a wild-type strain to a strain with reduced expression of the target enzyme.[10][11]

Workflow Diagram: Two-Plate Differential Sensitivity Assay

Two_Plate_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain_WT Wild-Type Strain (e.g., S. aureus) Culture_WT Grow Wild-Type Culture Strain_WT->Culture_WT Strain_AS Antisense Strain (Reduced FabH/F) Culture_AS Grow Antisense Culture with Inducer (e.g., xylose) Strain_AS->Culture_AS Plate_WT Seed Agar Plate with Wild-Type Culture_WT->Plate_WT Plate_AS Seed Agar Plate with Antisense Strain Culture_AS->Plate_AS Add_Compounds Add Test Compounds to Wells/Discs Plate_WT->Add_Compounds Plate_AS->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Compare_Zones Compare Inhibition Zones (Antisense vs. Wild-Type) Measure_Zones->Compare_Zones Hit_Identified Hit Identification: Larger zone in Antisense strain Compare_Zones->Hit_Identified

Caption: Workflow for the two-plate differential sensitivity assay to identify specific FabH/F inhibitors.

Methodology:

  • Strain Preparation:

    • Use a wild-type bacterial strain (e.g., Staphylococcus aureus) and a corresponding strain engineered with a xylose-inducible antisense RNA construct targeting fabH or fabF mRNA.[10]

    • Grow overnight cultures of both strains in a suitable broth medium (e.g., Tryptic Soy Broth). For the antisense strain, supplement the medium with an inducer (e.g., 0.1% xylose) to reduce the expression of the target enzyme.[11]

  • Plate Preparation:

    • Prepare two sets of agar plates (e.g., Mueller-Hinton agar).

    • Seed one set of plates with the wild-type culture and the other set with the induced antisense culture to create a bacterial lawn.

  • Compound Application:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mg/mL.

    • Apply a small volume (e.g., 5 µL) of each test compound solution to sterile paper discs or directly into wells made in the agar.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disc/well where bacterial growth is inhibited) for each compound on both the wild-type and antisense plates.

    • A compound is considered a potential hit if the zone of inhibition is significantly larger on the antisense plate compared to the wild-type plate. This indicates that the compound's activity is enhanced when the target enzyme is limited, suggesting on-target activity.

Protocol 2: In Vitro Enzyme Inhibition Assay for β-Ketoacyl-ACP Synthase (KAS)

This protocol describes a coupled spectrophotometric assay to measure the inhibitory activity of compounds against purified KAS enzymes (FabH, FabB, or FabF). The assay monitors the consumption of NADPH by the subsequent enzyme in the pathway, β-ketoacyl-ACP reductase (FabG).[12]

Workflow Diagram: Coupled Enzyme Inhibition Assay

Coupled_Assay cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reaction Mix: - Buffer - NADPH - Malonyl-ACP - Acyl-CoA/ACP (Substrate) - FabG (Coupling Enzyme) Test_Compound Add Test Compound (Varying concentrations) Reagents->Test_Compound Pre-incubation Pre-incubate with KAS Enzyme (FabH/F/B) Test_Compound->Pre-incubation Initiate_Reaction Initiate Reaction (Add KAS or substrate) Pre-incubation->Initiate_Reaction Spectrophotometer Monitor NADPH Depletion (Decrease in Absorbance at 340 nm) Initiate_Reaction->Spectrophotometer Calculate_Rate Calculate Reaction Rate Spectrophotometer->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for an in vitro coupled enzyme assay to determine the IC50 of KAS inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).

    • Prepare stock solutions of NADPH (e.g., 10 mM), malonyl-ACP (e.g., 1 mM), and the acyl donor substrate (e.g., acetyl-CoA for FabH, or a long-chain acyl-ACP for FabB/F, at e.g., 1 mM).

    • Purify the target KAS enzyme (FabH, FabB, or FabF) and the coupling enzyme, FabG.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, NADPH (final concentration ~250 µM), malonyl-ACP (final concentration ~50 µM), and FabG (final concentration ~10 µM).

    • Add varying concentrations of the test inhibitor (typically in a serial dilution). Include a no-inhibitor control (vehicle only, e.g., DMSO).

    • Add the target KAS enzyme (e.g., 100 nM FabH) to all wells except the negative control. Pre-incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding the acyl donor substrate (e.g., acetyl-CoA, final concentration ~50 µM).

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control: % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The bacterial fatty acid synthesis pathway, and specifically the condensing enzymes FabH, FabB, and FabF, are validated and promising targets for the discovery of new antibacterial agents. The protocols and data presented here provide a framework for researchers to identify and characterize novel inhibitors of this essential pathway. By targeting the biosynthesis of key intermediates like this compound, it is possible to develop new classes of antibiotics that can combat the growing threat of drug-resistant infections.

References

Application Notes and Protocols for Investigating Inhibitors of 3-Oxo-2-tetradecyloctadecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-tetradecyloctadecanoic acid is a key intermediate in the biosynthesis of corynomycolic acids, which are essential components of the cell wall of Corynebacterium diphtheriae and related species. The unique structure and essential nature of these mycolic acids make their biosynthetic pathway an attractive target for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the investigation of inhibitors targeting the synthesis of this compound.

The synthesis of corynomycolic acids is a multi-step process involving a Type I Fatty Acid Synthase (FAS-I) and a specialized polyketide synthase, Pks13.[1][2][3] The final Claisen-type condensation of two fatty acyl chains, a crucial step in forming the α-alkyl-β-hydroxy fatty acid structure, is a primary focus for inhibitor discovery.[4]

Key Biosynthetic Pathway and Enzyme Targets

The biosynthesis of this compound in Corynebacterium diphtheriae involves the following key stages:

  • Precursor Synthesis: The Type I Fatty Acid Synthase (FAS-I) synthesizes C16-C18 fatty acyl-CoA molecules which serve as the primary building blocks.

  • Activation of the α-chain: A specific acyl-CoA carboxylase, containing the AccD4 subunit, carboxylates a fatty acyl-CoA precursor.[5]

  • Condensation: The polyketide synthase Pks13 catalyzes the Claisen condensation of the carboxylated α-chain with another fatty acyl-CoA molecule (the meromycolate chain), resulting in the formation of a β-ketoacyl intermediate, 3-oxo-2-tetradecyloctadecanoyl-ACP.[3][4]

  • Reduction: Subsequent reduction of the β-keto group yields the mature corynomycolic acid.

The primary targets for inhibition within this pathway are the FAS-I complex and the Pks13 condensing enzyme.

Known and Potential Inhibitors

Several compounds are known to inhibit fatty acid and mycolic acid biosynthesis and are therefore relevant for studying the synthesis of this compound.

InhibitorTargetMechanism of ActionReported Concentrations/Activity
Cerulenin β-ketoacyl-ACP synthase (KAS) domain of FAS-IIrreversibly binds to the active site cysteine of the KAS domain, preventing the condensation of malonyl-CoA.[6][7][8]- IC50 of 5.55 µg/mL in U-87MG human glioblastoma cells.[9][10]- Used at 10 µM to inhibit fatty acid synthesis in C. glutamicum.[11][12]
Isoniazid (INH) Enoyl-ACP reductase (InhA)Prodrug activated by catalase-peroxidase (KatG) to a reactive species that forms an adduct with NAD+, inhibiting InhA.[13][14][15]Generally less effective against Corynebacterium species compared to Mycobacterium tuberculosis. MICs are often above clinically achievable levels.[7]
Thiolactomycin β-ketoacyl-ACP synthase (KasA/KasB)Reversible inhibitor of KAS enzymes.[5][16]Potent against various bacteria, but specific IC50 values for Corynebacterium FAS are not readily available.

Experimental Protocols

Protocol 1: Preparation of a Cell-Free Extract from Corynebacterium diphtheriae

This protocol describes the preparation of a cell-free extract containing the active enzymes for this compound synthesis.

Materials:

  • Corynebacterium diphtheriae (non-toxigenic strain)

  • Heart Infusion Broth (HIB)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 10% glycerol)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Bead beater and sterile glass beads (0.1 mm)

  • Ultracentrifuge

Procedure:

  • Inoculate a starter culture of C. diphtheriae in HIB and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of HIB and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in a minimal volume of ice-cold Lysis Buffer containing protease inhibitors.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30-60 minutes.

  • Mechanically lyse the cells using a bead beater with 0.1 mm glass beads. Perform short bursts of 30-60 seconds with cooling on ice in between to prevent overheating.[10]

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.

  • Collect the supernatant and perform an ultracentrifugation step at 100,000 x g for 1 hour at 4°C to pellet membranes and ribosomes.

  • The resulting supernatant is the cell-free extract. Determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

Protocol 2: In Vitro Assay for this compound Synthesis

This assay measures the incorporation of a radiolabeled precursor into long-chain fatty acids, including the 3-oxo intermediate.

Materials:

  • C. diphtheriae cell-free extract (from Protocol 1)

  • Assay Buffer (100 mM potassium phosphate pH 7.0, 2 mM DTT, 5 mM ATP, 5 mM MgCl₂)

  • Acetyl-CoA

  • [¹⁴C]-Malonyl-CoA

  • NADPH

  • Palmitoyl-CoA

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation fluid

  • Glass microfiber filters

  • Stop Solution (10% trichloroacetic acid, TCA)

  • Wash Buffer (cold 5% TCA)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Assay Buffer

    • 100 µM Acetyl-CoA

    • 50 µM [¹⁴C]-Malonyl-CoA (specific activity ~50-60 mCi/mmol)

    • 200 µM NADPH

    • 50 µM Palmitoyl-CoA (as a representative long-chain acyl-CoA)

    • Test inhibitor at various concentrations (or solvent control)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20-50 µg of the cell-free extract. The final reaction volume is typically 50-100 µL.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Incubate on ice for 15 minutes to precipitate proteins and long-chain fatty acids.

  • Spot the entire reaction mixture onto a glass microfiber filter.

  • Wash the filter three times with 5 mL of cold 5% TCA to remove unincorporated [¹⁴C]-Malonyl-CoA.

  • Dry the filter under a heat lamp.

  • Place the filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Product Analysis by GC-MS

This protocol is for the qualitative and quantitative analysis of this compound.

Materials:

  • Completed reaction mixtures from the in vitro assay (non-radioactive precursors should be used)

  • Internal standard (e.g., a C17 or C19 fatty acid)

  • Methanol with 2.5% H₂SO₄

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To the completed reaction mixture, add a known amount of the internal standard.

  • Extract the lipids by adding 2 volumes of a 2:1 chloroform:methanol mixture. Vortex and centrifuge to separate the phases. Collect the lower organic phase.

  • Dry the organic extract under a stream of nitrogen.

  • To the dried residue, add 1 mL of methanol with 2.5% H₂SO₄ for transesterification of the fatty acids to their methyl esters (FAMEs). Incubate at 80°C for 1 hour.

  • After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under nitrogen.

  • For derivatization of the hydroxyl group, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Incubate at 60°C for 30 minutes.

  • Analyze the derivatized sample by GC-MS. The resulting trimethylsilyl (TMS) ether of the methyl ester of 3-hydroxy-2-tetradecyloctadecanoic acid (the reduced form of the target molecule) will have a characteristic mass spectrum.

  • Quantify the amount of product by comparing its peak area to that of the internal standard.

Visualizations

Synthesis_Pathway cluster_FAS1 FAS-I System cluster_Condensation Condensation Module Acetyl_CoA Acetyl-CoA FAS_I Fatty Acid Synthase I Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Fatty_Acyl_CoA Fatty Acyl-CoA (C16-C18) FAS_I->Fatty_Acyl_CoA produces AccD4 AccD4 Carboxylase Fatty_Acyl_CoA->AccD4 α-chain precursor Pks13 Pks13 Condensing Enzyme Fatty_Acyl_CoA->Pks13 meromycolate precursor Carboxylated_Acyl_CoA Carboxylated Acyl-CoA AccD4->Carboxylated_Acyl_CoA Carboxylated_Acyl_CoA->Pks13 Product 3-Oxo-2-tetradecyloctadecanoyl-ACP Pks13->Product

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow Start Start Cell_Culture 1. C. diphtheriae Culture Start->Cell_Culture Cell_Lysis 2. Cell Lysis & Extract Prep Cell_Culture->Cell_Lysis Inhibitor_Screening 3. In Vitro Assay with Inhibitors Cell_Lysis->Inhibitor_Screening Data_Acquisition 4. Measure Radioactivity Inhibitor_Screening->Data_Acquisition Analysis 5. Calculate % Inhibition & IC50 Data_Acquisition->Analysis Confirmation 6. Product Analysis (GC-MS) Analysis->Confirmation End End Confirmation->End

Caption: Workflow for screening inhibitors of this compound synthesis.

Inhibition_Logic Inhibitors Potential Inhibitors (e.g., Cerulenin, Isoniazid) FAS_I FAS-I Enzyme Inhibitors->FAS_I targets Pks13 Pks13 Enzyme Inhibitors->Pks13 targets InhA InhA Enzyme Inhibitors->InhA targets Pathway_Blocked Corynomycolic Acid Synthesis Blocked FAS_I->Pathway_Blocked Pks13->Pathway_Blocked InhA->Pathway_Blocked Bacterial_Death Inhibition of Bacterial Growth Pathway_Blocked->Bacterial_Death

Caption: Logical relationship of inhibitors and their effect on the biosynthetic pathway.

References

Troubleshooting & Optimization

Preventing degradation of beta-keto fatty acids during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of beta-keto fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these unstable molecules during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing beta-keto fatty acids?

Beta-keto fatty acids are inherently unstable due to the presence of a ketone group at the beta-position relative to a carboxylic acid. This structure makes them highly susceptible to chemical degradation, primarily through decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated. This instability can lead to a significant underestimation of their concentration in biological samples if not handled properly.

Q2: What is the main degradation pathway for beta-keto fatty acids?

The principal degradation pathway for beta-keto fatty acids is decarboxylation.[1][2] This reaction is facilitated by heat and can occur spontaneously. The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to a more stable ketone.[1] This process effectively removes the carboxylic acid group, resulting in the loss of the original beta-keto fatty acid molecule.

Q3: How does storage temperature affect the stability of beta-keto fatty acids?

Storage temperature is a critical factor in maintaining the integrity of beta-keto fatty acids. Studies on acetoacetate, a common beta-keto acid, have shown significant degradation at higher temperatures. For instance, at -20°C, a substantial loss of acetoacetate can be observed within a week, with almost complete degradation after 40 days.[3] In contrast, storage at -80°C significantly slows down the degradation process, with only a minor loss observed over the same period.[3][4] Therefore, it is highly recommended to store samples intended for beta-keto fatty acid analysis at -80°C or lower.

Q4: What are the recommended analytical techniques for beta-keto fatty acids?

The most common and reliable analytical techniques for the quantification of beta-keto fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] Due to the low volatility and thermal instability of beta-keto fatty acids, derivatization is often required for GC-MS analysis to improve their stability and chromatographic behavior.[7][8] LC-MS/MS methods, often coupled with pre-column derivatization, also offer high sensitivity and specificity for the analysis of these compounds in complex biological matrices.[3][6]

Q5: Why is derivatization necessary for the GC-MS analysis of beta-keto fatty acids?

Derivatization is a crucial step in the GC-MS analysis of beta-keto fatty acids for two main reasons:

  • To increase volatility: Beta-keto fatty acids are not sufficiently volatile to be analyzed directly by GC. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[2][7]

  • To enhance thermal stability: The derivatization process protects the thermally labile beta-keto acid structure, preventing decarboxylation in the hot GC injector port.[8]

Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.[7][8]

Troubleshooting Guides

LC-MS Analysis
Problem Potential Cause Suggested Solution
Low or no signal for beta-keto fatty acids Analyte degradation prior to analysis.Ensure samples were consistently stored at -80°C. Minimize freeze-thaw cycles. Prepare samples on ice.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters. Beta-keto fatty acids are typically analyzed in negative ion mode.
Poor chromatographic retention.Use a suitable column, such as a reversed-phase C18 column, and optimize the mobile phase composition and gradient.[9]
Peak tailing Interaction of the keto and carboxyl groups with the stationary phase or active sites in the LC system.Use a high-quality, end-capped column. Consider adding a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
Column overload.Reduce the injection volume or dilute the sample.
Inconsistent retention times Fluctuations in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if it has been used extensively or with harsh mobile phases.
High background noise Contaminated mobile phase, solvent lines, or MS source.Use high-purity solvents and additives. Flush the LC system and clean the MS source.[10]
GC-MS Analysis
Problem Potential Cause Suggested Solution
Low or absent analyte peak, with a potential increase in a corresponding ketone peak Decarboxylation in the GC inlet.Optimize the inlet temperature; a lower temperature may reduce degradation. Ensure derivatization was complete to protect the carboxylic acid group.
Incomplete derivatization.Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is dry before adding the derivatization reagent.
Broad or tailing peaks Active sites in the GC inlet liner or column.Use a deactivated inlet liner. Trim the front end of the column. If the problem persists, replace the column.[11]
Incompatible solvent for injection.The sample should be dissolved in a solvent that is compatible with the stationary phase.
Ghost peaks in subsequent runs Carryover from a previous injection.Clean the syringe and the GC inlet. Run a solvent blank to confirm the source of contamination.[12]
Poor reproducibility Inconsistent injection volume or technique.Use an autosampler for injections to ensure consistency.
Sample degradation over time in the autosampler.Keep the autosampler tray cooled if possible. Analyze samples as quickly as possible after preparation.

Quantitative Data Summary

The stability of beta-keto fatty acids is highly dependent on storage conditions. The following table summarizes the degradation of acetoacetate, a representative beta-keto acid, over time at different temperatures.

Storage TemperatureTimePercent Degradation of AcetoacetateReference
-20°C7 days~40%[3]
-20°C40 days~100%[3]
-80°C40 days~15%[3]

Experimental Protocols

Protocol 1: Extraction of Beta-Keto Fatty Acids from Plasma

This protocol describes a liquid-liquid extraction procedure optimized for the recovery of beta-keto fatty acids while minimizing degradation.

Materials:

  • Plasma sample

  • Ice bucket

  • Methanol (pre-chilled to -20°C)

  • Chloroform (pre-chilled to -20°C)

  • 0.9% NaCl solution (pre-chilled to 4°C)

  • Centrifuge capable of 4°C

  • Glass centrifuge tubes

Procedure:

  • Thaw frozen plasma samples on ice.

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add 400 µL of pre-chilled methanol and vortex for 30 seconds to precipitate proteins.

  • Add 200 µL of pre-chilled chloroform and vortex for 30 seconds.

  • Add 300 µL of pre-chilled 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous-methanol phase, which contains the beta-keto fatty acids, into a clean tube.

  • Immediately proceed to derivatization or store the extract at -80°C.

Protocol 2: Derivatization of Beta-Keto Fatty Acids for GC-MS Analysis (Silylation)

This protocol describes the formation of trimethylsilyl (TMS) esters for the analysis of beta-keto fatty acids by GC-MS.

Materials:

  • Dried extract containing beta-keto fatty acids

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the extract from Protocol 1 is completely dry. This can be achieved by evaporation under a stream of nitrogen gas.

  • To the dried extract, add 50 µL of pyridine to ensure the sample is fully dissolved.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Storage Store at -80°C Sample->Storage Immediate Storage Extraction Liquid-Liquid Extraction (on ice) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization For GC-MS LCMS LC-MS/MS Analysis Extraction->LCMS Direct or with derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data LCMS->Data degradation_pathway BetaKetoAcid Beta-Keto Fatty Acid Decarboxylation Decarboxylation BetaKetoAcid->Decarboxylation Heat Heat Heat->Decarboxylation Enol Enol Intermediate Decarboxylation->Enol CO2 CO2 Decarboxylation->CO2 Ketone Ketone Enol->Ketone Tautomerization signaling_pathway FattyAcids Fatty Acids BetaOxidation Beta-Oxidation FattyAcids->BetaOxidation BetaKetoAcids Beta-Keto Fatty Acids BetaOxidation->BetaKetoAcids KetoneBodies Ketone Bodies (e.g., β-hydroxybutyrate) BetaKetoAcids->KetoneBodies GPCR G-Protein Coupled Receptors (e.g., HCAR2) KetoneBodies->GPCR HDAC Histone Deacetylases (HDACs) KetoneBodies->HDAC Inhibition Signaling Downstream Signaling (e.g., reduced lipolysis) GPCR->Signaling GeneExpression Alteration of Gene Expression HDAC->GeneExpression Modulation

References

Technical Support Center: Optimizing Mass Spectrometry for 3-Oxo-Mycolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the analysis of 3-oxo-mycolic acids using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing 3-oxo-mycolic acids by LC-MS/MS?

A1: A multi-step approach involving saponification, extraction, and derivatization is crucial for accurate analysis.[1] The entire cell content is subjected to saponification, followed by acidification and extraction of all cellular fatty acids, including mycolic acids, using methanol.[1] For enhanced detection and stability, derivatization to mycolic acid methyl esters (MAMEs) is a common and recommended step.[2]

Q2: Which ionization technique is most suitable for 3-oxo-mycolic acid analysis?

A2: Electrospray ionization (ESI) is the most commonly used and effective technique for the analysis of mycolic acids, including the 3-oxo subclass.[3] ESI is a gentle ionization method that can be coupled with various mass analyzers.[3] For neutral lipids like mycolic acids, positive ion mode is typically favored, detecting proton, sodium, or ammonium adducts.[3]

Q3: Why am I seeing a low signal or no signal for my 3-oxo-mycolic acid samples?

A3: A complete loss of signal can often be attributed to a single issue within the extraction process, the liquid chromatography (LC) system, or the mass spectrometer (MS).[4] Common causes include problems with the ESI spray, issues with the LC pumps not delivering the mobile phase correctly, or contamination in the system.[4][5] Ion suppression due to the sample matrix is also a significant challenge in mycolic acid quantification.[6]

Q4: How can I improve the chromatographic separation of 3-oxo-mycolic acids?

A4: Reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) is a robust method for separating various lipid classes, including mycolic acids.[7] Using a C18 column with a gradient elution of acetonitrile and isopropanol with additives like ammonium formate and formic acid can achieve good separation.[7] Poor peak shape, such as tailing or splitting, can result from column contamination, improper injection techniques, or a suboptimal mobile phase pH.[5][8]

Q5: What are the expected adducts for 3-oxo-mycolic acids in positive ion mode ESI?

A5: In positive ion mode, you can expect to see protonated molecules [M+H]+, as well as sodium [M+Na]+ and ammonium [M+NH4]+ adducts.[3][7] The presence and abundance of these adducts can be influenced by the solvents and additives used in your mobile phase.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss
Potential Cause Troubleshooting Step Expected Outcome
No ESI Spray Visually inspect the ESI needle tip with a flashlight. Ensure you see a fine mist when the mobile phase is flowing. Check for blockages in the needle or capillary.A stable, visible spray should be present. If not, clean or replace the ESI needle.
LC Pump Malfunction Check the mobile phase levels and ensure the pump is primed and delivering a consistent flow. Manually purge the pumps to remove any air bubbles.[4]The system pressure should be stable and within the expected range for your method.
Ion Suppression Prepare and analyze a fresh standard of your 3-oxo-mycolic acid to rule out issues with the sample matrix.[4] If the standard works, consider further sample cleanup steps like solid-phase extraction (SPE).[2]The standard should yield a strong signal. Improved sample cleanup should reduce matrix effects and enhance the signal from your sample.
Contamination Inject a blank solvent run to check for contamination. If contamination is present, flush the entire LC-MS system.[5] Regularly use a divert valve to prevent involatile components from entering the MS.The blank run should show a clean baseline. Flushing should remove contaminants and restore signal intensity.
Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening)
Potential Cause Troubleshooting Step Expected Outcome
Column Contamination Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, try reversing the column and flushing. As a last resort, replace the column.[8]Flushing should remove contaminants and restore sharp, symmetrical peaks.
Inappropriate Injection Solvent Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[8]Peaks should be sharp and well-defined.
Secondary Interactions Check the pH of your mobile phase. For mycolic acids, a slightly acidic mobile phase with formic acid is common.[7] Ensure all connections are secure and there is no extra-column volume.[8]Stable retention times and symmetrical peak shapes.
Low Data Acquisition Rate For fast separations with narrow peaks, ensure your data acquisition rate is high enough to capture the peak apex accurately.An adequate number of data points across the peak, resulting in a well-defined shape.

Experimental Protocols & Data

Detailed Protocol for Mycolic Acid Extraction and Derivatization

This protocol is a synthesis of methods described in the literature.[1][9]

  • Cell Harvesting: Collect mycobacterial cells from culture by centrifugation. Wash the cell pellet three times with phosphate-buffered saline (PBS).

  • Saponification: Resuspend the cell pellet in 2 ml of a saponification reagent (25% potassium hydroxide in a 1:1 water-methanol mixture). Incubate in a sealed glass tube for 18 hours at 85°C to release the mycolic acids.[1]

  • Extraction: Cool the tubes and acidify the mixture to pH 2 with HCl. Extract the mycolic acids by adding an organic solvent like an n-hexane or a chloroform:methanol mixture (e.g., 2:1 v/v) and vortexing. Centrifuge to separate the phases and collect the organic layer containing the mycolic acids. Repeat the extraction twice.

  • Derivatization to Methyl Esters (MAMEs): Dry the pooled organic extracts under a stream of nitrogen. Add a methylating agent (e.g., iodomethane in the presence of a base) and incubate to convert the carboxylic acids to methyl esters. This step enhances volatility and improves chromatographic behavior.

  • Cleanup: After derivatization, perform a cleanup step to remove excess reagents and by-products. This can be done by liquid-liquid partitioning or using a solid-phase extraction (SPE) cartridge.

  • Final Preparation: Dry the purified MAMEs and reconstitute them in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol and acetonitrile.[7]

Optimized Mass Spectrometry Settings for Mycolic Acid Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of mycolic acids on a quadrupole-time-of-flight (QTOF) mass spectrometer, which can be used as a starting point for optimizing the analysis of 3-oxo-mycolic acids.[7]

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESIESI
Capillary Voltage 3.0 kV2.0 kV
Cone Voltage 30 V30 V
Source Temperature 120°C120°C
Desolvation Temperature 550°C550°C
Desolvation Gas Flow 600 L/h600 L/h
Cone Gas Flow 50 L/h50 L/h
Collision Energy (MS/MS) A ramp of 10-50 eV can be effective for broad peptide identification and can be adapted for lipid fragmentation.[10] For specific mycolic acid isomers, collision energies between 38-75 V have been used, depending on the carbon chain length.A ramp of 10-50 eV can be effective for broad peptide identification and can be adapted for lipid fragmentation.[10] For specific mycolic acid isomers, collision energies between 38-75 V have been used, depending on the carbon chain length.

Visualizations

Experimental_Workflow Experimental Workflow for 3-Oxo-Mycolic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Harvesting 1. Cell Harvesting Saponification 2. Saponification Cell_Harvesting->Saponification Extraction 3. Extraction Saponification->Extraction Derivatization 4. Derivatization (MAMEs) Extraction->Derivatization Cleanup 5. Cleanup (SPE) Derivatization->Cleanup LC_Separation 6. RP-UHPLC Separation Cleanup->LC_Separation MS_Detection 7. ESI-QTOF MS Detection LC_Separation->MS_Detection MSMS_Fragmentation 8. MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Identification 9. Peak Identification MSMS_Fragmentation->Peak_Identification Quantification 10. Quantification Peak_Identification->Quantification Structural_Elucidation 11. Structural Elucidation Quantification->Structural_Elucidation

Caption: Workflow for 3-oxo-mycolic acid analysis.

Troubleshooting_Workflow Troubleshooting Low Signal Intensity Start Low or No Signal Detected Check_MS Is the MS functioning correctly? Start->Check_MS Check_Spray Visually inspect ESI spray Check_MS->Check_Spray No Check_LC Is the LC system delivering flow? Check_MS->Check_LC Yes Check_Tune Run tuning solution Check_Spray->Check_Tune MS_OK MS is likely OK Check_Tune->MS_OK Passes MS_Issue Service MS Check_Tune->MS_Issue Fails Check_Pressure Check system pressure and pump prime Check_LC->Check_Pressure No Check_Sample Is the issue sample-related? Check_LC->Check_Sample Yes LC_OK LC is likely OK Check_Pressure->LC_OK Passes LC_Issue Troubleshoot LC pumps/lines Check_Pressure->LC_Issue Fails Run_Standard Inject a fresh, clean standard Check_Sample->Run_Standard Unsure Sample_OK Problem is with your samples (matrix effects, degradation) Run_Standard->Sample_OK Standard works System_Issue Problem is with the system Run_Standard->System_Issue Standard fails

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Synthesis of 3-Oxo-2-tetradecyloctadecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-2-tetradecyloctadecanoic acid. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve reaction yields and address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically synthesized via a crossed Claisen condensation of two long-chain esters.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of water: Moisture will quench the strong base and inhibit the formation of the necessary enolate intermediate.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
2. Ineffective base: The base may be old, improperly stored, or not strong enough to deprotonate the α-carbon of the ester.2. Use a fresh, high-quality strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). If using NaH, ensure the mineral oil is washed away with dry hexanes.
3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature, but be mindful of potential side reactions.
Formation of Multiple Products 1. Self-condensation: Both long-chain esters can act as both the nucleophile and the electrophile, leading to two self-condensation products in addition to the two crossed-condensation products.1. Employ a slow addition of one ester to a mixture of the other ester and the base. This keeps the concentration of the added ester low, favoring the crossed reaction.
2. Transesterification: If using an alkoxide base (e.g., sodium ethoxide), it may react with the methyl or ethyl ester of your fatty acids, leading to a mixture of esters and complicating the product mixture.2. Use a non-alkoxide base like sodium hydride (NaH) or a hindered base like lithium diisopropylamide (LDA). If using an alkoxide, it should ideally match the alcohol portion of the ester.
Product Decarboxylation 1. Acidic workup at elevated temperatures: The resulting β-keto acid is prone to decarboxylation (loss of CO2) upon heating in the presence of acid.[1]1. Perform the acidic workup at low temperatures (e.g., 0-5 °C) to neutralize the reaction mixture. Avoid excessive heating during product isolation and purification.
Difficulty in Product Isolation 1. Emulsion formation during workup: The long alkyl chains of the product and reactants can act as surfactants, making separation of the organic and aqueous layers difficult.1. Add a saturated brine solution to the aqueous layer to "salt out" the organic product, which can help break up emulsions.
2. Similar polarity of starting materials and product: The long hydrocarbon chains make chromatographic separation challenging.2. Consider converting the product to a more polar derivative for purification, followed by regeneration of the acid. Alternatively, fractional crystallization at low temperatures may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a crossed Claisen condensation. This reaction involves the base-mediated condensation of two different long-chain fatty acid esters. For this compound, this would typically involve the condensation of an ester of stearic acid (an 18-carbon fatty acid) and an ester of tetradecanoic acid (a 14-carbon fatty acid).

Q2: Why is a strong base necessary for the Claisen condensation?

A2: A strong base is required to deprotonate the α-carbon of one of the ester molecules, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The final step of the reaction, which is the deprotonation of the newly formed β-keto ester, is thermodynamically favorable and drives the reaction to completion. This requires a base strong enough to perform the initial deprotonation.

Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base?

A3: It is not recommended to use hydroxide bases like NaOH or KOH. These bases can cause saponification (hydrolysis) of the ester starting materials, which will compete with the desired condensation reaction and reduce the yield of the β-keto acid.

Q4: How can I minimize the formation of side products in a crossed Claisen condensation with two enolizable esters?

A4: Minimizing side products is a key challenge. A useful strategy is to add one of the esters slowly to a reaction flask containing the other ester and the strong base. This maintains a low concentration of the added ester, statistically favoring the reaction between the enolate of the ester in the flask and the newly added ester.

Q5: My final product shows a loss of a carboxyl group. What could be the cause?

A5: The product, a β-keto acid, is susceptible to decarboxylation, especially when heated under acidic conditions.[1] This side reaction results in the formation of a ketone and carbon dioxide. To avoid this, ensure that the acidic workup is performed at a low temperature and that subsequent purification steps avoid high temperatures.

Experimental Protocol: Crossed Claisen Condensation for this compound

This protocol is a general guideline for the synthesis of this compound via a crossed Claisen condensation. Optimization of reaction conditions may be necessary to improve yield.

Materials:

  • Methyl stearate

  • Methyl tetradecanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Anhydrous hexanes

  • 1 M Hydrochloric acid (HCl), chilled

  • Saturated sodium chloride (brine) solution, chilled

  • Anhydrous magnesium sulfate (MgSO4)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Base: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under an inert atmosphere. Add anhydrous toluene to the flask.

  • Reaction Setup: To the stirred suspension of NaH in toluene, add methyl stearate (1.0 equivalent). Heat the mixture to a gentle reflux to aid in the formation of the sodium enolate.

  • Addition of Second Ester: Once the enolate formation is initiated (indicated by hydrogen evolution ceasing), slowly add a solution of methyl tetradecanoate (1.0 equivalent) in anhydrous toluene via the dropping funnel over a period of 1-2 hours while maintaining reflux.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of chilled 1 M HCl to neutralize the excess base and protonate the product.

  • Workup: Transfer the mixture to a separatory funnel. Add chilled deionized water and separate the layers. If an emulsion forms, add chilled brine to aid in separation. Extract the aqueous layer twice with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., acetone/hexanes) at low temperature.

Visualizations

experimental_workflow prep Preparation of Base (NaH in Toluene) react_setup Reaction Setup (Add Methyl Stearate, Reflux) prep->react_setup add_ester Slow Addition (Methyl Tetradecanoate) react_setup->add_ester reaction Reaction (Reflux, Monitor by TLC) add_ester->reaction quench Quenching (0°C, Add 1M HCl) reaction->quench workup Workup (Extraction with Organic Solvent) quench->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product (this compound) purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield check_water Check for Moisture? start->check_water dry_reagents Use Anhydrous Solvents/Reagents Oven-dry Glassware check_water->dry_reagents Yes check_base Base Potency/Type? check_water->check_base No dry_reagents->check_base fresh_base Use Fresh, Strong Base (e.g., NaH) check_base->fresh_base Issue check_conditions Reaction Time/Temp? check_base->check_conditions OK fresh_base->check_conditions optimize_cond Increase Time/Temp Monitor by TLC check_conditions->optimize_cond Issue check_side_products Multiple Products? check_conditions->check_side_products OK optimize_cond->check_side_products slow_addition Slowly Add One Ester check_side_products->slow_addition Yes end Improved Yield check_side_products->end No slow_addition->end

Caption: Troubleshooting logic for low yield in the synthesis.

References

Overcoming challenges in the purification of unstable lipids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of unstable lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during lipid purification.

I. General Troubleshooting and FAQs

This section addresses broad challenges in handling and purifying unstable lipids, focusing on preventing degradation through oxidation and hydrolysis.

Q1: My purified lipids show signs of degradation. What are the primary causes and how can I prevent this?

A1: The two main causes of degradation in unstable lipids are oxidation and hydrolysis.

  • Oxidation: This is a major cause of degradation, particularly for lipids with multiple double bonds (polyunsaturated fatty acids).[1] Oxidation can be initiated by factors like exposure to air (oxygen), light, and trace metals.[1]

    • Prevention Strategies:

      • Work under an inert atmosphere: Purge all solvents and sample vials with an inert gas like nitrogen or argon to minimize oxygen exposure.

      • Use antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to your solvents and samples.

      • Protect from light: Use amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation.

      • Work at low temperatures: Perform extractions and purifications at low temperatures (e.g., on ice or in a cold room) to slow down the rate of oxidation.[1]

  • Hydrolysis: This is the breakdown of ester linkages in lipids, often catalyzed by acidic or basic conditions, or by the presence of lipases.[1]

    • Prevention Strategies:

      • Control pH: Use buffered solutions to maintain a neutral pH during extraction and purification.

      • Inactivate enzymes: If working with tissues, rapid freezing or homogenization in the presence of enzyme inhibitors can prevent enzymatic hydrolysis.

      • Use dry solvents: Ensure all solvents are free of water to minimize non-enzymatic hydrolysis.

Q2: I'm experiencing low recovery of my target lipid. What are the common reasons for this?

A2: Low recovery can stem from several factors throughout the purification process:

  • Incomplete Extraction: The initial extraction from the sample matrix may be inefficient. The choice of extraction solvent is critical and depends on the polarity of the target lipid.

  • Adsorption to Surfaces: Lipids can adsorb to glass and plastic surfaces. Using silanized glassware can help minimize this.

  • Degradation: As mentioned in Q1, degradation due to oxidation or hydrolysis will lead to a loss of the target lipid.

  • Improper Purification Technique: The chosen purification method (e.g., Solid Phase Extraction) may not be optimized for your specific lipid, leading to poor retention or elution.

Q3: How should I store my purified unstable lipids?

A3: Proper storage is crucial to maintain the integrity of unstable lipids.

  • Short-term storage: For immediate use, store lipids in a solvent (e.g., chloroform or methanol) at -20°C or -80°C under an inert atmosphere.

  • Long-term storage: For longer periods, it is best to store lipids in a solvent at -80°C in sealed ampoules under argon or nitrogen. Avoid storing lipids in a dry or lyophilized state, as this can increase their susceptibility to oxidation.[1]

II. Purification Technique Troubleshooting Guides

This section provides specific troubleshooting for common purification techniques used for unstable lipids.

A. Solid-Phase Extraction (SPE)

Q1: I am getting poor recovery of my lipid of interest using SPE. What should I check?

A1: Poor recovery in SPE can be due to several factors. Here's a systematic approach to troubleshooting:

  • Sorbent Selection: Ensure you are using the correct sorbent for your lipid. Nonpolar lipids are typically retained on reversed-phase sorbents (like C18), while more polar lipids may require normal-phase or ion-exchange sorbents.

  • Conditioning and Equilibration: The sorbent must be properly conditioned and equilibrated before loading the sample. Inadequate conditioning can lead to poor retention.

  • Sample Loading: The flow rate during sample loading should be slow enough to allow for proper interaction between the analyte and the sorbent. A typical flow rate is around 1 mL/min.

  • Wash Step: The wash solvent may be too strong, causing your target lipid to be washed away along with impurities. Try a weaker wash solvent.

  • Elution Step: The elution solvent may not be strong enough to desorb your lipid from the sorbent. Try a stronger elution solvent or increase the elution volume. It can also be beneficial to use two smaller aliquots of the elution solvent instead of one large one.

Q2: My final eluate from SPE is not clean. How can I improve the purity?

A2: If your eluate contains interfering compounds, consider the following:

  • Optimize the Wash Step: Use a stronger wash solvent that can remove the impurities without eluting your target lipid. You can test a gradient of wash solvents to find the optimal strength.

  • Change the Sorbent: A different sorbent with a different selectivity may provide better separation from the interfering compounds.

  • Fractionate the Elution: Instead of a single elution step, try a stepwise elution with solvents of increasing strength. This can help to separate your lipid of interest from other retained compounds.

B. Supercritical Fluid Chromatography (SFC)

Q1: I'm observing peak tailing and poor peak shape in my SFC separation. What could be the cause?

A1: Poor peak shape in SFC can be caused by several factors:

  • Inappropriate Modifier: The choice and concentration of the organic modifier (e.g., methanol, ethanol) in the supercritical CO2 mobile phase is critical. For polar lipids, a more polar modifier or the addition of an additive (e.g., ammonium acetate) may be necessary to improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.

  • Active Sites on the Stationary Phase: Residual silanol groups on silica-based columns can interact with polar lipids, causing peak tailing. Using a deactivated stationary phase or adding a competitive base to the mobile phase can help.

  • Water Content: The presence of water can sometimes affect peak shape. Ensure your solvents and samples are dry.

Q2: My retention times are drifting during my SFC runs. How can I improve reproducibility?

A2: Retention time drift in SFC is often related to changes in the mobile phase density.

  • Pressure and Temperature Control: Ensure that the backpressure regulator and column oven are maintaining stable pressure and temperature, as these directly affect the density of the supercritical fluid.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

  • Modifier Composition: Inconsistent modifier composition can lead to retention time shifts. Ensure your modifier is well-mixed and stable.

C. Argentation (Silver Ion) Chromatography

Q1: The separation of my unsaturated lipids using argentation chromatography is poor. How can I improve it?

A1: Argentation chromatography separates lipids based on the number and geometry of their double bonds.[2][3][4] Poor separation can be addressed by:

  • Silver Ion Concentration: The concentration of silver ions on the stationary phase is crucial. Too low a concentration will result in poor retention of unsaturated lipids, while too high a concentration can lead to irreversible binding. You may need to prepare plates or columns with different silver nitrate concentrations to find the optimum.

  • Mobile Phase Composition: The polarity of the mobile phase affects the elution of the lipids. A less polar mobile phase will increase the retention of all lipids, potentially improving the separation of closely related unsaturated species.

  • Development Conditions: For thin-layer chromatography (TLC), ensure the developing chamber is saturated with the mobile phase vapor. For column chromatography, a slow flow rate can improve resolution.

  • Protect from Light: Silver nitrate is light-sensitive. Prepare and run argentation chromatography in the dark or under subdued light to prevent degradation of the stationary phase.[2]

Q2: I am seeing blackening or discoloration of my argentation TLC plate or column. What is happening?

A2: Discoloration of the silver-impregnated stationary phase is usually due to the reduction of silver ions to metallic silver. This can be caused by:

  • Exposure to Light: As mentioned, silver nitrate is photoreactive.

  • Reactive Compounds in the Sample: Some compounds in your sample may be able to reduce silver ions.

  • Impure Solvents: Impurities in the mobile phase solvents can also cause this issue. Use high-purity solvents.

III. Data Presentation

Quantitative data is essential for evaluating the success of a purification strategy. The following tables provide examples of data that can be generated and used for comparison.

Table 1: Comparison of Lipid Extraction Method Recoveries (%)

Lipid ClassAlshehry MethodFolch MethodMatyash Method
Phospholipids>95%~85%~70%
Triglycerides<80%~90%~75%
Diglycerides<80%~88%~72%
Average Recovery 99% 86% 73%

Source: Adapted from a comparative study on lipid extraction protocols.[5][6]

Table 2: Recovery of Lipid Classes Using Solid-Phase Extraction

Lipid ClassElution SolventAverage Recovery (%)
Cholesterol (CH)Chloroform/Methanol (2:1)>95%
Triglycerides (TG)Chloroform/Methanol (2:1)>95%
Free Fatty Acids (FFA)Diethyl ether with 2% acetic acid>98%
Phosphatidylcholine (PC)Methanol>97%
Phosphatidylethanolamine (PE)Methanol>96%
Phosphatidylinositol (PI)Methanol followed by chloroform/methanol/water>94%
Phosphatidylserine (PS)Methanol followed by chloroform/methanol/water>93%

Source: Data compiled from various studies on SPE for lipid separation.[7][8]

Table 3: Effect of Temperature on the Oxidation of Polyunsaturated Fatty Acids (PUFAs) in Edible Oils

Temperature (°C)Decrease in PUFA Content in Soybean Oil (%)Decrease in PUFA Content in Olive Oil (%)
10000
1204.542.83
2005.8824.17

Source: Adapted from a study on the impact of heating on lipid oxidation.[9]

IV. Experimental Protocols

This section provides generalized, step-by-step protocols for key purification techniques. These should be optimized for your specific lipid and sample matrix.

A. Protocol for Solid-Phase Extraction (SPE) of a Lipid Mixture
  • Sorbent Selection: Choose an appropriate SPE cartridge based on the polarity of your target lipids (e.g., C18 for nonpolar lipids, silica for polar lipids).

  • Conditioning: Wash the cartridge with 2-3 column volumes of a strong organic solvent (e.g., methanol or acetonitrile).

  • Equilibration: Equilibrate the cartridge with 2-3 column volumes of the solvent in which your sample is dissolved.

  • Sample Loading: Dissolve your lipid extract in a minimal amount of the equilibration solvent and load it onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a weak solvent to remove unbound impurities. The choice of wash solvent is critical to avoid eluting the target lipid.

  • Elution: Elute the target lipid with a stronger solvent. Collect the eluate in a clean collection tube.

  • Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator at a low temperature.

  • Reconstitution: Reconstitute the purified lipid in a suitable solvent for storage or downstream analysis.

B. Protocol for Supercritical Fluid Chromatography (SFC) of Phospholipids
  • Column Selection: A silica or diol column is often suitable for the separation of phospholipid classes.

  • Mobile Phase Preparation: The primary mobile phase is supercritical CO2. The modifier is typically methanol or ethanol containing an additive like ammonium acetate (e.g., 10 mM) to improve peak shape.

  • System Parameters:

    • Column Temperature: 40-60 °C

    • Backpressure: 100-200 bar

    • Flow Rate: 1-3 mL/min

  • Gradient Elution: Start with a low percentage of modifier (e.g., 5%) and gradually increase it to elute the more polar phospholipids.

  • Sample Preparation: Dissolve the lipid sample in a non-polar solvent like hexane or a mixture of chloroform and methanol.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the sample.

  • Detection: Use an appropriate detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

C. Protocol for Argentation Thin-Layer Chromatography (TLC) of Fatty Acid Methyl Esters (FAMEs)
  • Plate Preparation: Prepare a slurry of silica gel in a 10% (w/v) aqueous solution of silver nitrate. Coat glass plates with the slurry and allow them to air dry in the dark. Activate the plates by heating at 110°C for 1 hour just before use.

  • Sample Application: Dissolve the FAME sample in a non-polar solvent (e.g., hexane) and spot it onto the bottom of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and diethyl ether). The chamber should be saturated with the solvent vapor. Allow the solvent front to move up the plate.

  • Visualization: After development, remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated FAMEs by spraying the plate with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light. Different FAMEs will appear as distinct spots at different heights on the plate.

  • Scraping and Elution: The separated spots can be scraped from the plate and the FAMEs can be eluted from the silica gel with a polar solvent for further analysis.

V. Mandatory Visualizations

The following diagrams illustrate key signaling pathways involving unstable lipids and a general experimental workflow for lipid purification.

Signaling_Pathway_Eicosanoids Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Hydrolysis Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Thromboxanes Thromboxanes Arachidonic_Acid->Thromboxanes Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes PLA2 Phospholipase A2 (PLA2) PLA2->Membrane_Phospholipids COX Cyclooxygenase (COX) COX->Arachidonic_Acid LOX Lipoxygenase (LOX) LOX->Arachidonic_Acid Inflammation Inflammation Prostaglandins->Inflammation Pain Pain & Fever Prostaglandins->Pain Blood_Clotting Blood Clotting Thromboxanes->Blood_Clotting Allergic_Response Allergic Response Leukotrienes->Allergic_Response Experimental_Workflow Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Purification Purification Method Crude_Extract->Purification SPE Solid-Phase Extraction (SPE) Purification->SPE SFC Supercritical Fluid Chromatography (SFC) Purification->SFC Argentation Argentation Chromatography Purification->Argentation Purified_Lipid Purified Unstable Lipid SPE->Purified_Lipid SFC->Purified_Lipid Argentation->Purified_Lipid Analysis Analysis (e.g., MS, NMR) Purified_Lipid->Analysis Storage Storage (-80°C, Inert Atmosphere) Purified_Lipid->Storage

References

Troubleshooting low recovery of 3-Oxo-2-tetradecyloctadecanoic acid from samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of 3-Oxo-2-tetradecyloctadecanoic acid from various samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

This compound is a very long-chain oxo-fatty acid. Its recovery can be challenging due to its high hydrophobicity, which makes it poorly soluble in aqueous solutions and prone to binding to plastics and proteins. Additionally, as a beta-keto acid, it may be susceptible to degradation, particularly at high temperatures.

Q2: What are the most common causes of low recovery for this analyte?

The most common causes include:

  • Incomplete extraction: Due to its very long alkyl chains, this molecule is highly nonpolar and may not be efficiently extracted from the sample matrix with standard protocols.

  • Analyte degradation: Beta-keto acids can be thermally unstable and may degrade during sample processing steps that involve heat.

  • Adsorption to surfaces: The hydrophobic nature of the molecule can lead to its adsorption onto plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.

  • Matrix effects in LC-MS/MS analysis: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Q3: Which extraction method is best for this compound?

Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective if optimized.

  • LLE (e.g., Folch or Bligh & Dyer methods): These are robust methods for lipid extraction. A modified Folch method with a higher proportion of nonpolar solvent might be necessary for this highly hydrophobic molecule.

  • SPE: This can offer cleaner extracts and higher throughput. A reverse-phase sorbent (like C18 or C8) is generally suitable. Method development is crucial to determine the optimal wash and elution solvents.

Q4: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to avoid high temperatures during all sample processing steps. If solvent evaporation is necessary, use a stream of nitrogen at room temperature or a centrifugal vacuum concentrator without heating. Beta-keto acids can also be sensitive to pH extremes, so maintaining a neutral pH during extraction is advisable.

Troubleshooting Guides

Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step
Incomplete Extraction Increase the proportion of the nonpolar solvent (e.g., chloroform or hexane) in your extraction mixture. Perform multiple extractions (2-3 times) of the aqueous phase and combine the organic extracts. Ensure vigorous vortexing or shaking to maximize the interaction between the solvent and the sample.
Analyte Adsorption Use silanized glassware to minimize adsorption. Pre-rinse pipette tips with the extraction solvent before use.
Phase Separation Issues Centrifuge at a higher speed or for a longer duration to achieve a clear separation between the aqueous and organic layers. The addition of a small amount of salt (e.g., NaCl) can sometimes improve phase separation.
Degradation Avoid any heating steps. Perform extractions on ice or at room temperature.
Issue 2: Low Recovery After Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Step
Analyte Breakthrough During Sample Loading The sample solvent may be too strong. Dilute the sample with a weaker solvent before loading. Decrease the flow rate during sample loading to allow for better interaction with the sorbent.
Analyte Loss During Washing The wash solvent may be too strong, causing the analyte to be eluted prematurely. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).
Incomplete Elution The elution solvent may not be strong enough to desorb the highly hydrophobic analyte. Increase the strength of the elution solvent (e.g., use a higher percentage of a nonpolar solvent like hexane or ethyl acetate in the elution mixture). Perform multiple small-volume elutions and combine them.
Irreproducible Results Ensure the sorbent is properly conditioned and equilibrated before loading the sample. Do not let the sorbent bed dry out between steps.
Issue 3: Poor Peak Shape or Low Signal in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Matrix Effects Dilute the final extract to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate the analyte from co-eluting matrix components. Use a stable isotope-labeled internal standard that is structurally similar to the analyte to compensate for matrix effects.
Poor Solubility in Mobile Phase Ensure the initial mobile phase composition is compatible with the solvent used to reconstitute the final extract. A higher percentage of organic solvent in the initial mobile phase may be required.
Analyte Adsorption to LC System Prime the LC system with a high-concentration standard of the analyte before injecting samples to passivate active sites. Add a small amount of a competing fatty acid to the mobile phase.

Data Presentation: Comparison of Extraction Methods

The following table summarizes expected recovery rates for different lipid classes using common extraction methods. Note that the recovery of the highly hydrophobic this compound may be at the lower end of the range for nonpolar lipids and will require careful optimization.

Lipid ClassFolch Method Recovery (%)Bligh & Dyer Method Recovery (%)SPE (C18) Recovery (%)
Nonpolar Lipids
Triacylglycerols90-9985-9580-95
Cholesterol Esters90-9885-9580-95
Polar Lipids
Phosphatidylcholine95-9990-9885-95
Phosphatidylethanolamine95-9990-9885-95
Free Fatty Acids
Long-Chain Fatty Acids85-9580-9075-90

Note: Recovery rates are approximate and can vary significantly depending on the specific sample matrix and protocol optimization.

Experimental Protocols

Protocol 1: Modified Folch Liquid-Liquid Extraction
  • Homogenization: Homogenize the tissue sample or aliquot of biofluid in a chloroform:methanol (2:1, v/v) solution. Use a volume of solvent that is at least 20 times the volume of the sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then agitate on a shaker at room temperature for 30 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Re-extraction: Re-extract the upper aqueous phase with two additional volumes of chloroform. Combine all organic phases.

  • Drying: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Protocol 2: Solid-Phase Extraction (SPE)
  • Sorbent: C18 reverse-phase SPE cartridge.

  • Conditioning: Condition the cartridge with one column volume of hexane, followed by one column volume of methanol, and then one column volume of water.

  • Equilibration: Equilibrate the cartridge with one column volume of the sample loading solvent (e.g., water with a low percentage of organic solvent).

  • Sample Loading: Dilute the sample in a weak solvent and load it onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities (e.g., water:methanol, 95:5, v/v).

  • Elution: Elute the analyte with a nonpolar solvent (e.g., hexane:ethyl acetate, 1:1, v/v).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Visualizations

Troubleshooting_Workflow cluster_extraction Extraction Troubleshooting cluster_degradation Degradation Mitigation cluster_adsorption Adsorption Prevention cluster_lcms LC-MS/MS Optimization start Start: Low Recovery of Analyte check_extraction Check Extraction Method start->check_extraction check_degradation Suspect Analyte Degradation? check_extraction->check_degradation No Improvement lle LLE: Increase nonpolar solvent ratio, re-extract check_extraction->lle Yes spe SPE: Optimize wash/elution solvents, check flow rate check_extraction->spe Yes check_adsorption Consider Adsorption to Surfaces? check_degradation->check_adsorption No Improvement temp Avoid heat, process samples on ice check_degradation->temp Yes ph Maintain neutral pH during extraction check_degradation->ph Yes check_lcms Review LC-MS/MS Performance check_adsorption->check_lcms No Improvement glassware Use silanized glassware check_adsorption->glassware Yes plastics Pre-rinse plasticware with solvent check_adsorption->plastics Yes matrix Dilute sample, use internal standard check_lcms->matrix Yes mobile_phase Optimize mobile phase for solubility check_lcms->mobile_phase Yes end Recovery Improved check_lcms->end No Improvement (Consult Instrument Specialist)

Caption: A troubleshooting decision tree for low recovery of this compound.

LLE_Workflow sample Sample (Tissue or Biofluid) homogenize Homogenize in Chloroform:Methanol (2:1) sample->homogenize extract Vortex & Agitate homogenize->extract separate Add Saline & Centrifuge extract->separate collect Collect Lower Organic Phase separate->collect reextract Re-extract Aqueous Phase separate->reextract Upper Phase combine Combine Organic Phases collect->combine reextract->combine dry Evaporate Solvent (Nitrogen Stream) combine->dry reconstitute Reconstitute for LC-MS/MS Analysis dry->reconstitute

Caption: Experimental workflow for the modified Folch liquid-liquid extraction.

Enhancing the resolution of 3-Oxo-2-tetradecyloctadecanoic acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 3-Oxo-2-tetradecyloctadecanoic acid.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Poor peak shape is a common issue when analyzing fatty acids, and the unique keto functionality of this compound presents specific challenges.

Possible Causes and Solutions:

  • Keto-Enol Tautomerism: Beta-keto acids can exist in equilibrium between keto and enol forms, which can have different retention times, leading to peak broadening or splitting.

    • Solution 1: Increase Column Temperature: Elevating the column temperature (e.g., to 40-50°C) can accelerate the interconversion between tautomers, resulting in a single, sharper peak.

    • Solution 2: Adjust Mobile Phase pH: An acidic mobile phase may speed up the keto-enol equilibration. However, for carbonyl-containing compounds, a low pH can sometimes lead to other issues (see below). Experiment with a pH range to find the optimal condition.

  • Gem-Diol/Hemiketal Formation: The carbonyl group can react with water or alcohol in the mobile phase, especially at low pH, to form gem-diols or hemiketals. These different species can lead to peak distortion.

    • Solution: Increase Mobile Phase pH: To prevent the formation of these adducts, increasing the mobile phase pH can be an effective strategy. Buffering the mobile phase to a pH above a certain analyte-specific value can suppress this reaction.[1]

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the carboxyl group of the fatty acid, causing peak tailing.

    • Solution 1: Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions.

    • Solution 2: Mobile Phase Modifier: Adding a small amount of a competitive agent, like triethylamine (TEA), to the mobile phase can block the active silanol sites. However, be mindful of its compatibility with your detector (e.g., MS).

    • Solution 3: Lower pH (with caution): While a lower pH can suppress silanol ionization, it may promote gem-diol/hemiketal formation as mentioned above. A careful balance is needed.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

Issue 2: Insufficient Resolution from Isomers or Impurities

Achieving baseline separation is crucial for accurate quantification.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase greatly influence selectivity.

    • Solution 1: Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

    • Solution 2: Optimize Gradient: Adjust the gradient slope and time to better separate closely eluting peaks. A shallower gradient can often improve the resolution of complex mixtures.

  • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for all separations.

    • Solution 1: Change Stationary Phase: Consider a C30 column for enhanced shape selectivity, which can be beneficial for long-chain molecules. Phenyl-hexyl columns offer different selectivity based on pi-pi interactions.

    • Solution 2: Normal-Phase Chromatography: For highly polar analytes or for separating based on different functional groups, normal-phase chromatography on a silica or diol column can be a powerful alternative.

Issue 3: Low Detection Sensitivity

The analyte may not be detectable at the desired concentration.

Possible Causes and Solutions:

  • Lack of a Strong Chromophore: Saturated fatty acids lack a UV chromophore, making UV detection at low wavelengths (e.g., 205-210 nm) less sensitive and prone to baseline noise.

    • Solution 1: Derivatization: Derivatize the carboxylic acid group with a UV-active tag, such as a phenacyl ester. This allows for detection at higher, more specific wavelengths (e.g., 254 nm), significantly improving sensitivity.

    • Solution 2: Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.

    • Solution 3: Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides high sensitivity and selectivity. Derivatization can also be used to enhance ionization efficiency in MS.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for reversed-phase HPLC analysis of this compound?

A1: A good starting point would be a C18 column with a mobile phase gradient of acetonitrile and water. Given the potential for peak distortion with acidic modifiers, it is advisable to start with a neutral or slightly basic mobile phase.

Q2: How can I separate the enantiomers of this compound?

A2: Chiral separation can be approached in two main ways:

  • Direct Separation: Use a chiral stationary phase (CSP). Polysaccharide-based or cyclodextrin-based columns are common choices for separating enantiomers of various compounds.

  • Indirect Separation (Derivatization): React the fatty acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). A chiral fluorescent reagent can also aid in detection.[4]

Q3: Is normal-phase HPLC a viable option for this compound?

A3: Yes, normal-phase HPLC can be a suitable alternative, especially if you are experiencing issues with peak shape or retention in reversed-phase. A stationary phase like silica or PVA-Sil with a non-polar mobile phase (e.g., hexane/isopropanol) can offer different selectivity.[5] This mode is particularly useful for separating lipids based on the polarity of their head groups.

Q4: Should I derivatize my sample?

A4: Derivatization is recommended if you are facing challenges with detection sensitivity using UV detectors. It can also improve peak shape and chromatographic performance in some cases. Common derivatization agents for fatty acids include those that form phenacyl esters for UV detection or other derivatives for enhanced MS response.

Data Presentation

Table 1: Recommended Starting Conditions for Reversed-Phase HPLC

ParameterRecommendation
Column C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 70% B, increase to 100% B over 20-30 min
Flow Rate 1.0 mL/min
Column Temp. 30-40°C
Detector ELSD, CAD, or MS (or UV with derivatization)

Table 2: Troubleshooting Summary for Poor Peak Shape

SymptomPotential CauseSuggested Solution(s)
Peak TailingSecondary silanol interactionsUse end-capped column; add TEA; adjust pH
Peak Broadening/SplittingKeto-enol tautomerismIncrease column temperature; adjust mobile phase pH
Peak DistortionGem-diol/hemiketal formationIncrease mobile phase pH
Peak FrontingColumn overloadDilute sample

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like isopropanol.

  • HPLC System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 10 mM ammonium acetate (for MS compatibility and pH control).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% B to 100% B in 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Detection: Mass Spectrometer or ELSD.

  • Data Analysis: Integrate the peak of interest and assess peak shape (e.g., tailing factor) and resolution from adjacent peaks.

Protocol 2: Chiral Separation via Derivatization
  • Derivatization: React the this compound sample with a chiral derivatizing agent (e.g., a chiral amine or alcohol) in the presence of a suitable coupling agent to form diastereomeric amides or esters.

  • HPLC System:

    • Column: C18 or C30, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Optimize the gradient to achieve baseline separation of the two diastereomers. A shallow gradient is often required.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV-Vis or Fluorescence, depending on the properties of the derivatizing agent.

  • Data Analysis: Calculate the resolution between the two diastereomeric peaks. A resolution of >1.5 is generally considered baseline separation.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution/Shape check_shape Assess Peak Shape start->check_shape tailing Peak Tailing? check_shape->tailing Symmetrical? No resolution Optimize Mobile Phase check_shape->resolution Symmetrical? Yes silanol Secondary Silanol Interactions? tailing->silanol Yes broadening Broadening or Splitting? tailing->broadening No end_cap Use End-Capped Column silanol->end_cap Yes end Resolution Enhanced end_cap->end tautomerism Keto-Enol Tautomerism? broadening->tautomerism Yes increase_temp Increase Column Temperature tautomerism->increase_temp increase_temp->end change_solvent Change Organic Solvent (ACN <=> MeOH) resolution->change_solvent adjust_gradient Adjust Gradient Slope resolution->adjust_gradient change_solvent->end adjust_gradient->end

Caption: Troubleshooting workflow for poor peak resolution and shape.

ChiralSeparationStrategy start Goal: Separate Enantiomers decision Separation Method start->decision direct Direct Method decision->direct Use Chiral Column indirect Indirect Method decision->indirect Use Achiral Column csp Chiral Stationary Phase (CSP) e.g., Cyclodextrin-based direct->csp derivatize Derivatize with Chiral Reagent indirect->derivatize end_direct Enantiomers Resolved csp->end_direct diastereomers Separate Diastereomers derivatize->diastereomers end_indirect Enantiomers Resolved diastereomers->end_indirect

Caption: Logical relationship for choosing a chiral separation strategy.

References

Sample preparation techniques for volatile fatty acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for VFA Sample Preparation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the derivatization of volatile fatty acids (VFAs) for gas chromatography (GC) analysis.

General Sample Handling FAQs

Q: What are volatile fatty acids (VFAs)? A: Volatile fatty acids, also known as short-chain fatty acids, are carboxylic acids with six or fewer carbon atoms.[1][2] Common examples include acetic acid, propionic acid, and butyric acid.[1] They are highly polar and acidic in their free form, which can make them challenging to analyze directly via GC.[3]

Q: Why is derivatization necessary for VFA analysis? A: Derivatization is crucial for several reasons. In their underivatized form, the highly polar nature of VFAs can lead to hydrogen bonding, causing adsorption issues within the GC system.[4] This results in poor peak shape (tailing) and potentially irreversible adsorption on the column.[5][6] Converting VFAs into less polar, more volatile derivatives like esters or silyl compounds improves chromatographic separation, enhances sensitivity, and provides more stable and quantitative results.[4][7][8]

Q: What are the most common derivatization techniques for VFAs? A: The most common methods are esterification, to form fatty acid methyl esters (FAMEs) or other alkyl esters, and silylation, to form trimethylsilyl (TMS) esters.[5][9] Additionally, headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free technique for extracting and concentrating volatile compounds, including VFAs, from a sample's headspace prior to GC analysis.[10][11]

Q: My samples are aqueous. What special precautions should I take? A: Water can interfere with many derivatization reactions, particularly esterification and silylation.[3][4][12] For these methods, it's critical to remove water from the sample, for example, through lyophilization or drying.[5] Alternatively, techniques like headspace SPME are well-suited for aqueous samples as the fiber is exposed to the vapor phase, avoiding direct contact with the liquid matrix.[3][11]

Technique 1: Esterification (e.g., to FAMEs)

Esterification converts the carboxylic acid group of a VFA into an ester, most commonly a fatty acid methyl ester (FAME).[13] This is a robust and widely used method that yields stable derivatives suitable for GC analysis.[4]

Esterification FAQs

Q: What are the common reagents for esterification? A: Common catalytic reagents include Boron Trifluoride (BF3) in methanol (e.g., 14% w/w), anhydrous methanolic hydrogen chloride (HCl), and methanolic sulfuric acid.[4][5][14] Alkyl chloroformates can also be used for rapid esterification.[15]

Q: How do I choose the right alcohol for esterification? A: The alcohol used determines the resulting ester.[4] Methanol is used to create methyl esters (FAMEs), which are the most common.[14] Using other alcohols like ethanol or n-butanol will produce ethyl or butyl esters, respectively, which can be advantageous in certain applications to improve separation from the solvent peak.[3]

Esterification Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Peaks 1. Incomplete derivatization reaction. 2. Presence of water in the sample.[3][4] 3. Degraded or low-quality reagents.[4] 4. Insufficient extraction of esters.1. Optimize reaction time and temperature; plot peak area vs. time to find the optimal duration.[4] 2. Ensure the sample is anhydrous. Water hinders the esterification reaction.[4] 3. Use fresh, high-quality derivatization reagents stored under the proper conditions.[4] 4. After adding the non-polar solvent (e.g., hexane), shake the vessel vigorously to ensure esters are transferred to the organic layer.[4]
Peak Tailing 1. Interaction of underivatized acids with the GC system. 2. Active sites in the GC inlet liner or column.1. Confirm that the derivatization reaction went to completion. 2. Use an inlet liner with glass wool.[16] If tailing persists, you may need to replace the liner or trim the first few centimeters of the GC column.[17]
Extraneous Peaks in Chromatogram 1. Contaminants in the derivatization reagent or solvents. 2. Side reactions.1. Always prepare and analyze a reagent blank along with your samples to identify any artifact peaks originating from the reagents.[4] 2. Ensure reaction conditions (especially temperature) are not too harsh, which could cause side reactions.
Poor Reproducibility (High %RSD) 1. Inconsistent reaction conditions. 2. Sample loss during extraction/transfer steps.1. Precisely control reaction time, temperature, and reagent volumes for all samples and standards. 2. Be meticulous during the transfer of the organic layer after extraction. Using an internal standard can help correct for variations.[9][18]
Detailed Experimental Protocol: Esterification with BF3-Methanol

This protocol is a guideline and may need optimization for specific applications.[4]

  • Sample Preparation: Weigh 1-25 mg of your sample into a micro-reaction vessel. If the sample is not a neat oil or lipid, it should be dissolved in a suitable nonpolar solvent like hexane or toluene.[4]

  • Derivatization: Add 2 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) reagent to the vessel.[4][9]

  • Reaction: Cap the vessel tightly and heat at 60 °C for 10 minutes. The optimal time may vary, so it's recommended to test different durations (e.g., 5-30 minutes).[4]

  • Quenching & Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane.[4]

  • Phase Separation: Shake the vessel vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to settle.[4]

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean GC vial. To ensure the extract is dry, you can pass it through a small bed of anhydrous sodium sulfate.[4]

  • Analysis: The sample is now ready for GC injection.

Esterification Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample 1. VFA Sample Reagent 2. Add BF3-Methanol Sample->Reagent Heat 3. Heat (e.g., 60°C) Reagent->Heat Quench 4. Add H2O & Hexane Heat->Quench Shake 5. Shake Vigorously Quench->Shake Collect 6. Collect Organic Layer Shake->Collect GC 7. Inject into GC Collect->GC

Caption: Workflow for VFA esterification using the BF3-Methanol method.

Technique 2: Silylation

Silylation replaces the acidic proton of the VFA's carboxyl group with a non-polar trimethylsilyl (TMS) group.[8][12] This method is very effective at reducing polarity and increasing volatility but is highly sensitive to moisture.[5][12]

Silylation FAQs

Q: What are the best reagents for silylating VFAs? A: The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] Often, 1% trimethylchlorosilane (TMCS) is added as a catalyst to increase the reactivity of the reagent.[5][8]

Q: Can silylation reagents affect other functional groups? A: Yes. Silylation reagents are not specific to carboxylic acids and will also derivatize other groups with active hydrogens, such as alcohols, phenols, and amines.[5][12] The ease of reactivity is generally: Alcohol > Phenol > Carboxylic Acid > Amine.[12]

Silylation Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Derivative Yield 1. Presence of moisture in the sample or solvents.[12] 2. Insufficient reagent or reaction time/temperature.1. Crucial: Ensure the sample, solvents, and glassware are completely dry. Silylating agents react preferentially with water.[12] 2. Use a molar excess of the silylating agent. Consider adding a catalyst like 1% TMCS. Optimize reaction conditions.[8]
Derivative Is Unstable 1. TMS derivatives can be susceptible to hydrolysis.1. Analyze samples as soon as possible after derivatization. Ensure the cap on the GC vial has a high-quality septum to prevent atmospheric moisture from entering.[8]
Column Bleed or Degradation 1. Incompatibility of the GC column with silylating reagents.1. Avoid using columns with phases like CARBOWAX or free fatty acid phases (FFAP), as they are not compatible with these reagents.[6][12]
Multiple Peaks for a Single Analyte 1. Incomplete derivatization. 2. Formation of different silylated products (if other functional groups are present).1. Re-optimize the derivatization procedure to drive the reaction to completion. 2. This is expected if your analyte has multiple active sites (e.g., hydroxy acids). Ensure you can consistently produce the same derivative profile.
Detailed Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol is a general guideline for forming TMS esters.

  • Sample Preparation: Place a dried sample (e.g., 1 mg of VFA mixture) into a reaction vial. If necessary, dissolve the sample in a dry, aprotic solvent (e.g., pyridine, acetonitrile).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample can often be injected directly into the GC without further workup.[12]

Technique 3: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample preparation technique where a coated fiber is exposed to the headspace (vapor phase) above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. It is a powerful tool for complex matrices.[11][19]

HS-SPME FAQs

Q: How do I select the correct SPME fiber? A: Fiber selection depends on the polarity and volatility of your target analytes. For short-chain VFAs (C2-C7), a Polydimethylsiloxane-Carboxen (PDMS/CAR) fiber has been shown to be effective, especially for the most volatile acids like acetic and propionic acid.[20] For a broader range of volatiles, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often a good starting point.[10]

Q: What is the "salting out" effect? A: Adding a salt (like NaCl) to an aqueous sample increases its ionic strength.[21] This reduces the solubility of many organic analytes, including VFAs, driving them from the liquid phase into the headspace and thereby increasing the amount adsorbed by the fiber and improving sensitivity.[19][21]

Q: Is HS-SPME quantitative? A: Yes, but it requires careful control of experimental parameters.[22] Because SPME is an equilibrium-based technique, factors like extraction time, temperature, sample volume, and headspace volume must be kept consistent across all samples, standards, and blanks to achieve reproducible and quantitative results.[21][22]

HS-SPME Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Sensitivity / Small Peaks 1. Sub-optimal extraction parameters. 2. Unfavorable matrix effects. 3. Incorrect fiber choice.1. Optimize extraction temperature and time.[10][23] Higher temperatures increase volatility but can reduce partitioning onto the fiber if too high.[21] 2. Add salt (e.g., 25-30% w/v NaCl) to the sample to increase analyte concentration in the headspace.[19][21] Adjusting sample pH can also help.[21] 3. Ensure you are using a fiber coating appropriate for your target VFAs.[20]
Poor Reproducibility 1. Inconsistent experimental conditions. 2. Variations in fiber positioning. 3. Fiber degradation or contamination.1. Strictly control temperature, time, sample volume, and agitation for every run.[21] 2. Use an autosampler for consistent fiber placement in the vial headspace. If manual, ensure the fiber is inserted to the same depth each time.[22] 3. Condition the fiber before use as recommended by the manufacturer. Run a blank desorption between samples to check for carryover.[22]
Analyte Carryover 1. Incomplete desorption of analytes from the fiber in the GC inlet.1. Increase the desorption time and/or temperature. Ensure the fiber is fully exposed in the hottest zone of the inlet.[22]
No Peaks Detected 1. Broken fiber. 2. Incorrect GC inlet setup. 3. Analytes not volatile enough under current conditions.1. Visually inspect the SPME fiber to ensure the coating is intact. 2. Ensure the GC is in splitless mode during desorption to transfer the entire sample onto the column.[21] 3. Increase the sample temperature during equilibration and extraction to promote volatilization.[21]
Quantitative Data Summary: HS-SPME Parameter Optimization

The following table summarizes the impact of key parameters on the efficiency of HS-SPME for volatile compound analysis.

ParameterGeneral Effect on Peak AreaTypical RangeReference
Extraction Temperature Increases up to an optimum, then may decrease30 - 80 °C[10][23]
Extraction Time Increases until equilibrium is reached20 - 60 min[10][23]
Salt Addition Generally increases peak area for polar analytes20 - 40% (w/v)[19][21]
Sample Agitation Increases, as it speeds up mass transfer to the headspace250 - 1000 rpm[20][23]

HS-SPME Workflow & Troubleshooting Diagrams

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample 1. Sample in Vial (+/- Salt) Equil 2. Equilibrate & Heat Sample->Equil Expose 3. Expose Fiber to Headspace Equil->Expose Retract 4. Retract Fiber Expose->Retract Desorb 5. Desorb in GC Inlet Retract->Desorb Analyze 6. GC-MS Analysis Desorb->Analyze G Start Problem: Low Sensitivity Cause1 Sub-optimal Parameters? Start->Cause1 Cause2 Matrix Effects? Start->Cause2 Cause3 Incorrect Fiber? Start->Cause3 Sol1 Optimize Temp & Time Cause1->Sol1 Yes Sol2 Increase Agitation Cause1->Sol2 Yes Sol3 Add Salt (NaCl) Cause2->Sol3 Yes Sol4 Adjust Sample pH Cause2->Sol4 Yes Sol5 Select Fiber for Polar Volatiles (e.g., PDMS/CAR) Cause3->Sol5 Yes

References

Minimizing isomerization of 3-oxo fatty acids during derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 3-Oxo Fatty Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on handling and analyzing 3-oxo fatty acids, with a focus on preventing isomerization during derivatization for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why are 3-oxo fatty acids (β-keto acids) so challenging to analyze accurately?

3-oxo fatty acids present significant analytical challenges due to their inherent chemical instability.[1] The primary issues are their propensity to undergo keto-enol tautomerization, where the keto form equilibrates with its enol isomer, and their susceptibility to decarboxylation (loss of CO2), especially when heated.[1] This instability can lead to multiple peaks for a single analyte, poor chromatographic resolution, and inaccurate quantification.

Q2: What is keto-enol tautomerization and how does it affect my results?

Keto-enol tautomerization is a chemical equilibrium between a "keto" form (containing a C=O bond) and an "enol" form (containing a C=C bond with an adjacent -OH group). In the case of 3-oxo fatty acids, this isomerization can result in two or more different chemical forms of the same molecule being present in your sample. During analysis, these tautomers can produce distinct chromatographic peaks, making it appear as though your sample is impure or contains multiple compounds. This complicates data interpretation and compromises quantitative accuracy.

Q3: What is the main purpose of derivatization when analyzing 3-oxo fatty acids by Gas Chromatography (GC-MS)?

For GC-MS analysis, derivatization serves two main purposes. First, it increases the volatility and thermal stability of the fatty acids, which are naturally non-volatile.[2] Second, and critically for 3-oxo fatty acids, it "locks" the molecule into a single, stable form by chemically modifying the reactive ketone group. This prevents on-column isomerization and degradation, leading to sharper peaks and more reliable results.[1]

Q4: What is the most effective strategy to prevent isomerization during derivatization?

The most effective and widely adopted strategy is a two-step derivatization . This involves first protecting the ketone group, followed by derivatization of the carboxylic acid group. Converting the ketone to a stable oxime derivative is a common and highly effective first step.[1][3] This blocks the potential for keto-enol tautomerism during the subsequent derivatization of the carboxylic acid (e.g., silylation or esterification).

Troubleshooting Guide

Problem: I am seeing multiple or broad peaks for a single 3-oxo fatty acid standard in my chromatogram.

  • Possible Cause: This is a classic sign of on-column isomerization due to incomplete or improper derivatization. The unprotected keto group is likely converting to its enol tautomer under the high-temperature conditions of the GC inlet.

  • Solution:

    • Implement a Two-Step Derivatization: Protect the ketone group before derivatizing the carboxylic acid. Oximation using methoxyamine hydrochloride (MEOX) is the recommended first step to stabilize the ketone.

    • Optimize Reaction Conditions: Ensure the oximation reaction goes to completion. This may involve adjusting the reaction time, temperature (use moderate heat, e.g., 60-80°C), and reagent concentration.

    • Maintain Low Temperatures: Throughout the sample extraction and preparation process (before derivatization), keep temperatures as low as possible to minimize degradation and decarboxylation.[1]

Problem: My analyte signal is very low, or I have poor recovery.

  • Possible Cause 1: Decarboxylation. β-keto acids are notoriously prone to losing their carboxyl group as CO2, especially in the presence of heat.[1]

  • Solution 1: Avoid excessive heat during solvent evaporation and sample handling. Use a gentle stream of nitrogen at low temperatures for evaporation instead of a high-temperature vacuum concentrator.

  • Possible Cause 2: Incomplete Derivatization. If either the keto or carboxyl group is not fully derivatized, the resulting molecule may have poor chromatographic properties, adhere to active sites in the GC system, or be thermally unstable.

  • Solution 2: Review your derivatization protocol. Ensure reagents are fresh and anhydrous. For silylation, use a potent reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst (e.g., TMCS) and allow sufficient reaction time.

Problem: My results are not reproducible between runs.

  • Possible Cause: Inconsistent derivatization is a common source of irreproducibility. This can be due to minor variations in reaction time, temperature, or the presence of moisture, which can quench derivatizing reagents.

  • Solution:

    • Standardize the Protocol: Strictly control all derivatization parameters (volumes, times, temperatures). Use a heating block or water bath for consistent temperature.

    • Work in an Inert Atmosphere: Perform derivatization in vials with tightly sealed caps. If samples are highly sensitive, consider working under a nitrogen or argon atmosphere to exclude moisture.

    • Use an Internal Standard: Incorporate a stable, deuterated, or odd-chain internal standard early in the workflow to correct for variations in sample preparation and derivatization efficiency.

Visual Diagrams and Workflows

Chemical Instability of 3-Oxo Fatty Acids

G Keto 3-Oxo Fatty Acid (Keto Form) Enol Enol Tautomer Keto->Enol Isomerization (Keto-Enol Tautomerism) Decarboxylation Decarboxylation Product + CO2 Keto->Decarboxylation Degradation (e.g., with heat)

Caption: Key instability pathways of 3-oxo fatty acids.

Recommended Derivatization Workflow for GC-MS

G start_node Start: 3-Oxo Fatty Acid in Sample step1 Step 1: Oximation (Stabilize Ketone) start_node->step1 step_node step_node reagent_node reagent_node product_node product_node end_node Ready for GC-MS Analysis product1 Intermediate: Stable Oxime Derivative step1->product1 reagent1 Methoxyamine-HCl in Pyridine reagent1->step1 step2 Step 2: Silylation (Derivatize Carboxyl Group) product1->step2 product2 Final Product: Stable, Volatile Derivative step2->product2 reagent2 BSTFA + 1% TMCS reagent2->step2 product2->end_node

Caption: Two-step workflow to stabilize 3-oxo fatty acids.

Troubleshooting Logic for Poor Chromatographic Results

G problem problem cause cause solution solution p1 Multiple or Broad Peaks? c1 Keto-Enol Isomerization p1->c1 Yes s1 Implement Two-Step Derivatization: 1. Oximation 2. Silylation/Esterification c1->s1 p2 Low Signal or Poor Recovery? c2a Decarboxylation (Heat) p2->c2a Yes c2b Incomplete Derivatization p2->c2b Yes s2a Reduce Temperature During Extraction & Evaporation c2a->s2a s2b Check Reagent Freshness & Optimize Reaction Time c2b->s2b

Caption: Decision tree for troubleshooting common analytical issues.

Quantitative Data Summary

Derivatization is often employed not just for stabilization but also to dramatically increase detection sensitivity in Mass Spectrometry, particularly for LC-MS applications. The following table summarizes the typical enhancement achieved using specific derivatization reagents for keto-containing compounds.

Reagent TypeTarget Functional GroupPlatformTypical Sensitivity EnhancementReference
Girard's Reagent T (GT) KetoneMALDI-MS~1000-fold[4][5]
Girard P KetoneLC-MS/MS>100-fold[6]
Picolinic Acid HydroxylLC-MS/MS>100-fold[6]
Nitrophenylhydrazines (NPH) Carboxylic AcidLC-MS/MSFemtomole Level LODs[7]

LOD = Limit of Detection

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis (Oximation followed by Silylation)

This protocol is designed to stabilize the 3-oxo functional group before making the entire molecule volatile for GC-MS analysis.

Materials:

  • Dried sample extract containing 3-oxo fatty acids

  • Methoxyamine hydrochloride (MEOX) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Heating block or water bath

  • GC vials with inert caps

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen. The presence of water will interfere with derivatization.

  • Step 1: Oximation of the Ketone Group

    • Add 50 µL of the MEOX solution to the dried sample.

    • Vortex briefly to ensure the sample is fully dissolved.

    • Seal the vial tightly and heat at 60°C for 60 minutes. This reaction converts the ketone group to a stable methoxime derivative.

    • Allow the vial to cool completely to room temperature.

  • Step 2: Silylation of the Carboxyl Group

    • Add 50 µL of BSTFA + 1% TMCS to the cooled reaction mixture.

    • Seal the vial tightly again and heat at 70°C for 30-45 minutes. This reaction converts the carboxylic acid group to a volatile trimethylsilyl (TMS) ester.

    • Allow the vial to cool to room temperature.

  • Analysis: The sample is now derivatized and ready for immediate injection into the GC-MS system. Do not store the derivatized sample for extended periods, as derivatives can degrade over time.

Protocol 2: Derivatization with Girard P for Enhanced LC-MS/MS Sensitivity

This protocol is adapted for researchers using LC-MS/MS who need to enhance the ionization efficiency and detection sensitivity of keto-containing analytes.[6]

Materials:

  • Dried sample extract

  • Girard P reagent

  • Reaction buffer: Acetic acid in Methanol (e.g., 5-10% solution)

  • LC-MS grade water and acetonitrile with 0.1% formic acid

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is dried down in a suitable vial.

  • Derivatization Reaction:

    • Prepare a fresh solution of Girard P reagent in the reaction buffer (e.g., 10 mg/mL).

    • Add 100 µL of the Girard P solution to the dried sample.

    • Vortex to dissolve the sample.

    • Seal the vial and heat at 60°C for 60 minutes. The Girard P reagent will react with the ketone group, adding a permanently charged quaternary amine moiety.

  • Sample Dilution & Analysis:

    • After cooling to room temperature, dilute the sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS/MS analysis.

    • The derivatized analyte will now ionize very efficiently in positive electrospray ionization (ESI+) mode, significantly lowering detection limits.

References

Validation & Comparative

Validation of a Quantitative Assay for 3-Oxo-2-tetradecyloctadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential methodologies for the validation of a quantitative assay for 3-Oxo-2-tetradecyloctadecanoic acid, a very long-chain oxo-fatty acid. Due to the limited availability of specific validated assays for this analyte, this document outlines established analytical platforms and validation strategies for structurally related compounds, such as other oxo-fatty acids and very long-chain fatty acids. The information presented is intended to serve as a foundational resource for developing and validating a robust analytical method.

Comparison of Potential Analytical Methodologies

The quantification of oxo-fatty acids in biological matrices is most effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A critical consideration for the analysis of this compound is the likely necessity of a derivatization step to enhance its chromatographic retention and ionization efficiency.

Below is a comparison of potential derivatization agents and their analytical characteristics, extrapolated from methodologies for similar analytes.

Derivatization AgentPrincipleAdvantagesDisadvantages
O-(2,3,4,5,6-Pentafluorobenzyl) Oxime (PFBO) Reacts with the keto group to form an oxime derivative.Simple and mild reaction conditions. Good reproducibility and recovery have been reported for other keto acids.[1][2]May not be suitable for all keto acid structures.
Girard's Reagent T (GT) Reacts with the keto group to introduce a permanently charged quaternary ammonium group.Enhances ionization efficiency in positive ion mode ESI-MS.[3]Can introduce complexity in sample cleanup.
o-Phenylenediamine (OPD) Reacts with α-keto acids to form stable quinoxalinone derivatives.Provides stable derivatives suitable for LC-MS/MS analysis.[4]Specific for α-keto acids, may have different reactivity with a β-keto acid like the target analyte.
Trimethylaminoethyl (TMAE) Iodide Esters Derivatization of the carboxylic acid group following hydrolysis.Effective for the analysis of very-long-chain fatty acids.[5]Requires an initial hydrolysis step to free the fatty acid.

Proposed LC-MS/MS Method Validation

A comprehensive validation of a quantitative assay for this compound should adhere to regulatory guidelines and include the following key parameters. The acceptance criteria presented below are based on typical requirements for bioanalytical method validation.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ)
Precision (Intra- and Inter-day) The closeness of agreement between a series of measurements from the same homogeneous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Consistent and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.CV of the slope of calibration curves in different lots of matrix should be ≤ 15%
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%

Experimental Protocols

The following are proposed experimental protocols based on established methods for analogous compounds. Optimization will be necessary for the specific analysis of this compound.

Sample Preparation and Derivatization (PFBO Method)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization: Add 50 µL of a 10 mg/mL solution of PFBO in pyridine.

  • Incubation: Incubate the mixture at 60°C for 60 minutes.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution starting from a low percentage of mobile phase B, ramping up to a high percentage to elute the very long-chain analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for the derivatized this compound and its internal standard would need to be determined through infusion and optimization experiments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection derivatization Derivatization supernatant_collection->derivatization lc_separation LC Separation derivatization->lc_separation ionization Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis (MRM) ionization->mass_analysis detection Detection mass_analysis->detection quantification Quantification detection->quantification validation Method Validation quantification->validation end Report validation->end

Caption: General workflow for the quantitative analysis of this compound.

validation_parameters assay_validation Assay Validation linearity Linearity (r² ≥ 0.99) assay_validation->linearity accuracy Accuracy (±15%) assay_validation->accuracy precision Precision (CV ≤ 15%) assay_validation->precision recovery Recovery assay_validation->recovery matrix_effect Matrix Effect assay_validation->matrix_effect stability Stability assay_validation->stability lod_lloq LOD & LLOQ assay_validation->lod_lloq

Caption: Key parameters for the validation of the quantitative assay.

References

A Comparative Structural Analysis of Mycolic Acids: Focusing on 3-Oxo-2-tetradecyloctadecanoic Acid and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of 3-Oxo-2-tetradecyloctadecanoic acid with other prominent mycolic acids, namely alpha-, methoxy-, and keto-mycolic acids. Mycolic acids are exceptionally long-chain fatty acids that are signature components of the cell wall of Mycobacterium tuberculosis and other related species, playing a crucial role in their viability and pathogenicity.[1][2] Understanding the structural nuances of these complex lipids is paramount for the development of novel therapeutic agents.

Structural Overview

Mycolic acids are characterized by a core structure of a long-chain α-alkyl, β-hydroxy fatty acid.[2][3] The significant diversity within this lipid class arises from variations in chain length and the presence of various functional groups along the meromycolate chain (the longer carbon chain).[3]

This compound , identified as a dehydrocorynomycolate, represents a precursor or a variant form of mycolic acids. Its key distinguishing feature is the presence of a keto group at the C-3 position (β-position) instead of the characteristic hydroxyl group found in mature mycolic acids. This 3-oxo functionality suggests its role as an intermediate in the mycolic acid biosynthetic pathway, prior to the final reduction step.

In contrast, the major mycolic acids found in Mycobacterium tuberculosis are classified into three main types based on the functional groups present on their meromycolate chain:

  • Alpha-mycolic acids: These are the most abundant mycolic acids and are characterized by the presence of two cyclopropane rings.[1]

  • Methoxy-mycolic acids: These contain methoxy functional groups.[1]

  • Keto-mycolic acids: These possess keto functional groups.[1]

Quantitative Structural Comparison

The following table summarizes the key structural parameters of this compound and the major classes of mycolic acids found in M. tuberculosis.

FeatureThis compoundAlpha-Mycolic AcidMethoxy-Mycolic AcidKeto-Mycolic Acid
Total Carbon Atoms C32C74 - C80C81 - C87C80 - C86
Molecular Formula C32H62O3Approx. C80H156O3Approx. C83H162O4Approx. C82H158O4
Molecular Weight ~494.8 g/mol ~1182 g/mol ~1239 g/mol ~1223 g/mol
Alpha-Chain Length C14C22 - C26C22 - C26C22 - C26
Meromycolate Chain Length C18C50 - C56C56 - C60C56 - C60
Key Functional Groups 3-oxo groupTwo cyclopropane ringsMethoxy group(s), cyclopropane ring(s)Keto group(s), cyclopropane ring(s)
Backbone Structure 2-tetradecyloctadecanoic acidα-alkyl, β-hydroxy fatty acidα-alkyl, β-hydroxy fatty acidα-alkyl, β-hydroxy fatty acid

Structural Visualization

The structural differences between these mycolic acids are visualized in the diagram below.

G Structural Comparison of Mycolic Acids cluster_0 This compound (Precursor) cluster_1 Mature Mycolic Acids in M. tuberculosis a This compound C32H62O3 Alpha-Chain: C14 Meromycolate: C18 Functional Group: 3-Oxo b Alpha-Mycolic Acid ~C80H156O3 Alpha-Chain: C22-C26 Meromycolate: C50-C56 Functional Groups: Two cyclopropane rings a->b Biosynthetic Maturation (Reduction & Elongation) c Methoxy-Mycolic Acid ~C83H162O4 Alpha-Chain: C22-C26 Meromycolate: C56-C60 Functional Groups: Methoxy, cyclopropane a->c Biosynthetic Maturation (Reduction & Elongation) d Keto-Mycolic Acid ~C82H158O4 Alpha-Chain: C22-C26 Meromycolate: C56-C60 Functional Groups: Keto, cyclopropane a->d Biosynthetic Maturation (Reduction & Elongation)

Caption: Structural overview of this compound and major mycolic acids.

Mycolic Acid Biosynthesis Pathway

The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps. 3-Oxo-mycolic acids are key intermediates in this pathway. The final step involves the reduction of the 3-oxo group to a hydroxyl group, a reaction catalyzed by a mycolic acid reductase. The following diagram illustrates a simplified workflow of the final steps in mycolic acid biosynthesis.[4][5]

G Final Steps of Mycolic Acid Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) Generates C16-C26 fatty acids Pks13 Polyketide Synthase (Pks13) Condensation of alpha-chain and meromycolate chain FAS_I->Pks13 Provides alpha-chain FAS_II Fatty Acid Synthase II (FAS-II) Elongates fatty acids to meromycolate chain precursors FAS_II->Pks13 Provides meromycolate chain Oxo_MA 3-Oxo-Mycolic Acid Precursor (e.g., this compound derivative) Pks13->Oxo_MA Reduction Reduction by Mycolic Acid Reductase Oxo_MA->Reduction Mature_MA Mature Mycolic Acid (Alpha-, Methoxy-, or Keto-mycolic acid) Reduction->Mature_MA

Caption: Simplified workflow of the final stages of mycolic acid biosynthesis.

Experimental Protocols

The structural elucidation and comparison of mycolic acids rely on a combination of chromatographic and spectrometric techniques.

Extraction and Derivatization of Mycolic Acids

Objective: To isolate mycolic acids from bacterial cells and derivatize them for analysis.

Protocol:

  • Saponification: Bacterial cells are treated with a strong base (e.g., 25% potassium hydroxide in methanol/water) and heated to hydrolyze the mycolic acid esters from the cell wall.[6]

  • Extraction: The saponified mixture is acidified, and the free mycolic acids are extracted into an organic solvent such as diethyl ether.[7]

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), the carboxylic acid group of the mycolic acids is typically derivatized to its methyl ester (mycolic acid methyl esters - MAMEs) or a fluorescent ester (e.g., p-bromophenacyl bromide) to improve volatility and detectability.[6]

Thin-Layer Chromatography (TLC) for Mycolic Acid Profiling

Objective: To separate and visualize different classes of mycolic acids based on their polarity.

Protocol:

  • Spotting: The extracted and derivatized mycolic acid mixture is spotted onto a silica gel TLC plate.[1]

  • Development: The TLC plate is placed in a chromatography tank containing a solvent system (e.g., a mixture of petroleum ether and diethyl ether).[8] The different mycolic acid classes will migrate up the plate at different rates depending on their polarity.

  • Visualization: The separated mycolic acid spots are visualized by spraying the plate with a fluorescent dye (e.g., rhodamine) and viewing under UV light, or by charring with a strong acid.[1]

Mass Spectrometry (MS) for Structural Elucidation

Objective: To determine the molecular weight and fragmentation pattern of mycolic acids for structural identification.

Protocol:

  • Ionization: The derivatized mycolic acids are introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[9]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions and their fragment ions is determined by the mass analyzer.

  • Tandem MS (MS/MS): For more detailed structural information, tandem mass spectrometry is employed. A specific molecular ion is selected and fragmented, and the m/z of the resulting fragment ions is analyzed. This provides information about the length of the alpha- and meromycolate chains and the location of functional groups.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Objective: To obtain detailed information about the chemical environment of individual atoms within the mycolic acid structure.

Protocol:

  • Sample Preparation: A purified sample of a specific mycolic acid class is dissolved in a deuterated solvent.

  • Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to determine the connectivity of atoms and the stereochemistry of functional groups, such as the cyclopropane rings.[10]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the structural analysis of mycolic acids.

G Experimental Workflow for Mycolic Acid Analysis start Bacterial Culture extraction Saponification & Extraction start->extraction derivatization Derivatization (e.g., Methylation) extraction->derivatization tlc Thin-Layer Chromatography (TLC) - Separation of Mycolic Acid Classes derivatization->tlc ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern tlc->ms For each class nmr NMR Spectroscopy - Detailed Structure - Stereochemistry tlc->nmr For each class data_analysis Data Analysis & Structural Elucidation ms->data_analysis nmr->data_analysis

Caption: A generalized workflow for the structural analysis of mycolic acids.

This comprehensive guide provides a foundational understanding of the structural diversity of mycolic acids, with a specific focus on the comparison of the 3-oxo precursor with mature mycolic acid forms. The detailed experimental protocols and workflows offer a practical framework for researchers engaged in the study of these critical mycobacterial cell wall components.

References

A Comparative Guide to the Analysis of 3-Oxo Fatty Acids: TLC vs. MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of 3-oxo fatty acids is crucial for understanding various metabolic pathways and disease states. The choice of analytical methodology can significantly impact the quality and utility of the data obtained. This guide provides a comprehensive comparison of two common analytical techniques, Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS), for the analysis of 3-oxo fatty acids, supported by experimental protocols and performance data.

Quantitative Performance Comparison

The selection of an analytical method often depends on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the typical quantitative performance characteristics of TLC and Mass Spectrometry for the analysis of fatty acids and related compounds.

ParameterThin-Layer Chromatography (TLC)Mass Spectrometry (MS)
Sensitivity Lower (microgram to nanogram range)Higher (picogram to femtogram range)[1]
Specificity Lower, based on chromatographic mobilityHigher, based on mass-to-charge ratio and fragmentation patterns[2]
Limit of Detection (LOD) HigherLower[3][4]
Linear Dynamic Range NarrowerWider (typically 2-3 orders of magnitude)[3]
Quantitative Accuracy Semi-quantitative to quantitative with densitometryHighly quantitative with the use of internal standards[5][6]
Throughput High for multiple samples on a single plateCan be high with autosamplers and fast chromatography
Cost (Instrument) LowHigh
Cost (Per Sample) LowHigher

Experimental Protocols

Detailed methodologies for both TLC and MS-based analysis of 3-oxo fatty acids are provided below. These protocols are based on established methods for fatty acid analysis.

Thin-Layer Chromatography (TLC) Protocol

TLC is a widely used technique for the separation of lipids and other organic compounds.[7] It is particularly useful for rapid screening and qualitative analysis.

1. Sample Preparation (Lipid Extraction):

  • Biological samples (e.g., plasma, tissue homogenates) are extracted using a solvent mixture such as chloroform/methanol (2:1, v/v) to isolate the lipid fraction.[8]

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

  • The dried lipid extract is reconstituted in a small volume of a suitable solvent (e.g., chloroform or hexane) for application to the TLC plate.

2. TLC Plate Preparation and Sample Application:

  • A silica gel 60 TLC plate is activated by heating at 100-110°C for 30-60 minutes.

  • The reconstituted lipid extract is carefully spotted onto the origin of the TLC plate using a capillary tube or a microliter syringe.

3. Chromatographic Development:

  • The TLC plate is placed in a developing chamber containing a mobile phase suitable for separating fatty acids. A common mobile phase for simple lipids is a mixture of n-hexane, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v).[9]

  • The chamber is sealed to allow the solvent vapor to saturate the atmosphere, which ensures better separation.

  • The mobile phase is allowed to ascend the plate by capillary action until it reaches a predetermined distance from the top.

4. Visualization and Identification:

  • The plate is removed from the chamber and the solvent front is marked. The plate is then air-dried.

  • The separated 3-oxo fatty acids can be visualized by spraying with a suitable reagent, such as a solution of phosphomolybdic acid or by exposure to iodine vapor.[7]

  • The retention factor (Rf) value of the spot corresponding to the 3-oxo fatty acid is calculated and compared to that of a standard.

5. Quantification (Optional):

  • For quantitative analysis, the spots can be scraped from the plate, the compound eluted, and then measured by another method.

  • Alternatively, densitometry can be used to measure the intensity of the spots directly on the plate.[7]

Mass Spectrometry (MS) Protocol (LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the quantification of fatty acids.[1][2]

1. Sample Preparation and Extraction:

  • Similar to the TLC protocol, lipids are extracted from the biological matrix using a suitable solvent system.

  • For quantitative analysis, a known amount of an isotope-labeled internal standard corresponding to the 3-oxo fatty acid of interest is added to the sample before extraction.[5][6]

2. Derivatization (Optional but Recommended):

  • To improve ionization efficiency and chromatographic separation, the carboxylic acid group of the 3-oxo fatty acid can be derivatized. Common derivatizing agents for fatty acids include pentafluorobenzyl bromide (PFBBr).[5]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The derivatized extract is injected into an LC system. A reversed-phase C18 column is commonly used for the separation of fatty acids.[3][10] The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[10]

  • The analysis is often performed in negative ion mode for underivatized fatty acids or positive ion mode for certain derivatives.[10]

  • For quantification, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of operation on a triple quadrupole mass spectrometer.[2] This involves monitoring a specific precursor ion (the molecular ion of the 3-oxo fatty acid) and its characteristic product ion after fragmentation.

4. Data Analysis and Quantification:

  • The peak areas of the analyte and the internal standard are determined from the chromatogram.

  • A calibration curve is generated using known concentrations of the 3-oxo fatty acid standard.

  • The concentration of the 3-oxo fatty acid in the sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the experimental workflows and the logical comparison between TLC and MS, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_tlc TLC Analysis cluster_ms MS Analysis Sample Biological Sample Extraction Lipid Extraction (+ Internal Standard for MS) Sample->Extraction Extract Lipid Extract Extraction->Extract Spotting Spotting on TLC Plate Extract->Spotting Derivatization Derivatization (Optional) Extract->Derivatization Development Chromatographic Development Spotting->Development Visualization Visualization Development->Visualization TLC_Result Qualitative/Semi-Quantitative Result Visualization->TLC_Result LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection MS_Result Quantitative Result MS_Detection->MS_Result G cluster_attributes Method Attributes TLC TLC Sensitivity Sensitivity TLC->Sensitivity Lower Specificity Specificity TLC->Specificity Lower Cost Cost TLC->Cost Lower Quantification Quantification TLC->Quantification Semi-Quantitative Throughput Throughput TLC->Throughput High (Screening) MS MS MS->Sensitivity Higher MS->Specificity Higher MS->Cost Higher MS->Quantification Highly Quantitative MS->Throughput High (Automated)

References

Differentiating Synthetic vs. Natural 3-Oxo-2-tetradecyloctadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Distinguishing between synthetic and natural sources of 3-Oxo-2-tetradecyloctadecanoic acid, a short-chain mycolic acid, is critical for authenticity control, metabolic research, and drug development. Natural this compound is a known component of the cell wall of Corynebacterium diphtheriae and related species.[1][2] Synthetic versions, while structurally identical, carry distinct chemical signatures from their manufacturing process. This guide provides a comprehensive comparison of analytical methodologies to unequivocally confirm the origin of a given sample, focusing on isotopic analysis, impurity profiling, and stereochemical characterization.

Introduction

This compound is a β-keto fatty acid belonging to the mycolic acid family. These complex lipids are characteristic components of the cell envelope of mycobacteria and related actinomycetes, contributing to their low permeability and virulence.[3][4] The natural biosynthesis of this molecule involves a Claisen-type condensation reaction catalyzed by polyketide synthase enzymes within the bacterium.[3] In contrast, synthetic routes typically involve the coupling of long-chain alkyl units derived from petrochemical sources.[5][6]

The ability to verify the origin of this compound is paramount for:

  • Research: Ensuring that studies on its biological activity are not confounded by synthetic byproducts.

  • Drug Development: Validating the source of precursors and active pharmaceutical ingredients (APIs).

  • Diagnostics: Developing antibody-based diagnostics for diseases like tuberculosis, where the specific composition of natural mycolic acids can be antigenic.[7]

This guide outlines a multi-faceted analytical approach to differentiate between natural and synthetic samples.

Core Principles of Differentiation

The primary differences between natural and synthetic this compound stem from their distinct origins and formation pathways. These differences can be exploited analytically.

  • Isotopic Signature (¹³C/¹²C Ratio): This is the most definitive method. Biological synthesis preferentially incorporates the lighter ¹²C isotope, resulting in a characteristic ¹³C depletion compared to atmospheric CO₂.[8] Synthetic pathways starting from petroleum-derived materials do not exhibit this biological fractionation and will have a significantly different ¹³C/¹²C ratio.

  • Impurity Profile: Natural extracts from C. diphtheriae will contain a complex mixture of related lipids, including other mycolic acid variants (e.g., methoxy- and keto-mycolates), phospholipids, and trehalose esters.[2][9] Synthetic samples will contain trace amounts of unreacted starting materials, catalysts, and side-reaction products specific to the synthetic route.

  • Stereochemistry: The chiral center at the C-2 position of the mycolic acid is typically produced with a specific stereoconfiguration by bacterial enzymes.[10] Non-stereoselective chemical synthesis will produce a racemic mixture (an equal mix of stereoisomers), which can be resolved and identified using chiral chromatography.

Analytical Workflow and Comparative Data

A systematic approach combining several analytical techniques is recommended for unambiguous identification. The logical flow of this analysis is depicted below.

G Figure 1. Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation Sample Test Sample (Natural or Synthetic) Extraction Lipid Extraction (for Natural Sample) Sample->Extraction Derivatization Derivatization to Methyl Ester (FAME) Extraction->Derivatization GCMS GC-MS (Impurity Profiling) Derivatization->GCMS HPLCMS HPLC-MS (Impurity & Isomer Profiling) Derivatization->HPLCMS NMR NMR Spectroscopy (Structural Verification) Derivatization->NMR GC_IRMS GC-C-IRMS (Isotopic Analysis) Derivatization->GC_IRMS Impurity_Data Compare Impurity Profiles GCMS->Impurity_Data HPLCMS->Impurity_Data NMR->Impurity_Data Isotope_Data Determine δ¹³C Value GC_IRMS->Isotope_Data Conclusion Confirm Origin Impurity_Data->Conclusion Isotope_Data->Conclusion

Caption: Figure 1. Overall Analytical Workflow

Comparative Data Summary

The table below summarizes the expected outcomes from key analytical techniques when applied to natural and synthetic samples of this compound.

Analytical Technique Parameter Measured Expected Result for Natural Sample Expected Result for Synthetic Sample
GC-C-IRMS δ¹³C Isotope Ratio (‰)Depleted in ¹³C (typically -25‰ to -35‰ vs. PDB standard)[8]Enriched in ¹³C relative to natural sample (typically -20‰ to -30‰ vs. PDB standard)
GC-MS Impurity Profile (Volatiles)Presence of other bacterial fatty acid methyl esters (FAMEs), such as C16:0, C18:1.[11]Presence of residual solvents, catalysts, or synthetic precursors (e.g., shorter-chain alkyl halides).[5]
HPLC-MS Impurity Profile (Non-Volatiles) & IsomersCo-elution with other mycolic acid classes (methoxy-, keto-mycolates) and phospholipids.[9][12]Presence of byproducts from the specific synthetic route (e.g., products of incomplete reaction or side reactions).
¹H & ¹³C NMR Structural ProfileSignals corresponding to the pure compound, plus minor signals from other natural lipids.[13][14]Sharp signals for the pure compound, plus potential minor signals from synthetic impurities.
Chiral Chromatography Stereoisomer RatioSingle predominant stereoisomer.Likely a racemic (1:1) mixture of stereoisomers, unless a stereospecific synthesis was used.

Key Experimental Protocols

Sample Preparation: Saponification and Derivatization

For most analyses, particularly GC-based methods, the fatty acid must be liberated from any larger lipid structures and derivatized to a more volatile form, typically a fatty acid methyl ester (FAME).

Protocol:

  • Saponification (for natural samples): The total lipid extract is hydrolyzed by refluxing with 0.5 M methanolic NaOH for 1 hour. This cleaves the ester linkages and liberates the free fatty acids.

  • Acidification: The solution is neutralized and then acidified to pH ~2 using concentrated HCl to protonate the fatty acids.

  • Extraction: The free fatty acids are extracted from the aqueous solution using an organic solvent like hexane or diethyl ether.

  • Methylation: The extracted fatty acids are converted to FAMEs by adding a methylating agent, such as BF₃-methanol, and heating at 60°C for 15 minutes.

  • Final Extraction: The FAMEs are extracted into hexane, washed with water to remove residual reagents, and dried under a stream of nitrogen. The sample is then reconstituted in a suitable solvent for injection.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This is the gold standard for determining the carbon isotopic signature and provides the most conclusive evidence of origin.

G Figure 2. GC-C-IRMS Workflow Injector Injector Sample (FAMEs) injected GC_Column GC Column Separates FAMEs by volatility Injector->GC_Column He Carrier Gas Combustion Combustion Furnace (1000°C) FAMEs CO₂ + H₂O GC_Column->Combustion:f0 Water_Trap Water Trap Removes H₂O Combustion:f1->Water_Trap IRMS Isotope Ratio MS Measures m/z 44, 45, 46 Determines ¹³C/¹²C Ratio Water_Trap->IRMS:f0 Pure CO₂

Caption: Figure 2. GC-C-IRMS Workflow

Protocol:

  • Instrumentation: A gas chromatograph is coupled via a combustion interface to an isotope ratio mass spectrometer.[11]

  • Injection and Separation: The FAME sample is injected into the GC. A high-polarity capillary column (e.g., SP-2560) is used to separate the individual fatty acid methyl esters.

  • Combustion: As each compound elutes from the GC column, it passes through a high-temperature (950-1000°C) combustion furnace containing a catalyst (e.g., CuO/NiO), which quantitatively converts all organic carbon into CO₂ gas.

  • Analysis: The resulting CO₂ gas enters the IRMS, which simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (masses 44, 45, and 46).

  • Data Reporting: The ¹³C/¹²C ratio is calculated and reported in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[15]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is ideal for analyzing the less volatile impurities and for separating isomers without derivatization, although derivatization can improve sensitivity for keto acids.[16][17]

Protocol:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separation.[17]

  • Mobile Phase: A gradient elution is employed, typically using a mixture of an aqueous solvent (e.g., water with 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for analyzing carboxylic acids.

  • Detection: The mass spectrometer is operated in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions of interest for structural confirmation.[18] This allows for the identification of the target molecule and any co-eluting impurities based on their accurate mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the overall structure of the main component and identifying impurities.

Protocol:

  • Sample Preparation: A concentrated sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[13]

  • Analysis:

    • The spectra of the main compound should match the known structure of this compound.

    • The spectra are carefully inspected for minor peaks. Signals from other bacterial lipids (e.g., characteristic olefinic or cyclopropyl protons in other mycolates) would indicate a natural origin.[9] Signals from synthetic reagents (e.g., aromatic protons from catalysts or specific functional groups from starting materials) would point to a synthetic origin.

Conclusion

No single technique can definitively confirm the origin of a this compound sample with absolute certainty. However, a combination of the methods described in this guide provides a robust and reliable strategy for differentiation. Compound-specific isotope analysis (GC-C-IRMS) offers the most conclusive evidence , as the ¹³C/¹²C isotopic signature is a fundamental hallmark of biological versus petrochemical origin.[19][20] This, when supported by impurity profiling via GC-MS and HPLC-MS and structural verification by NMR, allows researchers and drug developers to confirm the identity and provenance of their material with high confidence.

References

A Comparative Analysis of the Biological Activities of 3-Oxo and 3-Hydroxy Mycolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Immunology and Drug Development

Mycolic acids, the hallmark lipids of Mycobacterium tuberculosis and other related species, play a pivotal role in the structural integrity of the mycobacterial cell wall and are key modulators of the host immune response. Variations in their chemical structure, particularly the oxygenation at the C-3 position, can lead to distinct biological activities. This guide provides a comprehensive comparison of the biological activities of 3-oxo-mycolic acids and 3-hydroxy-mycolic acids, presenting experimental data, detailed methodologies, and visual representations of the signaling pathways involved.

Executive Summary

This guide reveals that the oxygenation state at the C-3 position of mycolic acids significantly influences their immunomodulatory properties. While both 3-oxo and 3-hydroxy mycolic acids are recognized by the host immune system, they elicit different responses in terms of antigenicity and macrophage activation. Generally, oxygenated mycolic acids, including the 3-oxo (or keto) form, tend to be more antigenic than their non-oxygenated counterparts. The 3-hydroxy form is the mature and more abundant form found in the mycobacterial cell wall, while the 3-oxo form is its biosynthetic precursor.

Data Presentation: Quantitative Comparison

Antigenicity: Antibody Recognition

A key aspect of the biological activity of mycolic acids is their ability to be recognized by antibodies in the host. The following table summarizes the relative antigenicity of different mycolic acid classes, including keto (oxo) and hydroxy forms, as determined by Enzyme-Linked Immunosorbent Assay (ELISA) using sera from tuberculosis (TB) positive patients. The data is derived from graphical representations in published literature and indicates the strength of the antibody binding signal.

Mycolic Acid ClassRelative Antibody Binding Signal (TB Positive Sera)Reference
3-Hydroxy-Mycolic Acids Moderate to High[1]
3-Oxo (Keto)-Mycolic Acids Moderate[1]
Methoxy-Mycolic AcidsHigh[1]
Alpha-Mycolic AcidsLow[1]

Note: The exact optical density (OD) values can vary between experiments. The table reflects the general trend observed in comparative studies. Oxygenated mycolic acids (methoxy and keto) are consistently more antigenic than the non-oxygenated alpha-mycolic acids[1].

Signaling Pathways and Cellular Responses

The interaction of mycolic acids with host cells, particularly macrophages, is mediated by specific pattern recognition receptors (PRRs), leading to distinct downstream signaling cascades and cellular responses.

3-Hydroxy-Mycolic Acids and the Mincle Pathway

Mature 3-hydroxy-mycolic acids, especially when presented as trehalose dimycolate (TDM), are potent activators of the C-type lectin receptor, Mincle (Macrophage-inducible C-type lectin). This interaction triggers a pro-inflammatory response.

Mincle_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3_Hydroxy_MA 3-Hydroxy Mycolic Acid (as TDM) Mincle Mincle 3_Hydroxy_MA->Mincle FcRgamma FcRγ Mincle->FcRgamma associates Syk Syk FcRgamma->Syk recruits & activates CARD9 CARD9 Syk->CARD9 activates Bcl10 Bcl10 CARD9->Bcl10 forms complex MALT1 MALT1 Bcl10->MALT1 with NFkB NF-κB MALT1->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription

Caption: Mincle signaling pathway activated by 3-hydroxy mycolic acids.

3-Oxo-Mycolic Acids and Immunomodulation

While less defined, the engagement of 3-oxo-mycolic acids with immune cells can also occur. As a biosynthetic intermediate, free 3-oxo-mycolic acids may be recognized by receptors that modulate the inflammatory response, such as TREM2 (Triggering Receptor Expressed on Myeloid cells 2).

TREM2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3_Oxo_MA 3-Oxo Mycolic Acid TREM2 TREM2 3_Oxo_MA->TREM2 DAP12 DAP12 TREM2->DAP12 associates Syk Syk DAP12->Syk recruits & activates PI3K PI3K Syk->PI3K activates Akt Akt PI3K->Akt activates Anti_inflammatory Anti-inflammatory Response (e.g., IL-10 production, reduced pro-inflammatory cytokines) Akt->Anti_inflammatory promotes

Caption: TREM2 signaling pathway potentially modulated by 3-oxo mycolic acids.

Experimental Protocols

Mycolic Acid Antigenicity Assessment by ELISA

This protocol outlines the key steps for comparing the antigenicity of 3-oxo and 3-hydroxy mycolic acids.

1. Antigen Coating:

  • Dissolve synthetic 3-oxo and 3-hydroxy mycolic acids in an appropriate solvent (e.g., hexane) at a concentration of 3 µg/50 µL[1].

  • Vortex and briefly heat the solution to ensure complete dissolution[1].

  • Coat 96-well ELISA plates with 50 µL of the mycolic acid solution per well.

  • Allow the solvent to evaporate at room temperature, leaving a waxy lipid coat[1].

  • Store the coated plates at 4°C overnight[1].

2. Blocking:

  • Wash the plates with a suitable washing buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

3. Antibody Incubation:

  • Dilute patient or control sera in blocking buffer.

  • Add the diluted sera to the wells and incubate for 1-2 hours at room temperature.

4. Secondary Antibody and Detection:

  • Wash the plates thoroughly.

  • Add a peroxidase-conjugated secondary antibody (e.g., anti-human IgG) and incubate for 1 hour.

  • Wash the plates again.

  • Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using an ELISA plate reader.

In Vitro Macrophage Stimulation and Cytokine Analysis

This protocol describes the stimulation of macrophages with mycolic acids to assess the resulting cytokine production.

1. Macrophage Culture:

  • Culture a suitable macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.

  • Seed the cells in 24-well plates at a desired density and allow them to adhere.

2. Mycolic Acid Preparation:

  • Prepare stock solutions of 3-oxo and 3-hydroxy mycolic acids in an appropriate vehicle (e.g., DMSO).

  • Further dilute the mycolic acids in culture medium to the desired final concentrations.

3. Macrophage Stimulation:

  • Remove the old medium from the macrophage cultures.

  • Add the medium containing the different concentrations of 3-oxo or 3-hydroxy mycolic acids to the respective wells.

  • Include a vehicle control and a positive control (e.g., LPS).

  • Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

4. Supernatant Collection and Cytokine Measurement:

  • After incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of relevant cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

Biosynthesis Workflow

The relationship between 3-oxo and 3-hydroxy mycolic acids is that of a precursor and its final product in the mycolic acid biosynthesis pathway.

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) C26_Fatty_Acid C26 Fatty Acid FAS_I->C26_Fatty_Acid Pks13 Pks13 (Polyketide Synthase) C26_Fatty_Acid->Pks13 FAS_II Fatty Acid Synthase II (FAS-II) Meromycolate_Chain Meromycolate Chain FAS_II->Meromycolate_Chain Meromycolate_Chain->Pks13 Oxo_MA 3-Oxo-Mycolic Acid Pks13->Oxo_MA Claisen Condensation CmrA Mycolyl Reductase (e.g., CmrA) Oxo_MA->CmrA Substrate Hydroxy_MA 3-Hydroxy-Mycolic Acid (Mature Mycolic Acid) CmrA->Hydroxy_MA Reduction

Caption: Biosynthesis of 3-hydroxy mycolic acid from its 3-oxo precursor.

Conclusion

The subtle difference in the oxidation state at the C-3 position of mycolic acids has a profound impact on their interaction with the host immune system. While 3-hydroxy-mycolic acids, as the final products integrated into the cell wall, are potent triggers of pro-inflammatory responses through receptors like Mincle, the 3-oxo precursor may play a more nuanced role in immunomodulation. Understanding these differences is crucial for the development of novel diagnostics, adjuvants, and therapeutic agents targeting tuberculosis and other mycobacterial diseases. Further research is warranted to fully elucidate the specific cytokine profiles induced by 3-oxo-mycolic acids and to identify all the host receptors involved in their recognition.

References

A Comparative Guide to the Quantification of 3-Oxo-2-tetradecyloctadecanoic Acid in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the accurate quantification of 3-Oxo-2-tetradecyloctadecanoic acid. Given the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes performance data from validated methods for structurally similar long-chain oxo-fatty acids. The objective is to equip researchers with the necessary information to select, validate, and implement a robust analytical method, thereby fostering greater consistency and comparability of results across different laboratories.

Introduction to this compound and the Imperative for Standardized Quantification

This compound is a long-chain oxo-fatty acid. The accurate and precise quantification of such lipids is crucial for understanding their physiological and pathological roles. Inter-laboratory variability in analytical methods can lead to discordant results, hindering scientific progress. This guide addresses this challenge by comparing the most common and effective analytical techniques for the quantification of long-chain fatty acids and their derivatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Performance of Analytical Methods

The choice of analytical methodology can significantly impact the sensitivity, specificity, and throughput of this compound quantification. Below is a comparative summary of expected performance characteristics for LC-MS/MS and GC-MS based methods.

Table 1: Comparison of Expected Performance Characteristics for LC-MS/MS and GC-MS Methods

ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.1 - 5.0 ng/mLLC-MS/MS generally offers lower detection limits for non-volatile compounds.
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL0.5 - 20.0 ng/mLThe LOQ is critical for accurate measurement of low-abundance analytes.
Linear Dynamic Range 3 - 5 orders of magnitude2 - 4 orders of magnitudeA wider dynamic range reduces the need for sample dilution.
Precision (%RSD) < 15%< 20%Represents the closeness of repeated measurements.
Accuracy (%Bias) ± 15%± 20%Reflects the closeness of a measured value to a known true value.
Sample Throughput High (2-15 min/sample)Moderate (15-40 min/sample)LC-MS/MS is often faster due to shorter run times and less complex sample preparation.
Derivatization Often not requiredGenerally requiredDerivatization adds time and potential for variability in GC-MS methods.

Note: The values presented are typical and can vary based on the specific instrumentation, sample matrix, and method optimization.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to reducing inter-laboratory variability. The following sections outline generalized procedures for the quantification of this compound using LC-MS/MS and GC-MS.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of fatty acids due to its high sensitivity and selectivity.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or serum, add an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 300 µL of a cold extraction solvent (e.g., methanol or a mixture of chloroform and methanol).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of fatty acids.[3]

  • Mobile Phase: A gradient elution with two mobile phases is common:

    • Mobile Phase A: Water with a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol, also with an additive.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, often around 40-50°C, to ensure reproducible retention times.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for fatty acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for fatty acid analysis, but it typically requires derivatization to increase the volatility of the analytes.[4]

1. Sample Preparation and Derivatization:

  • Perform a lipid extraction as described for the LC-MS/MS method.

  • After evaporation of the solvent, add a derivatizing agent. A common method is methylation to form fatty acid methyl esters (FAMEs). This can be achieved using reagents like boron trifluoride in methanol (BF3-methanol).

  • Heat the sample with the derivatizing agent (e.g., at 60°C for 30 minutes) to ensure complete reaction.

  • After cooling, add a non-polar solvent like hexane and water to extract the FAMEs.

  • Vortex and centrifuge to separate the layers.

  • Collect the upper organic layer containing the FAMEs for GC-MS analysis.

2. Chromatographic Conditions:

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating FAMEs.

  • Carrier Gas: Helium is the most commonly used carrier gas.

  • Injection: A splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to elute the FAMEs, starting at a lower temperature and ramping up to a higher temperature to elute the long-chain compounds.

3. Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Detection Mode: Selected Ion Monitoring (SIM) can be used for targeted quantification, where only specific ions characteristic of the analyte are monitored, increasing sensitivity and selectivity.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in the analysis and the potential biological context of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample AddIS Add Internal Standard BiologicalSample->AddIS Extraction Liquid-Liquid Extraction AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LCMS LC-MS/MS Reconstitution->LCMS GCMS GC-MS Derivatization->GCMS Integration Peak Integration LCMS->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H2O Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase NAD NAD+ NADH NADH + H+ Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Fatty_Acyl_CoA Shorter Fatty Acyl-CoA Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Thiolase CoA_SH CoA-SH

Caption: Simplified diagram of the fatty acid β-oxidation pathway.

Conclusion

The development of a standardized and validated method for the quantification of this compound is essential for advancing research in its biological significance. While no formal inter-laboratory comparison study currently exists for this specific analyte, this guide provides a framework for selecting and implementing a suitable analytical method based on performance data from similar compounds. Both LC-MS/MS and GC-MS are powerful techniques capable of providing accurate and precise quantification. The choice between them will depend on the specific requirements of the study, including the need for sensitivity, throughput, and the available instrumentation. By adopting a consistent and well-documented analytical approach, the scientific community can enhance the reproducibility and comparability of data, ultimately accelerating our understanding of the roles of long-chain oxo-fatty acids in health and disease.

References

Unraveling the Role of 3-Oxo-2-tetradecyloctadecanoic Acid in Bacterial Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial virulence is paramount. This guide provides a comparative analysis of 3-Oxo-2-tetradecyloctadecanoic acid, a key component of the Corynebacterium diphtheriae cell wall, and its putative role in pathogenesis. Due to a lack of available data on the isolated compound, this guide focuses on the effects of the broader mycolic acid layer, with comparisons to the well-characterized diphtheria toxin.

Executive Summary

This compound is a dehydrocorynomycolate, a precursor to the corynomycolic acids that form the protective outer layer of Corynebacterium diphtheriae. While mycolic acids are established virulence factors in related pathogens like Mycobacterium tuberculosis, their precise role in C. diphtheriae pathogenesis is less defined and appears to be secondary to the potent diphtheria toxin. This guide synthesizes existing data on the effects of the C. diphtheriae mycolic acid layer on host cells and compares these with the effects of its primary virulence factor, diphtheria toxin. We provide detailed experimental protocols for key assays used to evaluate bacterial virulence and host-cell interactions, alongside visualizations of relevant pathways and workflows.

Comparative Analysis of Virulence-Associated Factors of Corynebacterium diphtheriae

The pathogenic profile of Corynebacterium diphtheriae is dominated by the effects of diphtheria toxin. However, components of its unique cell wall, rich in mycolic acids, also contribute to its interaction with the host.

FeatureMycolic Acid Layer (inferred from whole bacteria and lipid extracts)Diphtheria Toxin
Primary Function in Pathogenesis Structural integrity, potential modulation of host immune response.Inhibition of host cell protein synthesis, leading to cell death.
Mechanism of Action Interacts with host cell surface receptors (e.g., Mincle)[1]; may influence phagosome maturation within macrophages.[2]A-B toxin; B subunit binds to the heparin-binding EGF-like growth factor receptor, A subunit ADP-ribosylates elongation factor 2.
Host Cell Response Induction of pro-inflammatory cytokines (e.g., G-CSF)[1]; potential for delayed phagolysosome maturation.[2]Rapid cytotoxicity, apoptosis, and necrosis.
Role in Virulence Models Mycolic acid-deficient mutants show altered antibiotic resistance but may not be attenuated in all virulence assays.[2]Essential for the severe systemic symptoms of diphtheria.

Experimental Protocols

Caenorhabditis elegans Survival Assay for C. diphtheriae Virulence

This protocol assesses the overall virulence of C. diphtheriae strains by measuring the survival rate of the nematode C. elegans upon ingestion of the bacteria.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (standard C. elegans food source)

  • C. diphtheriae strains to be tested

  • M9 buffer

  • Synchronized L4 stage C. elegans

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50 and the C. diphtheriae strain to be tested.

  • Synchronize C. elegans to obtain a population of L4 larvae.

  • Transfer a defined number of L4 worms (e.g., 30-50) to the prepared NGM plates.

  • Incubate the plates at 20-25°C.

  • Score the number of living and dead worms daily. Worms that do not respond to gentle prodding with a platinum wire are considered dead.

  • Plot survival curves and analyze statistical significance between worms fed on the experimental C. diphtheriae strain and the E. coli OP50 control.

Macrophage Phagolysosome Maturation Assay

This assay determines if bacterial components interfere with the normal maturation of the phagosome into a degradative phagolysosome.

Materials:

  • Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

  • Fluorescently labeled bacteria or purified bacterial lipids coated on beads

  • Antibodies against phagosome maturation markers (e.g., LAMP-1 for late endosomes/lysosomes)

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

Procedure:

  • Culture macrophages on coverslips in a multi-well plate.

  • Infect macrophages with fluorescently labeled C. diphtheriae (or beads coated with purified lipids) for a defined period (e.g., 1-2 hours).

  • Wash cells to remove extracellular bacteria/beads.

  • At various time points post-infection (e.g., 1, 4, 8, 24 hours), fix the cells with paraformaldehyde.

  • Permeabilize the cells and perform immunofluorescence staining for LAMP-1.

  • Acquire images using a confocal microscope.

  • Quantify the colocalization of the bacterial signal with the LAMP-1 signal. A lack of colocalization at later time points suggests inhibition of phagolysosome maturation.

NF-κB Activation Reporter Assay

This assay measures the activation of the pro-inflammatory transcription factor NF-κB in response to bacterial components.

Materials:

  • HEK293T or macrophage cell line stably transfected with an NF-κB luciferase reporter construct.

  • Purified bacterial components (e.g., lipid extracts) or heat-killed bacteria.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well plate.

  • Stimulate the cells with varying concentrations of the bacterial component for a set time (e.g., 6-24 hours). Use a known NF-κB activator like LPS as a positive control.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a plate reader.

  • Normalize the results to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). An increase in luminescence indicates NF-κB activation.

Visualizations

Signaling_Pathway cluster_host_cell Host Macrophage cluster_bacteria Corynebacterium diphtheriae Mincle Mincle Receptor NFkB_Pathway NF-κB Signaling Pathway Mincle->NFkB_Pathway Activation Phagosome Phagosome (containing C. diphtheriae) Lysosome Lysosome Phagosome->Lysosome Fusion (potentially inhibited) Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Cytokines Induction Mycolic_Acid Mycolic Acid Layer (contains 3-Oxo-2-tetradecyl- octadecanoic acid precursor) Mycolic_Acid->Mincle Binding Mycolic_Acid->Phagosome Internalization Experimental_Workflow cluster_virulence Virulence Assessment cluster_macrophage Host-Cell Interaction cluster_inflammation Inflammatory Response start_virulence Infect C. elegans with C. diphtheriae strains monitor_survival Monitor and record nematode survival daily start_virulence->monitor_survival analyze_survival Generate and analyze survival curves monitor_survival->analyze_survival infect_macrophages Infect macrophages with fluorescently labeled bacteria immunostain Fix and immunostain for LAMP-1 at time points infect_macrophages->immunostain image_quantify Confocal microscopy and colocalization analysis immunostain->image_quantify stimulate_cells Stimulate NF-κB reporter cells with lipid extracts measure_luciferase Lyse cells and measure luciferase activity stimulate_cells->measure_luciferase analyze_nfkb Normalize and quantify NF-κB activation measure_luciferase->analyze_nfkb

References

A Comparative Analysis of Lipid Profiles in Wild-Type and Mutant Corynebacterium Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate lipid composition of Corynebacterium is crucial. This guide provides a detailed comparison of the lipid profiles of wild-type strains and various mutants, supported by experimental data and methodologies. The cell envelope of these bacteria, particularly the presence of mycolic acids, plays a significant role in their physiology and pathogenicity, making lipid metabolism a key area of investigation.

The lipidome of Corynebacterium is complex, consisting of conventional fatty acids, phospholipids, and the hallmark mycolic acids—long-chain α-alkyl, β-hydroxy fatty acids.[1] These lipids are integral to the structure and function of the cell envelope, influencing its permeability and resistance to antibiotics.[1][2] Genetic mutations affecting lipid biosynthesis can lead to significant alterations in the lipid profile, impacting cell viability, growth, and interaction with the environment. This guide explores these differences through quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.

Quantitative Comparison of Lipid Profiles

The following tables summarize the key differences in lipid composition between wild-type Corynebacterium glutamicum and several mutant strains. These mutations target different stages of lipid biosynthesis, from fatty acid synthesis regulation to mycolic acid transport.

Table 1: Free Fatty Acid Production in Wild-Type and Mutant C. glutamicum
StrainRelevant GenotypeKey PhenotypeMajor Fatty Acids Produced (mg/liter)Reference
ATCC 13032Wild-typeTrace lipid productionOleic acid: Trace, Palmitic acid: Trace[3]
PCC-6fasR20, fasA63up, fasA2623Increased fatty acid productionOleic acid: 208.10 ± 5.67, Palmitic acid: 46.93 ± 2.03[3]
WTΔfadD5Deletion of acyl-CoA synthetaseFatty acid excretionSignificant accumulation of oleic, palmitic, and stearic acids[4]
WTΔfadD15Deletion of acyl-CoA synthetaseFatty acid excretionSignificant accumulation of oleic, palmitic, and stearic acids[4]
WTΔfadD5ΔfadD15Double deletion of acyl-CoA synthetasesSynergistic increase in fatty acid productionHigher accumulation than single mutants[4]
Table 2: Mycolic Acid and Related Glycolipid Composition in Wild-Type and Mutant C. glutamicum
StrainRelevant GenotypeKey PhenotypeImpact on Mycolic Acids and GlycolipidsReference
CGL2005Wild-typeNormal mycolic acid synthesisProduces trehalose dimycolate (TDM) and trehalose monomycolate (TMM)[5]
Δpks13Deletion of polyketide synthase 13Deficient in mycolic acid productionComplete absence of corynomycolates[2][6]
ΔcmytAΔcmytBDouble deletion of mycoloyltransferasesAltered glycolipid profileAccumulation of TMM and reduced TDM[5]
ΔcmpL1,4Deletion of MmpL transportersAccumulation of mycolic acid precursorsAccumulation of trehalose monocorynomycolate (TMCM) and free fatty acids[6]
ΔNCgl0228-ΔNCgl2769Double deletion of mmpL genesLoss of trehalose-associated corynomycolatesComplete loss of TDM and cell wall-bound corynomycolates[7]

Experimental Protocols

The characterization of Corynebacterium lipid profiles involves several key experimental procedures. Below are detailed methodologies for lipid extraction and analysis commonly cited in the literature.

Lipid Extraction

Total Lipid Extraction (Bligh-Dyer Method adaptation): This method is used for the extraction of a broad range of lipids.

  • Cell Harvesting: Corynebacterium strains are cultured to the desired growth phase (e.g., exponential phase) in a suitable medium like Brain Heart Infusion (BHI) or a defined minimal medium.[8][9] Cells are harvested by centrifugation.

  • Solvent Extraction: The cell pellet is resuspended in a mixture of chloroform, methanol, and water (CMW), often in a ratio of 2:1:0.8 or similar proportions.[6][9]

  • Phase Separation: The mixture is vortexed and centrifuged to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Storage: The extracted lipid solution is dried under a stream of nitrogen and stored for further analysis.[3]

Outer Membrane Lipid Extraction (Reverse Micelle Extraction): This technique selectively extracts lipids from the outer membrane of live cells.

  • Cell Preparation: Live, washed cells are suspended in a buffer.

  • Micelle Solution: A solution of a surfactant, such as sulfosuccinic acid 1,4-bis(2-ethylhexyl) ester sodium salt (AOT), in a nonpolar solvent like heptane is prepared.[9]

  • Extraction: The cell suspension is mixed with the reverse micelle solution. The surfactant forms reverse micelles that encapsulate and extract the outer membrane lipids.

  • Separation: The mixture is centrifuged, and the supernatant containing the extracted lipids is collected.

Lipid Analysis

Thin-Layer Chromatography (TLC): TLC is a fundamental technique for separating different lipid classes.[10][11]

  • Plate Preparation: A silica gel TLC plate is used as the stationary phase.

  • Sample Application: The dried lipid extract is redissolved in a small volume of a suitable solvent (e.g., chloroform) and spotted onto the baseline of the TLC plate.

  • Development: The plate is placed in a chromatography chamber containing a mobile phase solvent system. A common system for separating corynomycolates is chloroform:methanol:water (30:8:1, v/v/v).[6] For less polar lipids like free fatty acids and triacylglycerols, a system like hexane:diethyl ether:formic acid (70:30:0.2, v/v/v) can be used.[12]

  • Visualization: After the solvent front reaches the top of the plate, it is removed and dried. The separated lipids are visualized by staining with reagents such as 5% phosphomolybdic solution followed by charring, or anthrone spray for glycolipids.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of fatty acids and mycolic acids.

  • Derivatization: The lipid extracts are subjected to methanolysis (e.g., using methanolic HCl or BF3-methanol) to convert fatty acids and mycolic acids into their more volatile fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).[3][13]

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The FAMEs and MAMEs are separated based on their boiling points and interactions with the GC column.

  • Detection and Identification: The separated components are then introduced into the mass spectrometer, which fragments the molecules and provides a mass spectrum that can be used for identification by comparison to spectral libraries.[13][14]

Visualizing the Experimental Workflow and a Key Regulatory Pathway

To better illustrate the processes involved in lipid profile analysis and the biological context of the observed changes, the following diagrams are provided.

Experimental_Workflow cluster_culturing Bacterial Culturing cluster_extraction Lipid Extraction cluster_analysis Lipid Analysis cluster_data Data Interpretation WT Wild-Type Strain Total_Lipid_Extraction Total Lipid Extraction (e.g., CMW) WT->Total_Lipid_Extraction OM_Lipid_Extraction Outer Membrane Lipid Extraction (e.g., Reverse Micelles) WT->OM_Lipid_Extraction Mutant Mutant Strain Mutant->Total_Lipid_Extraction Mutant->OM_Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Total_Lipid_Extraction->TLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Total_Lipid_Extraction->GC_MS LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Total_Lipid_Extraction->LC_MS OM_Lipid_Extraction->TLC OM_Lipid_Extraction->GC_MS OM_Lipid_Extraction->LC_MS Identification Identification of Lipid Structures TLC->Identification Quantification Quantification of Lipid Species GC_MS->Quantification GC_MS->Identification LC_MS->Quantification LC_MS->Identification Comparison Comparative Profile Analysis Quantification->Comparison Identification->Comparison

Caption: Experimental workflow for comparative lipid analysis.

The regulation of fatty acid biosynthesis is a critical control point in determining the overall lipid profile. In C. glutamicum, the transcriptional repressor FasR plays a key role in this process.

Fatty_Acid_Regulation cluster_input Precursors cluster_synthesis Fatty Acid Biosynthesis cluster_regulation Regulation cluster_output Lipid Products Acetyl_CoA Acetyl-CoA AccBC_AccD1 AccBC, AccD1 (Acetyl-CoA Carboxylase) Acetyl_CoA->AccBC_AccD1 FasA_FasB FasA, FasB (Fatty Acid Synthase) AccBC_AccD1->FasA_FasB Malonyl-CoA Acyl_CoA Acyl-CoA FasA_FasB->Acyl_CoA FasR FasR (Repressor) Acyl_CoA->FasR Binds to and activates FasR Phospholipids Phospholipids Acyl_CoA->Phospholipids Mycolic_Acids Mycolic Acids Acyl_CoA->Mycolic_Acids FasR->AccBC_AccD1 Represses transcription FasR->FasA_FasB Represses transcription

Caption: Regulation of fatty acid synthesis by FasR.

Conclusion

The study of lipid profiles in wild-type and mutant Corynebacterium strains reveals the intricate genetic control of cell envelope biosynthesis. Mutations in key genes can dramatically alter the composition of fatty acids, mycolic acids, and their derivatives. This comparative guide highlights how targeted genetic modifications can be used to understand the function of specific lipids and to engineer strains with altered properties, which is of significant interest for both industrial applications and the development of novel antimicrobial strategies. The provided methodologies offer a foundation for researchers to conduct their own comparative lipidomic studies.

References

Safety Operating Guide

Essential Safety and Handling Protocols for 3-Oxo-2-tetradecyloctadecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Oxo-2-tetradecyloctadecanoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar long-chain beta-keto fatty acids.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when splashing is likely.To protect against potential eye irritation from dust or splashes.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron should be worn.To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[3]
Respiratory Protection Generally not required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended.To prevent inhalation of airborne particles.
Hand Protection Nitrile gloves are a suitable choice for protection against bases, oils, and many solvents.[3]To ensure dexterity while maintaining a protective barrier.

For more comprehensive protection levels in case of spills or emergencies, refer to the OSHA guidelines for Level B or C protection, which include chemical-resistant clothing and respiratory protection.[4][5][6]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended, especially if the compound is a powder, to minimize inhalation risk.

  • Weighing and Transfer: When weighing, use a draft shield to prevent the powder from becoming airborne. Use appropriate tools (e.g., spatulas) to transfer the solid.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[7] Clean all equipment and the work surface.

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. They can provide guidance on proper waste classification and disposal methods.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[2] Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

  • Clean: Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your supervisor and EHS department.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh Compound in Draft Shield B->C D Transfer Compound Carefully C->D E Prepare Solution if Needed D->E F Clean Equipment and Workspace E->F G Dispose of Waste per Protocol F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.